Tyrocidine A
Description
Properties
IUPAC Name |
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXRBRIWJGAPDU-BBVRJQLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H87N13O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163885 | |
| Record name | Tyrocidine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-70-5, 8011-61-8 | |
| Record name | Tyrocidine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrocidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrocidine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrocidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYROCIDINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V134656H89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of Antibiotics: A Technical Guide to the Discovery and Historical Significance of Tyrocidine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of therapeutic discovery, the unearthing of Tyrocidine A stands as a pivotal moment, heralding the dawn of the antibiotic era. Its discovery in 1939 by the French-American microbiologist René Dubos not only predated the widespread clinical use of penicillin but also revitalized a waning interest in the therapeutic potential of microbial products. This technical guide provides an in-depth exploration of the discovery of this compound, its profound historical significance, detailed experimental protocols from the time of its isolation, and its mechanism of action, offering valuable insights for today's researchers in the ongoing battle against antimicrobial resistance.
The Pioneering Discovery of this compound
In 1939, René Dubos, a researcher at the Rockefeller Institute for Medical Research, embarked on a systematic search for soil-dwelling microbes capable of producing antibacterial substances.[1] His work was rooted in the principle of "antibiosis," the concept that microorganisms compete with one another by producing inhibitory compounds. This led him to isolate a soil bacterium, initially identified as Bacillus brevis and later reclassified as Brevibacillus parabrevis, which produced a potent antibacterial mixture he named tyrothricin (B1683689).[2]
Further investigation by Dubos and his colleague Rollin D. Hotchkiss revealed that tyrothricin was a composite of two distinct polypeptide antibiotics: gramicidin (B1672133) and the more abundant tyrocidine.[3] Tyrocidine was subsequently found to be a mixture of related cyclic decapeptides, with this compound being a major constituent. This marked the first instance of a commercially produced antibiotic, preceding the mass production of penicillin and serving as a crucial catalyst for the golden age of antibiotic discovery.[2]
Historical Significance
The discovery of tyrocidine had a multifaceted impact on the scientific and medical communities:
-
Proof of Principle: It provided the first concrete evidence that soil microorganisms were a viable source of powerful therapeutic agents, stimulating a global search for other antibiotic-producing microbes.
-
Revitalization of Penicillin Research: The success of tyrothricin in topical applications reignited interest in Alexander Fleming's earlier discovery of penicillin, which had been largely neglected due to difficulties in purification and production.
-
Foundation for Peptide Antibiotics: Tyrocidine and gramicidin were among the first peptide antibiotics to be characterized, laying the groundwork for the study of this important class of antimicrobial agents, including their nonribosomal peptide synthetase (NRPS) biosynthetic pathways.
-
Early Clinical Applications: While too toxic for systemic use in humans due to its hemolytic activity, tyrothricin found a niche in topical preparations for treating localized bacterial infections, demonstrating the immediate clinical potential of antibiotics.[4]
Quantitative Data: Antimicrobial Activity of this compound
This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of bacteria.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | ATCC 33592 | 16 | [5] |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 16 | [5] |
| Bacillus subtilis | Clinical Isolate | 16 | [5] |
| Bacillus cereus | Clinical Isolate | 16 | [5] |
| Enterococcus faecalis | ATCC 29212 | 16 | [5] |
| Enterococcus faecalis (VRE) | Clinical Isolate | 16 | [5] |
| Streptococcus pyogenes | - | - | |
| Escherichia coli | ATCC 25922 | >128 | [5] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Original Isolation and Purification of Tyrothricin (Dubos, 1939)
The following is a reconstruction of the probable methodology employed by René Dubos for the initial isolation of the tyrothricin complex from Bacillus brevis cultures.
1. Cultivation of Bacillus brevis
-
A suitable liquid medium, likely a peptone-based broth, was inoculated with a pure culture of Bacillus brevis.
-
The culture was incubated at an optimal temperature (approximately 37°C) for several days to allow for bacterial growth and the production of tyrothricin.
2. Extraction of Tyrothricin
-
After incubation, the bacterial culture was acidified to a pH of approximately 4.5-4.8 using hydrochloric acid. This step precipitated the crude tyrothricin from the culture broth.
-
The acidified culture was allowed to stand to permit the precipitate to settle.
-
The supernatant was decanted, and the precipitate was collected by centrifugation.
-
The collected precipitate was then extracted with neutral ethanol (B145695). Tyrothricin is soluble in ethanol, while many cellular components are not.
-
The ethanolic extract was filtered to remove insoluble debris.
3. Precipitation and Purification
-
The clear ethanolic extract was concentrated under reduced pressure.
-
The concentrated extract was then treated with an excess of 1% sodium chloride solution, causing the tyrothricin to precipitate out of the solution.
-
The precipitate was collected by filtration or centrifugation, washed with distilled water, and dried, yielding the crude tyrothricin complex as a grayish-white powder.
Separation of Tyrocidine and Gramicidin (Hotchkiss and Dubos)
Rollin D. Hotchkiss later developed a method to fractionate the crude tyrothricin into its two principal components, tyrocidine and gramicidin.
1. Differential Solubility in Acetone (B3395972) and Ether
-
Crude tyrothricin was dissolved in acetone.
-
An equal volume of ether was added to the acetone solution. This caused the precipitation of tyrocidine, which is less soluble in the acetone-ether mixture.
-
Gramicidin remained in the supernatant.
2. Crystallization of Tyrocidine Hydrochloride
-
The precipitated tyrocidine was collected and redissolved in a minimal amount of hot ethanol.
-
A solution of hydrochloric acid in ethanol was added to the tyrocidine solution.
-
Upon cooling, crystalline tyrocidine hydrochloride precipitated out of the solution.
-
The crystals were collected by filtration, washed with cold ethanol, and dried.
3. Crystallization of Gramicidin
-
The acetone-ether supernatant containing gramicidin was evaporated to dryness.
-
The residue was dissolved in a small volume of boiling acetone.
-
Upon cooling, crystalline gramicidin was obtained.
Mechanism of Action: Disruption of the Bacterial Cell Membrane
This compound exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. Its cyclic peptide structure adopts an amphipathic conformation, with a hydrophobic face and a hydrophilic face. This allows the molecule to insert itself into the lipid bilayer of the bacterial membrane. The accumulation of tyrocidine molecules within the membrane leads to the formation of pores or channels, resulting in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.[6]
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. korld.nil.gov.pl [korld.nil.gov.pl]
- 5. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Tyrocidine A: A Technical Guide to its Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has been a subject of scientific inquiry since its discovery in the 1940s.[1] Its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria has cemented its place in the history of antibiotics.[1][2] This technical guide provides an in-depth exploration of the elucidation of this compound's complex structure and its conformational dynamics, crucial for understanding its biological function and for guiding the development of novel therapeutic agents.
Primary Structure and Biosynthesis
This compound is a cyclic peptide with the sequence cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). It is synthesized non-ribosomally by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[3][4] This enzymatic machinery, consisting of the peptide synthetases TycA, TycB, and TycC, dictates the specific amino acid sequence.[3][5] The biosynthesis process involves the activation of constituent amino acids and their sequential condensation on the NRPS template, followed by a head-to-tail cyclization to form the final decapeptide.[3][4][6]
The determination of this primary structure was a significant challenge, historically relying on techniques like two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, which required substantial quantities of highly purified material.[7] More recent advancements in mass spectrometry (MS)-based sequencing methods have provided powerful tools for the de novo sequencing of cyclic peptides like tyrocidines.[7][8]
Elucidation of the Three-Dimensional Structure
The three-dimensional architecture of this compound has been meticulously investigated using a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have provided detailed insights into its solution and solid-state conformations.
X-ray Crystallography: A High-Resolution Snapshot
The crystal structure of this compound, determined at a remarkable resolution of 0.95 Å, revealed a highly organized and amphipathic dimeric assembly.[1][2][9] In the crystalline state, two this compound monomers associate to form a homodimer. This dimer is characterized by an extensive antiparallel β-sheet structure, with four β-strands contributed by the two monomers.[1][10] This arrangement results in a highly curved and amphipathic molecule, with a convex, nonpolar face and a concave, polar face.[1]
Table 1: Crystallographic Data for this compound [1][9]
| Parameter | Value |
| PDB ID | 4M6E |
| Resolution (Å) | 0.95 |
| Space Group | P3221 |
| Unit Cell Dimensions (Å) | a = b = 37.19, c = 77.01 |
| R-value work | 0.134 |
| R-value free | 0.142 |
NMR Spectroscopy: Conformation in Solution
NMR studies have been instrumental in defining the conformation of this compound in solution.[1][11] Early one-dimensional and two-dimensional NMR experiments in the 1980s provided the first insights into its backbone dihedral angles and overall fold.[1] These studies suggested a backbone conformation consisting of an antiparallel β-pleated sheet, a type I β-turn, and a type II' β-turn.[11]
More advanced NMR techniques, such as correlation spectroscopy and double-resonance difference spectroscopy, have allowed for the detailed assignment of proton resonances and the determination of side-chain conformations.[11][12] The use of paramagnetic nitroxide compounds has further aided in confirming the solution conformation by studying proton solvent exposure and hydrogen bonding patterns.[11][13] While the overall conformation determined by NMR is largely consistent with the crystal structure, subtle differences can exist due to the different environments (solution vs. solid-state) and the inherent flexibility of the molecule.[1][14]
Table 2: Key Structural Features of this compound [1]
| Structural Feature | Description |
| Secondary Structure | Two-stranded antiparallel β-sheet |
| Turns | Type II' β-turn (Leu¹⁰-D-Phe¹-Pro²-Phe³) and a distorted Type I β-turn (Asn⁵-Gln⁶-Tyr⁷-Val⁸) |
| Hydrogen Bonds | Three intramolecular hydrogen bonds between backbone amide and carbonyl groups, and one between the backbone amide of Val⁸ and the side chain of Asn⁵. |
| Dimerization | Forms an intimate homodimer in the crystal lattice. |
| Amphipathicity | Pronounced amphipathic character with a convex, apolar face and a concave, polar face. |
Conformational Dynamics and Biological Implications
The specific conformation of this compound is intimately linked to its biological activity. The amphipathic nature of the molecule is crucial for its interaction with and disruption of bacterial cell membranes, which is its primary mechanism of action. The convex, hydrophobic face of the this compound dimer is proposed to insert into the lipid bilayer of the bacterial membrane, while the polar face remains exposed to the aqueous environment.[1][2] This insertion leads to the formation of ion-conducting pores, disrupting membrane integrity and ultimately causing cell death.[15]
The conformation of this compound can be influenced by its environment, such as the solvent composition.[14][16] Studies have shown that the presence of saccharides can also induce conformational changes, suggesting potential interactions with components of the bacterial cell wall.[14] The constrained β-turn and β-sheet structure are conserved features among tyrocidines and are essential for their biological function.[10]
Experimental Methodologies
X-ray Crystallography Workflow
References
- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high resolution structure of this compound reveals an amphipathic dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrocidine - Wikipedia [en.wikipedia.org]
- 4. Tyrocidine | Encyclopedia MDPI [encyclopedia.pub]
- 5. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic and Template-Directed Synthesis of Bioactive Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex De Novo Sequencing of Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. NMR studies of the solution conformation and dynamics of the tyrocidine peptide antibiotics (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 12. Studies of individual amino acid residues of the decapeptide this compound by proton double-resonance difference spectroscopy in the correlation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Confirmation of the solution structure of this compound using perturbation of proton relaxation rates by nitroxide spin labels - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. This compound interactions with saccharides investigated by CD and NMR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Tyrocidine A: A Technical Guide to its Mechanism of Action on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrocidine A, a cyclic decapeptide antibiotic produced by Brevibacillus brevis, exhibits potent bactericidal activity, particularly against Gram-positive bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, a mode of action that has garnered renewed interest due to the rising challenge of antibiotic resistance. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's membranotropic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: Membrane Disruption
This compound's efficacy stems from its ability to perturb and permeabilize the bacterial cytoplasmic membrane. This process is initiated by the peptide's unique structural characteristics and culminates in a series of events that compromise essential membrane functions, ultimately leading to cell death. The overall mechanism can be dissected into several key stages: dimerization, membrane insertion, pore formation, and subsequent dissipation of ion gradients and membrane potential.
Amphipathic Dimerization: The Functional Unit
In aqueous solution and upon interaction with bacterial membranes, this compound monomers self-assemble into a highly stable, amphipathic homodimer. This dimeric conformation is the primary functional unit responsible for its membrane-disrupting activity. The dimer forms a distinct saddle-shaped structure with a hydrophobic convex face and a hydrophilic concave face. This spatial segregation of hydrophobic and hydrophilic residues is critical for its interaction with the lipid bilayer.
Membrane Interaction and Insertion
The positively charged ornithine residues on the hydrophilic face of the this compound dimer are thought to facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. Following this initial binding, the hydrophobic convex face of the dimer inserts into the nonpolar acyl chain region of the lipid bilayer. This insertion disrupts the local lipid packing and reduces membrane fluidity.
Pore Formation and Membrane Permeabilization
The accumulation and aggregation of this compound dimers within the bacterial membrane lead to the formation of discrete, ion-conducting pores. These pores are not uniform channels but rather toroidal pores where the lipid monolayers are bent continuously from the outer to the inner leaflet, lining the pore along with the peptide molecules. This pore formation results in a catastrophic loss of membrane integrity, allowing the unregulated efflux of essential intracellular components and the influx of extracellular substances.
The following diagram illustrates the proposed mechanism of this compound action on the bacterial membrane:
Quantitative Analysis of this compound Activity
The antibacterial efficacy of this compound can be quantified through various assays that measure its inhibitory concentration and its direct effects on membrane integrity.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 168 | 5.4 | |
| Staphylococcus aureus | 8325 | 16 | |
| Escherichia coli | - | >128 | |
| Micrococcus luteus | - | ~3 (EC50 for K+ efflux) |
Membrane Depolarization and Ion Efflux
This compound induces a rapid and concentration-dependent depolarization of the bacterial membrane potential. This is often accompanied by the leakage of intracellular ions, such as potassium (K+).
| Parameter | Bacterium | Concentration | Observation | Reference |
| Membrane Depolarization | B. subtilis | 0.5x MIC | Immediate, strong depolarization | |
| Potassium Efflux (EC50) | M. luteus | 2.4 ± 0.9 µM | Dose-dependent K+ release |
An In-Depth Technical Guide to the Tyrocidine A Biosynthesis Pathway in Brevibacillus brevis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, exhibits potent antimicrobial activity. Its biosynthesis is a hallmark example of nonribosomal peptide synthesis (NRPS), a complex enzymatic process that serves as a rich source for novel drug discovery and development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and regulatory networks. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.
The Tyrocidine Biosynthesis Gene Cluster (tyc Operon)
The biosynthesis of tyrocidine is orchestrated by a set of genes organized in the tyc operon. This operon encodes the large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs) responsible for the assembly of the peptide chain.
The tyc operon comprises three main NRPS genes: tycA, tycB, and tycC. These genes encode the three synthetases, TycA, TycB, and TycC, respectively. The modular nature of these enzymes is a key feature of NRPS. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.[1]
-
TycA: A single-module NRPS that activates and incorporates the first amino acid, D-phenylalanine.
-
TycB: A three-module NRPS responsible for the incorporation of the next three amino acids.
-
TycC: The largest of the three, this six-module NRPS completes the peptide chain and catalyzes its cyclization and release.
Downstream of the synthetase genes, the operon also contains open reading frames (tycD, tycE, and tycF) predicted to encode ATP-binding cassette (ABC) transporters, which may be involved in conferring resistance to tyrocidine by exporting the antibiotic out of the cell, and a putative thioesterase of unknown function.[1]
The Nonribosomal Peptide Synthetase (NRPS) Machinery
The synthesis of this compound is a multi-step process carried out by the TycA, TycB, and TycC synthetases. Each module within these enzymes contains a series of catalytic domains that perform specific functions in a coordinated assembly-line fashion. The core domains of a typical NRPS module are:
-
Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate at the expense of ATP.
-
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine (B1211885) (4'-PP) cofactor.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
In addition to these core domains, some modules contain auxiliary domains:
-
Epimerization (E) Domain: Converts an L-amino acid tethered to the T domain into its D-isoform. This is crucial for the incorporation of D-phenylalanine in the this compound structure.
-
Thioesterase (TE) Domain: Located at the C-terminus of the final module (in TycC), this domain is responsible for the cyclization and release of the mature decapeptide from the NRPS complex.
This compound Biosynthesis Pathway
The biosynthesis of this compound proceeds in a stepwise manner, with each module of the TycA, TycB, and TycC synthetases adding one amino acid to the growing peptide chain. The sequence of amino acids in this compound is L-Phe-D-Phe-Asn-Gln-Tyr-Val-Orn-Leu-D-Phe-Pro.
Figure 1: The modular biosynthesis pathway of this compound by the NRPS machinery in Brevibacillus brevis.
Quantitative Data
Understanding the enzymatic parameters of the this compound biosynthesis pathway is crucial for rational engineering and optimization of production. The following tables summarize key quantitative data available in the literature.
Table 1: Kinetic Parameters of TycA Adenylation Domain
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| L-Phenylalanine | 18 ± 2 | 1300 ± 50 | 1.2 x 106 |
| L-Tyrosine | 310 ± 30 | 140 ± 10 | 7.5 x 103 |
| L-Tryptophan | 110 ± 10 | 12 ± 1 | 1.8 x 103 |
| D-Phenylalanine | 230 ± 30 | 690 ± 40 | 5.0 x 104 |
Data obtained from Chiu et al., 2009.
Table 2: Substrate Specificity of Adenylation Domains in TycB and TycC
| Adenylation Domain | Position | Cognate Amino Acid | Relative Activity (%) |
| TycB1-A | 2 | L-Proline | 100 |
| TycB2-A | 3 | L-Phenylalanine | 100 |
| TycB3-A | 4 | L-Phenylalanine | 100 |
| TycC1-A | 5 | L-Asparagine | 100 |
| TycC2-A | 6 | L-Glutamine | 100 |
Relative activity is normalized to the activity with the cognate amino acid. Data adapted from Mootz & Marahiel, 1997.
Table 3: Tyrocidine Production Yields in Brevibacillus brevis
| Fermentation Medium | Tyrocidine Yield (mg/L) | Reference |
| Tryptone-Soya-Yeast Extract | ~150 | Rautenbach et al., 2016 |
| Defined Medium with Glucose | ~50-100 | Various Sources |
Regulation of Tyrocidine Biosynthesis
The production of this compound is tightly regulated in Brevibacillus brevis, occurring primarily during the late exponential and stationary phases of growth. This regulation is controlled by a complex network of signaling pathways.
Transcriptional Regulation via Spo0A and AbrB
The expression of the tyc operon is under the control of the master regulator for sporulation, Spo0A. In response to nutrient limitation, Spo0A is phosphorylated (Spo0A-P). Spo0A-P acts as a repressor of the abrB gene, which encodes the transition state regulator AbrB. AbrB is a DNA-binding protein that negatively regulates the transcription of the tyc operon. Therefore, the phosphorylation of Spo0A leads to the derepression of the tyc operon and subsequent biosynthesis of tyrocidine.
Figure 2: Transcriptional regulation of the tyc operon in Brevibacillus brevis via the Spo0A-AbrB signaling cascade.
Regulation by Purine (B94841) Nucleotides
Studies have shown that the addition of purine nucleotides, specifically adenosine (B11128) and 5'-AMP, can suppress the production of tyrocidine in Brevibacillus brevis. This suggests a feedback regulation mechanism where the cellular energy state, reflected by the levels of these purine compounds, can influence the energetically expensive process of antibiotic biosynthesis. The precise mechanism of this regulation is still under investigation but may involve allosteric regulation of the NRPS enzymes or modulation of the transcriptional regulatory network.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Amino Acid-Dependent ATP-PPi Exchange Assay
This assay measures the adenylation activity of NRPS A domains by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of a specific amino acid.
Materials:
-
Purified A domain or NRPS enzyme
-
Reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
Amino acid solution (100 mM)
-
[³²P]Pyrophosphate (specific activity ~1000 Ci/mmol)
-
Charcoal solution (5% activated charcoal in 0.1 M HCl, 0.1 M sodium pyrophosphate)
-
Wash buffer (0.1 M HCl, 0.1 M sodium pyrophosphate)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, 5 mM ATP, 1 mM amino acid, and 0.5 mM [³²P]PPi.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme (final concentration 1-10 µM).
-
Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Quench each aliquot by adding it to the charcoal solution. This will adsorb the [³²P]ATP formed.
-
Incubate on ice for 10 minutes to ensure complete binding.
-
Filter the mixture through a glass fiber filter and wash the filter extensively with the wash buffer to remove unincorporated [³²P]PPi.
-
Dry the filter and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of [³²P]ATP formed and determine the enzyme kinetics (Km and kcat).
Heterologous Expression and Purification of TycA in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable promoter (e.g., pET vector with a T7 promoter)
-
tycA gene cloned into the expression vector
-
LB medium and appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE analysis equipment
Procedure:
-
Transform the expression plasmid containing the tycA gene into the E. coli expression strain.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged TycA protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE.
Purification and Quantification of this compound by HPLC
Materials:
-
Brevibacillus brevis culture supernatant
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
This compound standard
Procedure:
-
Acidify the culture supernatant to pH 3-4 with HCl.
-
Pass the acidified supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the tyrocidines with methanol.
-
Evaporate the methanol and redissolve the residue in a small volume of methanol or acetonitrile.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient is 20-80% acetonitrile over 30 minutes.
-
Monitor the elution at 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the identity of the peak by comparing its retention time with that of a this compound standard and by mass spectrometry.
-
Quantify the amount of this compound by comparing the peak area to a standard curve.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the discovery, characterization, and engineering of NRPS gene clusters like the one for tyrocidine.
Figure 3: A representative workflow for the study and engineering of the this compound biosynthesis pathway.
Conclusion
The this compound biosynthesis pathway in Brevibacillus brevis represents a fascinating and well-studied example of nonribosomal peptide synthesis. The modular nature of the Tyc synthetases, coupled with a growing understanding of their catalytic domains and regulatory networks, provides a powerful platform for bioengineering and the generation of novel peptide antibiotics. This technical guide has provided a detailed overview of the core aspects of this pathway, from the genetic blueprint to the final product, with the aim of facilitating further research and development in this exciting field. The provided data, protocols, and visualizations serve as a valuable resource for scientists and researchers seeking to explore and exploit the potential of NRPS machinery for the discovery of new therapeutic agents.
References
In-Depth Technical Guide: Tyrocidine A's Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A, a cyclic decapeptide antibiotic isolated from Brevibacillus brevis, represents a class of antimicrobial peptides (AMPs) with significant therapeutic potential, particularly against Gram-positive bacteria.[1][2] Its unique mechanism of action, primarily targeting the bacterial cell membrane, makes it an attractive candidate for combating antibiotic resistance.[1][2][3] This technical guide provides a comprehensive overview of this compound's spectrum of activity against a range of Gram-positive bacteria, details the experimental protocols for its evaluation, and visualizes the underlying scientific workflows.
Data Presentation: Spectrum of Activity
The in vitro efficacy of this compound against various Gram-positive bacteria is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against several key Gram-positive pathogens.
| Bacterial Species | Strain(s) | MIC (µg/mL) | References |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 16 | [3] |
| Methicillin-Resistant (MRSA) | 16 | [3] | |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 16 | [3] |
| Bacillus subtilis | MRL 18734 | 16 | [3] |
| 168 | 5.4 | [4] | |
| Bacillus cereus | MRL 18731 | 16 | [3] |
| Enterococcus faecalis | MRL clinical isolates | 16 | [3] |
| Vancomycin-Resistant (VRE) | 16 | [3] | |
| Listeria monocytogenes | - | - | [5] |
| Streptococcus pyogenes | - | - | [6] |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions. The provided data serves as a representative summary of this compound's activity.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed methodology for determining the MIC of this compound against Gram-positive bacteria, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 and M100) for broth microdilution.[7][8][9][10][11][12][13][14]
Materials and Reagents
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (sterile broth)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the peptide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of this compound concentrations.
-
Inoculate each well (except for the negative control wells) with 50 µL of the prepared bacterial inoculum, bringing the final volume in each well to 100 µL.
-
Include a positive control row with a known antibiotic and a growth control row containing only the bacterial inoculum and broth.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The results should be validated by observing robust growth in the growth control wells and no growth in the negative control wells.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Mechanism of Action of this compound
The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane's integrity.[1][2][3] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. Following this initial binding, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer. This insertion leads to the formation of pores or channels, disrupting the membrane's structural and functional integrity. The resulting leakage of essential ions and metabolites ultimately leads to cell death.
Caption: Mechanism of this compound's action on bacterial cells.
Conclusion
This compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically relevant and drug-resistant strains. Its membrane-disrupting mechanism of action holds promise for overcoming conventional antibiotic resistance. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its efficacy and for fostering further research and development of this promising class of antimicrobial peptides.
References
- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrocidine - Wikipedia [en.wikipedia.org]
- 3. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creating Robust Antimicrobial Materials with Sticky Tyrocidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. umu.se [umu.se]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. pid-el.com [pid-el.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Analysis of the Biological Properties of Tyrocidine A and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic that was first isolated from the soil bacterium Brevibacillus brevis.[1][2] It is a major component of the tyrothricin (B1683689) complex, which also contains gramicidins.[1][2] this compound and its analogues have garnered significant interest in the scientific community due to their potent antimicrobial properties.[3][4][5] These peptides are characterized by a β-sheet structure, which imparts an amphipathic nature to the molecule, having both hydrophobic and hydrophilic faces.[3][4][5] This amphipathicity is crucial for their primary mechanism of action: the disruption of microbial cell membranes.[3][4][5][6] While effective, the therapeutic application of tyrocidines has been limited to topical use due to their hemolytic activity and cytotoxicity towards mammalian cells.[4][7] This has spurred extensive research into the development of this compound analogues with an improved therapeutic index, aiming to dissociate the desired antimicrobial effects from the undesired cytotoxicity.[8][9][10]
Mechanism of Action
The primary antibacterial mechanism of this compound and its analogues is the perturbation and disruption of the bacterial cell membrane's integrity.[3][4][5][6] Their amphipathic structure allows them to insert into the lipid bilayer of microbial membranes, leading to the formation of pores or channels.[3][4][5] This results in increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4][11]
Specifically, the hydrophilic residues of the cyclic peptide are thought to interact with the negatively charged phosphate (B84403) groups of the bacterial lipids, while the hydrophobic residues form non-selective porous channels.[3][4] Beyond simple pore formation, tyrocidines have been shown to induce lipid phase separation and significantly decrease membrane fluidity.[6][12] This leads to the delocalization of a wide array of both peripheral and integral membrane proteins.[6][12] Interestingly, some studies have indicated that tyrocidines may also exert their effects through secondary mechanisms, including causing DNA damage and interfering with DNA-binding proteins.[6][12]
Biological Activities of this compound and Its Analogues
The biological activities of this compound and its synthesized analogues have been extensively studied to understand their therapeutic potential. The following tables summarize the quantitative data regarding their antimicrobial and hemolytic activities.
Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| This compound | 16 | 16 | >128 | [3] |
| Analogue 1 | 16 | 16 | >128 | [3] |
| Analogue 2 | 4 | 4 | 32 | [3] |
| Analogue 3 | 8 | 8 | >128 | [3] |
| Analogue 4 | 32 | 32 | >256 | [3] |
| Analogue 5 | 2 | 2 | 128 | [3] |
| Analogue 6 | 8 | 8 | >128 | [3] |
| Analogue 7 | 8 | 8 | >128 | [3] |
| Analogue 8 | 4 | 4 | 64 | [3] |
Hemolytic Activity
A critical parameter for the development of systemically administered antibiotics is their toxicity to mammalian cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of this cytotoxicity.
| Compound | Hemolytic Activity (HC₅₀, µg/mL) | Therapeutic Index (HC₅₀/MIC for S. aureus) | Reference |
| This compound | ~25 | ~1.6 | [8][10][13] |
| Analogue with Gln6 -> Lys substitution | >100 | >25 | [8][10] |
| Analogue with d-Phe-2-Abz turn motif | >300 | >18.75 | [13] |
| Polycationic Analogue 8 | Non-hemolytic up to 250 µM | >31.25 | [14] |
Note: Therapeutic Index is a ratio used to measure the relative safety of a compound. A higher therapeutic index indicates a safer drug.
Antifungal Activity
In addition to their antibacterial properties, tyrocidines have demonstrated activity against pathogenic fungi like Candida albicans.
| Compound | C. albicans (MIC, µM) | C. albicans Biofilm Prevention (BIC, µM) | Reference |
| This compound | 6.25 | 12.5 | [15] |
| Tyrocidine B | 6.25 | 12.5 | [15] |
| Tyrocidine C | 6.25 | 25 | [15] |
Structure-Activity Relationship (SAR)
The development of this compound analogues has provided valuable insights into the relationship between their chemical structure and biological activity.
-
Amphipathicity: Increased amphipathicity generally correlates with improved antibacterial activity.[3][4][5] However, a clear preference for increasing either hydrophilicity or hydrophobicity to enhance this activity has not been definitively established.[3][5]
-
Cationicity: Increasing the net positive charge, for instance by substituting neutral amino acids with cationic ones like lysine (B10760008), can significantly enhance antibacterial activity, especially against Gram-negative bacteria, while concurrently reducing hemolytic activity.[8][10][14] This is exemplified by analogues with multiple cationic residues, which show potent broad-spectrum activity and negligible hemolysis.[14]
-
Structural Rigidity and Conformation: Modifications to the peptide backbone, such as introducing planar β-turn motifs, can alter the peptide's conformation.[13] This can lead to a significant reduction in hemolytic activity while maintaining or even enhancing antibacterial and antifungal properties.[13]
-
Amino Acid Position: The specific location of amino acid substitutions is crucial. Moving positively charged lysine residues or neutral pentafluorophenylalanine residues to different positions within the cyclic structure has been shown to improve antibacterial potency.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological properties of this compound and its analogues.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of a peptide.[16]
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]
-
-
Preparation of Peptide Dilutions:
-
A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water).
-
Serial two-fold dilutions of the peptide are prepared in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
-
Hemolysis Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs).[17][18]
-
Preparation of Red Blood Cells:
-
Assay Setup:
-
Serial dilutions of the peptide are prepared in PBS in a 96-well plate.
-
Controls are included: PBS for 0% hemolysis (negative control) and a lytic agent like Triton X-100 (e.g., 1%) for 100% hemolysis (positive control).[18]
-
-
Incubation:
-
An equal volume of the RBC suspension is added to each well.
-
The plate is incubated (e.g., for 1 hour at 37°C).
-
-
Data Collection and Analysis:
-
The plate is centrifuged to pellet intact RBCs.
-
The supernatant, containing released hemoglobin, is transferred to a new plate.
-
The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 or 540 nm).
-
The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100.[18]
-
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]
-
Cell Culture and Seeding:
-
Treatment with Peptides:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test peptides.
-
The plate is incubated for a desired exposure time (e.g., 24, 48, or 72 hours).[21]
-
-
MTT Addition and Incubation:
-
A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of about 0.5 mg/mL.[21][22]
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
Conclusion
This compound and its analogues represent a promising class of antimicrobial peptides with a potent membrane-disrupting mechanism of action. While the inherent hemolytic activity of the parent compound has restricted its clinical use, extensive research into synthetic analogues has demonstrated that it is possible to dissociate antimicrobial efficacy from cytotoxicity. By strategically modifying the peptide's structure—enhancing cationicity, altering conformation, and optimizing amino acid positions—researchers have successfully developed analogues with significantly improved therapeutic indices. These findings underscore the potential of the tyrocidine scaffold for creating novel antibiotics to combat the growing threat of multidrug-resistant pathogens. Continued exploration of structure-activity relationships and innovative synthetic strategies will be crucial in advancing these promising compounds toward clinical applications.
References
- 1. Tyrocidine - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound analogues with improved antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation of antibacterial and hemolytic activities of an amphipathic peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tyrothricin | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Analogues Bearing the Planar d-Phe-2-Abz Turn Motif: How Conformation Impacts Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymyxin B-inspired non-hemolytic this compound analogues with significantly enhanced activity against gram-negative bacteria: How cationicity impacts cell specificity and antibacterial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MTT (Assay protocol [protocols.io]
The Architecture of Life's Tiny Factories: A Technical Guide to Tyrocidine A Non-Ribosomal Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, stands as a classic example of a non-ribosomally synthesized peptide (NRP). These complex natural products are assembled by large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs), which function as intricate molecular assembly lines. Unlike ribosomal protein synthesis, NRPSs are not dependent on an mRNA template, allowing for the incorporation of non-proteinogenic amino acids and the generation of a vast diversity of chemical structures with potent biological activities. This in-depth technical guide delves into the core of this compound synthesis, providing a detailed overview of the enzymatic machinery, experimental methodologies to probe its function, and quantitative data to inform rational engineering efforts.
The Tyrocidine Biosynthetic Gene Cluster and Enzymatic Machinery
The biosynthesis of this compound is orchestrated by a trio of massive NRPS enzymes encoded by the tyc gene cluster. This cluster comprises three main genes: tycA, tycB, and tycC, which code for the synthetases TycA, TycB, and TycC, respectively.[1] These enzymes are organized into ten modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain.[2][3]
The modular organization of the Tyrocidine synthetase is as follows:
-
TycA: A single-module enzyme (Module 1) responsible for activating and epimerizing the first amino acid, L-Phenylalanine, to D-Phenylalanine.[4]
-
TycB: A three-module enzyme (Modules 2-4) that incorporates L-Proline, L-Phenylalanine, and D-Phenylalanine.
-
TycC: A six-module enzyme (Modules 5-10) that adds L-Asparagine, L-Glutamine, L-Tyrosine, L-Valine, L-Ornithine, and L-Leucine.
Each module is further subdivided into a series of functional domains that carry out specific catalytic tasks in a coordinated fashion.
Core and Modifying Domains of the Tyrocidine NRPS
The synthesis of this compound involves the coordinated action of several key domains within each module:
-
Adenylation (A) Domain: This domain acts as the "gatekeeper" of the assembly line, responsible for recognizing and activating a specific amino acid substrate.[5] The activation occurs through an ATP-dependent process, forming an aminoacyl-adenylate intermediate.[5]
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then transferred to the T domain, which covalently tethers the substrate and the growing peptide chain via a 4'-phosphopantetheine (B1211885) (PPt) prosthetic group.[3] This flexible arm shuttles the intermediates between the catalytic sites of the NRPS.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.[6]
-
Epimerization (E) Domain: Found in modules 1 and 4 of the Tyrocidine synthetase, the E domain is responsible for converting the L-amino acid tethered to the adjacent T domain into its D-epimer.[7]
-
Thioesterase (TE) Domain: Located at the C-terminus of TycC, the TE domain is the final station of the assembly line. It catalyzes the release of the fully assembled decapeptide from the NRPS through an intramolecular cyclization reaction, forming the cyclic structure of this compound.[8][9]
Quantitative Data on this compound Synthesis
A quantitative understanding of the enzymatic parameters and biological activity is crucial for the rational design and engineering of novel NRPs.
Table 1: Substrate Specificity of the TycA Adenylation Domain
The adenylation domain of TycA exhibits a degree of promiscuity, although its catalytic efficiency is highest for its cognate substrate, L-Phenylalanine. The following table summarizes the kinetic parameters for the activation of various amino acid substrates by the TycA A-domain.
| Substrate (L-amino acid) | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency (%) |
| Phenylalanine | 1.2 x 10⁶ | 100 |
| Tyrosine | 1.8 x 10⁴ | 1.5 |
| Tryptophan | 5.0 x 10³ | 0.42 |
| Leucine | 1.1 x 10³ | 0.09 |
| Methionine | 4.0 x 10² | 0.03 |
| Valine | 1.5 x 10² | 0.01 |
Data adapted from in vitro studies of the TycA adenylation domain. The efficiency for Phenylalanine is set to 100%.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs
The biological activity of this compound and its engineered analogs can be quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Compound | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Hemolytic Activity (HC₅₀, μg/mL) |
| This compound | 16 | 16 | >128 | 10 |
| Analog 2 | 4 | 2 | 32 | >100 |
| Analog 5 | 2 | 2 | >128 | 50 |
Data represents a selection of published MIC values and can vary based on the specific assay conditions. HC₅₀ represents the concentration causing 50% hemolysis of red blood cells, an indicator of cytotoxicity.[4][10]
Experimental Protocols
ATP-PPi Exchange Assay for Adenylation Domain Specificity
This assay is a cornerstone for characterizing the substrate specificity of A-domains by measuring the reverse reaction of amino acid adenylation.
Principle: The A-domain catalyzes the formation of an aminoacyl-adenylate from an amino acid and ATP, releasing pyrophosphate (PPi). In the presence of excess radiolabeled [³²P]PPi, the reverse reaction leads to the incorporation of the radiolabel into ATP. The amount of [³²P]ATP formed is proportional to the A-domain's activity with the specific amino acid substrate. A non-radioactive version of this assay utilizes γ-¹⁸O₄-labeled ATP and measures the back exchange of unlabeled PPi by mass spectrometry.[7]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified A-domain (or the full NRPS module), the amino acid substrate, ATP, MgCl₂, and a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal). The charcoal binds the ATP.
-
Washing: Wash the charcoal pellet multiple times with a wash buffer (e.g., sodium phosphate (B84403) and sodium pyrophosphate) to remove unincorporated [³²P]PPi.
-
Quantification: Elute the [³²P]ATP from the charcoal and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the rate of ATP formation for each amino acid substrate to determine the relative specificity of the A-domain.
In Vitro Reconstitution of this compound Synthesis
Reconstituting the entire biosynthetic pathway in vitro allows for detailed mechanistic studies and the production of novel analogs.
Principle: Purified TycA, TycB, and TycC enzymes are combined in a reaction vessel with all the necessary substrates (amino acids, ATP, Mg²⁺) and cofactors. The sequential action of the NRPS modules leads to the synthesis of this compound, which can then be detected and quantified.
Methodology:
-
Protein Expression and Purification: Heterologously express and purify the TycA, TycB, and TycC proteins. This often requires specialized expression hosts and purification strategies due to their large size and complexity.
-
Holo-Enzyme Preparation: The NRPS enzymes must be converted to their active holo-form by treating them with a phosphopantetheinyl transferase (PPTase), such as Sfp, which transfers the 4'-phosphopantetheine moiety from Coenzyme A to the T domains.
-
Reaction Setup: Combine the holo-enzymes in a reaction buffer containing all 10 precursor amino acids, ATP, MgCl₂, and a reducing agent (e.g., DTT).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.
-
Product Extraction: Extract the synthesized peptides from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and quantify the yield of this compound.
Mass Spectrometry Analysis of this compound and its Analogs
Mass spectrometry is an indispensable tool for the identification and characterization of NRPs.
Principle: The synthesized peptide is ionized and its mass-to-charge ratio (m/z) is measured, allowing for the determination of its molecular weight. Tandem mass spectrometry (MS/MS) involves fragmenting the peptide and analyzing the masses of the fragments to determine its amino acid sequence.
Methodology:
-
Sample Preparation: The purified peptide sample is dissolved in a suitable solvent compatible with the chosen ionization method.
-
Ionization: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The m/z of the intact peptide is determined in the first mass analyzer.
-
Fragmentation (MS/MS): The peptide ion of interest is selected and fragmented, typically through collision-induced dissociation (CID).
-
Fragment Analysis: The m/z of the resulting fragment ions is measured in the second mass analyzer.
-
Data Interpretation: The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide.
Visualizing the Molecular Logic
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in this compound synthesis and characterization.
Caption: The modular assembly line of this compound synthesis.
Caption: Workflow for the ATP-PPi exchange assay.
Caption: Workflow for in vitro reconstitution of this compound synthesis.
Conclusion
The non-ribosomal synthesis of this compound is a testament to the elegance and complexity of microbial secondary metabolism. A thorough understanding of its modular architecture, enzymatic mechanisms, and the quantitative aspects of its production provides a powerful foundation for the field of synthetic biology and drug discovery. By leveraging the experimental protocols detailed herein, researchers can further probe the intricacies of NRPS function and harness these remarkable molecular machines to generate novel peptide-based therapeutics with improved efficacy and tailored biological activities. The continued exploration of these biosynthetic pathways holds immense promise for addressing the growing challenge of antibiotic resistance and expanding the repertoire of modern medicine.
References
- 1. Mapping the limits of substrate specificity of the adenylation domain of TycA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context-dependent activity of A domains in the tyrocidine synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of gene clusters - ActinoBase [actinobase.org]
- 7. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide cyclization catalysed by the thioesterase domain of tyrocidine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound analogues with improved antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amphipathic Nature of Tyrocidine A: A Technical Guide for Drug Development Professionals
Abstract
Tyrocidine A, a cyclic decapeptide antibiotic, exhibits potent antimicrobial activity primarily through the disruption of bacterial cell membranes. This activity is intrinsically linked to its amphipathic structure. This technical guide provides an in-depth analysis of the amphipathic nature of this compound, detailing its molecular structure, its interaction with lipid bilayers, and the experimental methodologies used to characterize these properties. Quantitative data are presented in tabular format for clarity, and key experimental workflows and the proposed mechanism of action are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals interested in the further development of this compound and other membrane-targeting antimicrobial peptides.
Introduction
This compound is a cyclic peptide antibiotic first isolated from Bacillus brevis.[1] Its broad-spectrum activity against Gram-positive bacteria has made it a subject of interest for decades.[1] The primary mechanism of action of this compound involves the perturbation and disruption of the integrity of bacterial cell membranes, a process driven by the molecule's distinct amphipathic character.[1][2][3] Understanding the nuances of this amphipathicity is crucial for the rational design of novel this compound analogs with improved therapeutic indices.
The Amphipathic Structure of this compound
The amphipathic nature of this compound is not inherent to the monomeric form but arises from its dimerization. The X-ray crystal structure of this compound reveals that it forms a highly stable homodimer.[1] This dimer adopts a saddle-shaped conformation with a distinct segregation of hydrophobic and hydrophilic residues.
-
Hydrophobic Face: The convex face of the dimer is dominated by hydrophobic amino acid residues. This nonpolar surface is responsible for partitioning into the hydrophobic core of the lipid bilayer.[1]
-
Hydrophilic Face: The concave face of the dimer presents a concentration of polar and charged residues, allowing this surface to interact favorably with the aqueous environment and the polar head groups of the lipid membrane.[1]
This spatial arrangement of amino acid side chains is the structural basis for the amphipathic properties of the this compound dimer and is central to its membrane-disrupting activity.
Quantitative Analysis of this compound Amphipathicity
Direct measurement of classical amphipathicity descriptors such as the Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) is not commonly reported for peptide antibiotics like this compound. These parameters are typically applied to traditional surfactants. However, the functional consequences of its amphipathic nature have been quantified through various biophysical assays.
| Parameter | Value | Method | Target | Reference |
| Apparent Dissociation Constant (KD) | 10 µM | Surface Plasmon Resonance | Mimetic bacterial membranes | [1][4][5] |
| 50% Effective Concentration (EC50) | 2.4 ± 0.9 µM | Potassium Efflux Assay | M. luteus cells | [1] |
Note on HLB and CMC: The concepts of Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC) are well-established for characterizing small molecule surfactants.[5][6] However, their application to complex cyclic peptides like this compound is not straightforward. The intricate three-dimensional structure and the specific, non-micellar mode of membrane interaction of this compound make the determination and interpretation of HLB and CMC values challenging and less relevant than for typical detergents. The amphipathicity of this compound is more meaningfully described by its behavior in biological and model membrane systems.
Mechanism of Membrane Interaction
The amphipathic structure of the this compound dimer dictates its interaction with and subsequent disruption of bacterial membranes. The proposed mechanism involves the following steps:
-
Electrostatic Attraction: The positively charged residues on the hydrophilic face of the this compound dimer are initially attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.
-
Hydrophobic Insertion: Following the initial binding, the hydrophobic face of the dimer inserts into the nonpolar acyl chain region of the lipid bilayer.[1]
-
Membrane Perturbation: This insertion disrupts the normal packing of the lipid molecules, leading to a fluidizing effect on the membrane.[7]
-
Pore Formation and Leakage: The accumulation of this compound dimers in the membrane leads to the formation of pores or channels, resulting in the leakage of essential ions and metabolites, such as potassium ions, and ultimately leading to cell death.[7][8]
Experimental Protocols
The characterization of the amphipathic nature of this compound and its membrane interactions relies on several key experimental techniques.
Surface Plasmon Resonance (SPR)
This technique is used to measure the binding affinity and kinetics of this compound to model lipid membranes in real-time.
Methodology:
-
Liposome (B1194612) Preparation: Liposomes mimicking the composition of bacterial membranes (e.g., dipalmitoyl-phosphatidylglycerol, stearamine, and cardiolipin (B10847521) in a 5:1:1 mole ratio) are prepared.[1]
-
Chip Immobilization: The prepared liposomes are immobilized on the surface of an L1 sensor chip to a specified density (e.g., ~1000 response units).[1]
-
Analyte Injection: Solutions of this compound at various concentrations are injected over the chip surface for a defined association phase (e.g., 2 minutes).
-
Dissociation Phase: A buffer flow follows the injection to monitor the dissociation of this compound from the liposomes for a specified time (e.g., 10 minutes).[1]
-
Regeneration: The chip surface is regenerated between each cycle using a detergent solution (e.g., CHAPS) to remove bound this compound and allow for fresh liposome immobilization.[1]
-
Data Analysis: The binding sensorgrams are analyzed using appropriate models to determine the apparent dissociation constant (KD).
Potassium Efflux Assay
This assay measures the ability of this compound to permeabilize bacterial membranes by monitoring the leakage of intracellular potassium ions.
Methodology:
-
Cell Preparation: A suspension of a model Gram-positive bacterium (e.g., Micrococcus luteus) is prepared and loaded with a potassium-sensitive fluorescent dye (e.g., PBFI).
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is recorded.
-
This compound Addition: this compound is added to the cell suspension at various concentrations.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates the release of K+ ions from the cells and their binding to the dye.
-
Data Analysis: The equilibrium change in fluorescence is plotted as a function of the this compound concentration to determine the EC50 value.[1]
Fluorescence Quenching Experiments
These experiments are designed to probe the orientation of this compound within the lipid bilayer.
Methodology:
-
Synthesis of Fluorescent Analogs: this compound analogs are synthesized with an intrinsic fluorescent probe, such as p-cyanophenylalanine, incorporated at specific positions on either the hydrophobic or hydrophilic face of the molecule.[1]
-
Liposome Preparation: Liposomes are prepared with or without membrane-embedded quenchers (e.g., brominated lipids) or in the presence of water-soluble quenchers (e.g., iodide or acrylamide).[1]
-
Fluorescence Measurement: The fluorescence of the this compound analog is measured in the presence and absence of liposomes and/or quenchers.
-
Data Analysis: The degree of fluorescence quenching is analyzed using the Stern-Volmer equation. The differential quenching by membrane-embedded versus soluble quenchers provides information on the depth of insertion and orientation of the peptide in the membrane.[1]
Conclusion
The amphipathic nature of this compound, arising from its dimeric structure, is the cornerstone of its potent antimicrobial activity. This technical guide has provided a comprehensive overview of the structural basis of this amphipathicity, the quantitative measures of its membrane interaction, the proposed mechanism of action, and the key experimental protocols for its characterization. A thorough understanding of these principles is essential for the continued development of this compound and its analogs as next-generation antimicrobial agents. The provided methodologies and data serve as a valuable resource for researchers in the field of antibiotic drug discovery and development.
References
- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrocidine - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tyrocidine A in Bacterial Sporulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrocidine A, a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has long been recognized for its potent antimicrobial properties. Emerging research has unveiled a fascinating secondary role for this molecule: a regulator of bacterial sporulation, the process by which certain bacteria form dormant, highly resistant spores to survive harsh environmental conditions. This technical guide provides an in-depth exploration of the multifaceted role of this compound in inducing and modulating bacterial sporulation, with a particular focus on its effects on B. brevis.
This document details the current understanding of this compound's mechanism of action, which involves a multi-pronged attack on the bacterial cell, including disruption of membrane integrity, inhibition of RNA synthesis, and alteration of DNA topology. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology, drug discovery, and bacterial physiology.
Introduction
Bacterial sporulation is a complex developmental process initiated in response to nutrient limitation and other environmental stressors. It culminates in the formation of a metabolically dormant endospore capable of withstanding extreme temperatures, radiation, and chemical insults. The decision to sporulate is tightly regulated by a sophisticated network of sensors and signaling cascades, with the master regulator Spo0A playing a pivotal role in many spore-forming bacteria.
This compound, produced by B. brevis during the transition from vegetative growth to stationary phase, has been implicated as an endogenous signal that can trigger this developmental switch. Evidence suggests that under specific conditions, such as nitrogen starvation, exogenous this compound can induce sporulation in asporogenous mutants of B. brevis.[1] This guide will dissect the molecular mechanisms underlying this phenomenon, providing a valuable resource for understanding this unique aspect of bacterial cell signaling and for potential applications in controlling bacterial populations.
Quantitative Data on this compound's Effects on Sporulation
The following tables summarize the available quantitative data regarding the activity of this compound in the context of bacterial sporulation.
| Parameter | Organism | Concentration | Effect | Reference |
| Induction of Sporulation | Bacillus brevis ATCC 8185 | 5 µM | Induces sporulation under nitrogen starvation conditions. | [2][3] |
| Membrane Permeabilization (Potassium Efflux) | Micrococcus luteus | EC50: 2.4 ± 0.9 μM | Dose-dependent release of potassium ions, indicating membrane disruption. | [4] |
| DNA Torsional Tension | Bacillus brevis | Not Specified | Reduces unrestrained torsional tension of DNA by approximately 50%. | [5] |
| Parameter | Condition | Effect | Reference |
| RNA Synthesis | In the presence of this compound | Acute inhibition of RNA synthesis upon addition to B. brevis. | [2][3] |
| Transcription in vitro | This compound with B. brevis RNA polymerase and DNA | Inhibition of transcription. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in sporulation.
Induction of Sporulation in Bacillus brevis
This protocol is based on the methodology used to demonstrate this compound's ability to induce sporulation under conditions of nitrogen starvation.[1][2][3]
Objective: To induce sporulation in Bacillus brevis using this compound under nitrogen-limiting conditions.
Materials:
-
Bacillus brevis ATCC 8185 culture
-
Nutrient broth
-
Nitrogen-free sporulation medium (e.g., modified G-medium without a nitrogen source)
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
Centrifuge and sterile tubes
-
Incubator shaker
-
Phase-contrast microscope
-
Malachite green and safranin for spore staining
Procedure:
-
Grow a culture of Bacillus brevis in nutrient broth overnight at 37°C with shaking.
-
Inoculate a fresh nutrient broth culture with the overnight culture and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at room temperature.
-
Wash the cell pellet twice with sterile nitrogen-free sporulation medium to remove residual nutrients.
-
Resuspend the cells in the nitrogen-free sporulation medium to the original culture density.
-
Divide the culture into two flasks:
-
Test: Add this compound to a final concentration of 5 µM.
-
Control: Add an equivalent volume of the solvent used for the this compound stock.
-
-
Incubate both flasks at 37°C with vigorous shaking for 24-48 hours.
-
At various time points (e.g., 12, 24, 48 hours), collect samples for analysis.
-
To quantify sporulation, perform a spore stain using malachite green and safranin and observe under a phase-contrast microscope. Count the number of free spores and vegetative cells.
-
To determine the number of heat-resistant spores, heat a sample of the culture at 80°C for 20 minutes to kill vegetative cells. Serially dilute the heat-treated sample and plate on nutrient agar (B569324) to count the colony-forming units (CFUs), which represent the viable spores.
In Vitro Transcription Assay
This protocol outlines the general procedure to assess the inhibitory effect of this compound on RNA synthesis.[3]
Objective: To measure the effect of this compound on the activity of Bacillus brevis RNA polymerase in vitro.
Materials:
-
Purified Bacillus brevis RNA polymerase
-
Bacillus brevis genomic DNA (as template)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP or [³H]UTP)
-
This compound
-
Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing transcription buffer, all four rNTPs (including the radiolabeled one), and the DNA template.
-
Aliquot the reaction mixture into tubes.
-
Add varying concentrations of this compound to the test tubes. Include a control tube with no this compound.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the transcription reaction by adding purified B. brevis RNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled RNA by incubating on ice for 30 minutes.
-
Collect the precipitated RNA by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled nucleotides.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of RNA synthesis at each this compound concentration compared to the control.
Membrane Permeabilization Assay (Potassium Efflux)
This protocol is adapted from methods used to measure membrane permeabilization by monitoring the efflux of potassium ions.[4]
Objective: To determine if this compound disrupts the membrane integrity of Bacillus brevis by measuring potassium ion leakage.
Materials:
-
Bacillus brevis culture
-
Potassium-free buffer (e.g., a modified Tris buffer)
-
Potassium-sensitive fluorescent dye (e.g., PBFI - Potassium-Binding Benzofuran Isophthalate) or a potassium-selective electrode
-
This compound
-
Fluorometer or an ion-selective electrode setup
-
Centrifuge and sterile tubes
Procedure:
-
Grow a culture of Bacillus brevis to mid-exponential phase.
-
Harvest the cells by centrifugation and wash them twice with potassium-free buffer.
-
Resuspend the cells in the potassium-free buffer.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions. This typically involves incubation with the acetoxymethyl (AM) ester form of the dye.
-
Place the cell suspension in a cuvette in the fluorometer or in a stirred vessel with the potassium-selective electrode.
-
Record a baseline reading of fluorescence or potassium concentration.
-
Add this compound to the cell suspension at the desired final concentration (e.g., in the range of the EC50 found for M. luteus, 2.4 µM).
-
Continuously monitor the change in fluorescence or potassium concentration over time. An increase in extracellular potassium indicates membrane permeabilization.
-
As a positive control for maximal potassium release, a membrane-disrupting agent like valinomycin (B1682140) can be added at the end of the experiment.
Signaling Pathways and Mechanisms
The precise signaling cascade initiated by this compound that leads to sporulation in B. brevis is not fully elucidated. However, based on its known molecular activities and the well-characterized sporulation pathway in the related species Bacillus subtilis, a plausible model can be proposed.
Proposed Signaling Pathway for this compound-Induced Sporulation
The following diagram illustrates a hypothetical signaling pathway where this compound's multi-target action converges to trigger the sporulation cascade, likely through the activation of the master regulator Spo0A.
Experimental Workflow for Studying this compound's Effect on Sporulation
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on bacterial sporulation.
Logical Relationship of this compound's Multi-target Mechanism
This diagram illustrates the logical relationship between the different molecular targets of this compound and their contribution to the overall effect on the bacterial cell, leading to the induction of sporulation.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Induction of sporulation in Bacillus brevis. 1. Biochemical events and modulation of RNA synthesis during induction by tyrocidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. rupress.org [rupress.org]
- 5. Evidence that entry into sporulation in Bacillus subtilis is governed by a gradual increase in the level and activity of the master regulator Spo0A - PMC [pmc.ncbi.nlm.nih.gov]
Tyrocidine A: A Comprehensive Technical Review of its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A, a cyclic decapeptide antibiotic, was one of the first antimicrobial agents to be discovered.[1] Produced by the soil bacterium Brevibacillus brevis, it is a major component of the tyrothricin (B1683689) complex.[1] this compound exhibits potent activity against a broad spectrum of Gram-positive bacteria and has also demonstrated efficacy against certain fungi.[1][2] Its primary mechanism of action involves the disruption of the integrity of bacterial cell membranes.[1][3] This unique mode of action, targeting the lipid bilayer rather than specific proteins, makes the development of microbial resistance less likely.[1] However, its therapeutic applications have been limited due to its hemolytic activity.[1] This technical guide provides a comprehensive review of the current literature on this compound, focusing on its antimicrobial efficacy, mechanism of action, and the experimental methodologies used to characterize it.
Antimicrobial Spectrum and Efficacy
This compound demonstrates robust antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against various bacterial and fungal species.
Table 1: Antibacterial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Bacillus subtilis | Gram-positive | 5.4 | [4] |
| Staphylococcus aureus | Gram-positive | 16 | [1] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 16 | [1] |
| Methicillin-susceptibleStaphylococcus aureus (MSSA) | Gram-positive | 16 | [1] |
| Enterococcus faecalis | Gram-positive | 16 | [1] |
| Vancomycin-resistant Enterococcus (VRE) | Gram-positive | 16 | [1] |
| Methicillin-resistantStaphylococcus epidermidis (MRSE) | Gram-positive | 16 | [1] |
| Bacillus cereus | Gram-positive | 16 | [1] |
| Escherichia coli | Gram-negative | >128 | [1] |
Table 2: Antifungal Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Candida albicans | Fungus | 6.25 | [5] |
| Aspergillus fumigatis | Fungus | <13 | [6] |
| Fusarium solani | Fungus | <13 | [6] |
| Botrytis cinerea | Fungus | <13 | [6] |
Cytotoxicity Profile
A significant hurdle in the clinical development of this compound is its cytotoxicity, particularly its hemolytic activity (the lysis of red blood cells). While specific IC50 values against a broad range of human cell lines are not extensively reported in the readily available literature, its hemolytic properties are well-documented and serve as a primary indicator of its toxicity to mammalian cells.
Table 3: Hemolytic Activity of this compound
| Assay | Endpoint | Value | Reference |
| Hemolysis | Therapeutic Index | Reduced in analogues | [7] |
| Hemolytic Activity | General | Considerable | [1] |
Note: The therapeutic index is often expressed as the ratio of the minimum hemolytic concentration to the minimum inhibitory concentration. While a specific value for this compound is not provided in the search results, the development of analogues with reduced hemolytic activity is a key area of research.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell membrane. Its amphipathic structure, with distinct hydrophobic and hydrophilic faces, is crucial for this activity.[1] this compound is proposed to form a dimeric structure that inserts into the lipid bilayer, leading to the formation of pores and a subsequent loss of membrane integrity.[1] This disruption leads to the leakage of essential intracellular components, such as ions, and ultimately results in cell death.
Recent studies have also suggested a multifaceted mechanism of action, indicating that this compound may have intracellular targets as well.[8][9] There is evidence that this compound can interact with and cause damage to bacterial DNA.[8][9] This interaction with DNA is a secondary mechanism that contributes to its potent bactericidal effects.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization of this compound's antimicrobial properties.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Preparation of bacterial inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16 to 20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium (B1200493) iodide (PI), which is normally membrane-impermeable.
Protocol:
-
Bacterial cell preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Cell suspension: The washed cells are resuspended in the same buffer to a specific optical density.
-
Assay setup: The bacterial suspension is added to the wells of a microplate. Propidium iodide is added to each well to a final concentration of typically 1-5 µg/mL.
-
Addition of this compound: Different concentrations of this compound are added to the wells. A positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (buffer only) are included.
-
Fluorescence measurement: The fluorescence intensity is measured immediately and at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for PI (e.g., excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane permeabilization.[9]
Potassium Efflux Assay
This method measures the release of intracellular potassium ions (K+) from bacterial cells upon treatment with this compound, indicating membrane damage.
Protocol:
-
Bacterial cell preparation: Similar to the PI uptake assay, bacterial cells are grown, harvested, and washed.
-
Loading with a potassium-sensitive dye: The cells are incubated with a potassium-sensitive fluorescent dye (e.g., PBFI-AM) which becomes fluorescent upon binding to K+.
-
Assay: The dye-loaded cells are placed in a cuvette or microplate well.
-
Addition of this compound: A baseline fluorescence is recorded before the addition of this compound at various concentrations.
-
Fluorescence monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates the efflux of K+ from the cells.[1]
Surface Plasmon Resonance (SPR)
SPR is a technique used to study the binding kinetics and affinity of this compound to model lipid membranes.
Protocol:
-
Liposome preparation: Liposomes (artificial vesicles) mimicking the composition of bacterial membranes are prepared.
-
Sensor chip immobilization: The prepared liposomes are immobilized on the surface of an SPR sensor chip.
-
Binding analysis: Solutions of this compound at different concentrations are flowed over the sensor chip surface. The binding of this compound to the immobilized liposomes is detected as a change in the refractive index, which is measured in real-time.
-
Data analysis: The association and dissociation rates are analyzed to determine the binding affinity (KD) of this compound for the model membrane.[1]
Conclusion and Future Perspectives
This compound remains a potent antimicrobial peptide with a primary mechanism of action that is less prone to the development of resistance compared to many conventional antibiotics. Its broad activity against Gram-positive bacteria and fungi is well-established. However, its clinical utility is significantly hampered by its cytotoxicity. The secondary mechanism involving DNA interaction presents an interesting avenue for further investigation and may contribute to its high bactericidal potency.
Future research should focus on the development of this compound analogs with an improved therapeutic index, specifically by reducing hemolytic activity while maintaining or enhancing antimicrobial potency. A more detailed understanding of the structure-activity relationships governing its interaction with both bacterial and mammalian membranes will be crucial for the rational design of such analogs. Furthermore, a deeper exploration of its intracellular targets and the signaling pathways it may modulate could reveal novel strategies for antibiotic development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the properties of this fascinating antimicrobial peptide.
References
- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for genome-wide CRISPR knockout screens of bacterial cytotoxins in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Analogues Bearing the Planar d-Phe-2-Abz Turn Motif: How Conformation Impacts Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Tyrocidine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic with the sequence cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). It is a member of the tyrothricin (B1683689) complex produced by the soil bacterium Bacillus brevis. This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cell membrane. Its robust structure and biological activity make it an attractive scaffold for the development of novel therapeutic agents.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers the synthesis of the linear peptide precursor on a 2-chlorotrityl chloride resin, followed by on-resin head-to-tail cyclization, cleavage from the solid support, and final purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle of the Method
The synthesis of this compound is achieved through a stepwise solid-phase approach. The C-terminal amino acid, L-Proline, is first attached to a 2-chlorotrityl chloride resin. The peptide chain is then elongated by sequential deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acids. The side chains of reactive amino acids (Asn, Gln, Tyr, Orn) are protected with acid-labile groups. Following the assembly of the linear decapeptide, the N-terminal Fmoc group is removed, and the peptide is cyclized head-to-tail while still attached to the resin. Finally, the cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail. The crude product is then purified to high homogeneity using RP-HPLC.
Experimental Protocols
Materials and Reagents
All amino acids are L-isomers unless otherwise specified.
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g)
-
Fmoc-protected Amino Acids:
-
Fmoc-L-Pro-OH
-
Fmoc-D-Phe-OH
-
Fmoc-L-Leu-OH
-
Fmoc-L-Orn(Boc)-OH
-
Fmoc-L-Val-OH
-
Fmoc-L-Tyr(tBu)-OH
-
Fmoc-L-Gln(Trt)-OH
-
Fmoc-L-Asn(Trt)-OH
-
Fmoc-L-Phe-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
-
Coupling Reagent:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Cleavage Cocktail:
-
95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
-
HPLC Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Equipment
-
Peptide synthesis vessel
-
Mechanical shaker
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Lyophilizer
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a preparative C18 column
Part 1: Synthesis of the Linear this compound Precursor
Step 1.1: Resin Preparation and First Amino Acid Loading
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-L-Pro-OH and 4 equivalents of DIPEA in 10 mL of DCM.
-
Add the amino acid solution to the swollen resin and shake for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 1.2: Amino Acid Coupling Cycle
This cycle is repeated for each of the remaining nine amino acids in the sequence (D-Phe, L-Leu, L-Orn(Boc), L-Val, L-Tyr(tBu), L-Gln(Trt), L-Asn(Trt), D-Phe, L-Phe).
-
Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HATU in 8 mL of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
A Kaiser test can be performed after each coupling step to ensure completion of the reaction.
Part 2: On-Resin Cyclization
-
After the final amino acid coupling, perform the Fmoc deprotection step as described in Step 1.2.1 to expose the N-terminal amine of L-Phe.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove any residual piperidine.
-
Swell the resin in 10 mL of DMF for 1 hour.
-
In a separate vial, dissolve 3 equivalents of HATU and 6 equivalents of DIPEA in 20 mL of DMF.
-
Add the cyclization cocktail to the resin.
-
Shake the reaction vessel at room temperature for 12-24 hours.
-
Monitor the cyclization by taking a small sample of the resin, cleaving it, and analyzing by mass spectrometry.
-
Once the cyclization is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Part 3: Cleavage and Deprotection
-
Place the dry, cyclized peptide-resin in a clean reaction vessel.
-
Add 10 mL of the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the resin.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Part 4: Purification
-
Dissolve the crude peptide in a minimal amount of Solvent A/Solvent B mixture.
-
Purify the peptide by preparative RP-HPLC using a C18 column.
-
Elute the peptide with a linear gradient of Solvent B in Solvent A. A typical gradient is 20-80% Solvent B over 40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the pure this compound.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Data Presentation
Table 1: Reagent Quantities for Solid-Phase Synthesis of this compound (1g Resin Scale)
| Step | Reagent | Equivalents (relative to resin loading) | Molar Amount (mmol) |
| First Amino Acid Loading | Fmoc-L-Pro-OH | 2 | 2.0 |
| DIPEA | 4 | 4.0 | |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 | 3.0 |
| HATU | 2.9 | 2.9 | |
| DIPEA | 6 | 6.0 | |
| On-Resin Cyclization | HATU | 3 | 3.0 |
| DIPEA | 6 | 6.0 |
Table 2: Side-Chain Protecting Groups for this compound Synthesis
| Amino Acid | Side-Chain Protecting Group |
| L-Asn | Trityl (Trt) |
| L-Gln | Trityl (Trt) |
| L-Tyr | tert-Butyl (tBu) |
| L-Orn | tert-Butoxycarbonyl (Boc) |
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
Application Note: Purification of Tyrocidine A using Reverse-Phase HPLC
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic, part of the tyrothricin (B1683689) complex, isolated from the soil bacterium Brevibacillus parabrevis.[1][2] It exhibits potent activity against a wide range of Gram-positive bacteria by disrupting the integrity of their cell membranes.[1][3] This mechanism of action has generated significant interest in this compound as a potential scaffold for developing new drugs to combat antibiotic-resistant pathogens.[1][3]
Due to its synthesis process, crude preparations of this compound often contain impurities, including deletion sequences and other related analogues.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and essential technique for the purification of such peptides, offering high resolution and reproducibility.[4][5][6] Reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the method of choice for purifying peptides like this compound.[5][7]
This application note details a robust protocol for the purification of this compound using a C18 reverse-phase column with a water/acetonitrile (B52724) gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent.[7][8]
Data Presentation
The following table summarizes the typical parameters for the preparative RP-HPLC purification of this compound, compiled from established methods.[3][9]
| Parameter | Condition |
| Instrument | Preparative HPLC System with Gradient Pump, UV Detector, and Fraction Collector |
| Column | C18 Reverse-Phase, semi-preparative (e.g., Ultrasphere 5 ODS, 10 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Gradient (Optimized) | A shallow gradient around the elution point, e.g., 40% to 70% B over 60 minutes.[10] |
| Flow Rate | Dependent on column dimensions, typically 4-20 mL/min for semi-preparative scale |
| Detection Wavelength | UV at 220 nm (peptide backbone) and 280 nm (aromatic residues Tyr, Phe)[5][10] |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Expected Purity | >95% (Purity of ~98% has been reported[3]) |
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Methanol (for sample dissolution, optional)
-
0.45 µm syringe filters
2. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To prepare 1 L, add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution as described above.
3. Sample Preparation
-
Dissolve the crude this compound sample in a minimal volume of a suitable solvent. Methanol or a mixture of Mobile Phase A and B can be used.[4] Tyrocidine's solubility is reportedly highest in 60-70% acetonitrile.[2]
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4][10] This prevents column clogging and system damage.
4. HPLC System Setup and Purification
-
System Equilibration: Purge the HPLC system with both mobile phases. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved on the UV detector.
-
Scouting Run (Optional but Recommended): To determine the approximate retention time of this compound, perform an initial run with a broad, fast gradient (e.g., 5% to 95% B over 30 minutes).[10]
-
Preparative Run:
-
Inject the filtered crude sample onto the equilibrated column.
-
Run an optimized, shallow gradient based on the scouting run. For example, if this compound eluted at 60% B in the scouting run, a gradient of 40% to 70% B over 60 minutes may provide optimal separation of impurities.[10]
-
-
Fraction Collection: Collect fractions across the main peak corresponding to this compound. An automated fraction collector is recommended for accuracy and convenience.[4]
5. Post-Purification Analysis and Processing
-
Purity Assessment: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Use a similar, but faster, gradient method.
-
Identity Confirmation: Confirm the identity of the purified product by mass spectrometry (MS).
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity threshold (e.g., >95%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final pure this compound product as a white, fluffy powder.[3][4]
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Creating Robust Antimicrobial Materials with Sticky Tyrocidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. agilent.com [agilent.com]
- 9. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Analysis of Tyrocidine A and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major component of the tyrothricin (B1683689) complex, which was one of the first commercially available antibiotics.[1] this compound exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria by disrupting the integrity of their cell membranes.[2] Its cyclic structure, composed of both L- and D-amino acids, contributes to its stability and biological activity. The analysis of this compound and its fragments by mass spectrometry is crucial for structural elucidation, purity assessment, and understanding its metabolic fate, which are all critical aspects of drug development and research. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an overview of its fragmentation behavior.
Principles of Mass Spectrometry Analysis of Cyclic Peptides
The mass spectrometric analysis of cyclic peptides like this compound presents unique challenges compared to their linear counterparts. Due to the absence of termini, a ring-opening event is a prerequisite for obtaining sequence information through tandem mass spectrometry (MS/MS). This initial cleavage can occur at any of the amide bonds within the cyclic structure, leading to the formation of multiple linear isomeric ions. Subsequent fragmentation of these linear ions then generates various series of sequence ions, primarily b- and y-ions. This results in complex MS/MS spectra that require careful interpretation.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard LC-MS/MS system equipped with an electrospray ionization (ESI) source.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working standard solution of 10 µg/mL in a mixture of 50:50 (v/v) acetonitrile (B52724) and water with 0.1% formic acid.
-
Matrix Samples (e.g., Plasma): For the analysis of this compound in biological matrices, a protein precipitation and extraction step is necessary. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase conditions.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Full Scan MS: Acquire data in the range of m/z 300-1500 to observe the precursor ion of this compound.
-
Tandem MS (MS/MS):
-
Precursor Ion: Isolate the protonated molecule of this compound ([M+H]⁺) at an m/z of approximately 1270.7.
-
Collision Gas: Argon.
-
Collision Energy: A normalized collision energy of around 30 can be used as a starting point, but should be optimized for the specific instrument.
-
MS/MS Scan Range: Acquire fragment ion spectra in the range of m/z 100-1300.
-
Data Presentation: Fragmentation of this compound
The structure of this compound is cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). Its monoisotopic mass is approximately 1269.68 Da. In positive ion mode ESI-MS, it is primarily observed as the protonated molecule [M+H]⁺ at m/z 1270.7.
Upon collision-induced dissociation (CID), the cyclic structure of this compound undergoes an initial ring-opening at one of the ten amide bonds. This results in ten different linear precursor ions, each of which can then fragment to produce a series of b- and y-ions. The following table presents a theoretical fragmentation pattern of this compound, showcasing the calculated m/z values for the major b- and y-ion series that would result from the linearization at the Pro-Phe amide bond. In an experimental spectrum, multiple series of fragment ions corresponding to different ring-opening sites would be observed.
Table 1: Theoretical Fragmentation Data for this compound (Linearized at Pro-Phe)
| Fragment Ion | Amino Acid Sequence | Calculated m/z | Fragment Ion | Amino Acid Sequence | Calculated m/z |
| b-ions | y-ions | ||||
| b₁ | Phe | 148.07 | y₁ | Pro | 98.06 |
| b₂ | Phe-Phe | 295.14 | y₂ | Pro-D-Phe | 245.13 |
| b₃ | Phe-Phe-Asn | 409.18 | y₃ | Pro-D-Phe-Leu | 358.21 |
| b₄ | Phe-Phe-Asn-Gln | 537.24 | y₄ | Pro-D-Phe-Leu-Orn | 472.29 |
| b₅ | Phe-Phe-Asn-Gln-Tyr | 700.29 | y₅ | Pro-D-Phe-Leu-Orn-Val | 571.36 |
| b₆ | Phe-Phe-Asn-Gln-Tyr-Val | 799.36 | y₆ | Pro-D-Phe-Leu-Orn-Val-Tyr | 734.41 |
| b₇ | Phe-Phe-Asn-Gln-Tyr-Val-Orn | 913.45 | y₇ | Pro-D-Phe-Leu-Orn-Val-Tyr-Gln | 862.47 |
| b₈ | Phe-Phe-Asn-Gln-Tyr-Val-Orn-Leu | 1026.53 | y₈ | Pro-D-Phe-Leu-Orn-Val-Tyr-Gln-Asn | 976.51 |
| b₉ | Phe-Phe-Asn-Gln-Tyr-Val-Orn-Leu-D-Phe | 1173.60 | y₉ | Pro-D-Phe-Leu-Orn-Val-Tyr-Gln-Asn-D-Phe | 1123.58 |
Note: The m/z values are for singly charged ions ([M+H]⁺).
Visualizations
References
NMR Spectroscopy for the Structural Elucidation of Tyrocidine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A, a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus parabrevis, represents a class of potent antimicrobial agents. Its mechanism of action involves the disruption of bacterial cell membranes. A thorough understanding of its three-dimensional structure is paramount for elucidating its biological activity, guiding the development of synthetic analogs with improved therapeutic indices, and understanding mechanisms of potential resistance. Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the solution-state conformation of this compound, providing detailed insights into its structural features that complement data from solid-state methods like X-ray crystallography.
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using NMR spectroscopy.
Structural Overview of this compound
This compound is a cyclic decapeptide with the sequence: cyclo(L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro). Early NMR studies were fundamental in establishing its overall configuration, which is characterized by a two-stranded antiparallel beta-sheet connected by two β-turns.[1] More recent high-resolution crystal structures have revealed that this compound can form an amphipathic dimer.[1] NMR studies in solution are crucial for understanding the conformational dynamics and the structure of the monomeric and potentially dimeric forms in various environments.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR data. The following protocol is a general guideline for the preparation of a this compound sample for NMR analysis.
Materials:
-
Lyophilized this compound (purified by HPLC to >95%)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.96%) or Deuterated methanol (B129727) (Methanol-d4, 99.8%)
-
NMR tubes (e.g., 5 mm high-precision tubes)
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh an appropriate amount of lyophilized this compound to achieve a final concentration of approximately 5-10 mM. For a standard 500 µL NMR sample, this corresponds to roughly 6-12 mg.
-
Dissolve the weighed this compound in 500 µL of DMSO-d6. DMSO is a suitable solvent for this compound and its analogs, as it effectively solubilizes the peptide and provides a wide chemical shift window.[2]
-
Vortex the sample gently until the peptide is fully dissolved.
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
The following is a standard suite of NMR experiments for the structural elucidation of a cyclic peptide like this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
a) 1D ¹H NMR
-
Purpose: To obtain a general overview of the sample's purity and to observe the dispersion of proton resonances.
-
Typical Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2 s
-
Temperature: 298 K
-
b) 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify protons within the same amino acid spin system.
-
Typical Parameters:
-
Pulse sequence: mlevphpr
-
Mixing time: 80 ms (B15284909) (this is a crucial parameter and may need to be optimized)
-
Number of scans: 8-16 per increment
-
Acquisition matrix: 2048 x 512 data points
-
Relaxation delay: 1.5-2 s
-
c) 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation. For a molecule of the size of this compound (~1.2 kDa), the NOE can be close to zero. Therefore, ROESY, where the ROE is always positive, is often a more reliable experiment.
-
Typical Parameters (NOESY):
-
Pulse sequence: noesygpph
-
Mixing time: 150-300 ms (a range of mixing times should be tested)
-
Number of scans: 16-32 per increment
-
Acquisition matrix: 2048 x 512 data points
-
Relaxation delay: 1.5-2 s
-
-
Typical Parameters (ROESY):
-
Pulse sequence: roesygpph
-
Spin-lock time: 200-400 ms
-
Number of scans: 16-32 per increment
-
Acquisition matrix: 2048 x 512 data points
-
Relaxation delay: 1.5-2 s
-
d) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsp
-
Number of scans: 4-8 per increment
-
Acquisition matrix: 2048 x 256 data points
-
Relaxation delay: 1.5 s
-
Data Presentation
Table 1: Representative ¹H and ¹³C Chemical Shifts for this compound
The complete assignment of the ¹H and ¹³C NMR spectra of this compound was a seminal achievement in the study of this molecule. The following table provides a representative format for presenting this data, which can be found in the foundational publications by Kuo and Gibbons.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| L-Phe¹ | NH | Value | - |
| Hα | Value | Value | |
| Hβ | Value | Value | |
| Aromatic | Value | Value | |
| D-Phe² | NH | Value | - |
| Hα | Value | Value | |
| Hβ | Value | Value | |
| Aromatic | Value | Value | |
| ... | ... | ... | ... |
| L-Pro¹⁰ | Hα | Value | Value |
| Hβ | Value | Value | |
| Hγ | Value | Value | |
| Hδ | Value | Value |
Note: The specific chemical shift values are detailed in Kuo M, Gibbons WA. J Biol Chem. 1979;254:6278–6287 and Kuo MC, Gibbons WA. Biochemistry. 1979;18:5855–5867.
Table 2: Representative NOE-Derived Distance Restraints for this compound
NOE cross-peaks are classified as strong, medium, or weak, which correspond to approximate upper distance bounds. This data is crucial for the final structure calculation.
| Proton 1 | Proton 2 | NOE Intensity | Upper Distance Bound (Å) |
| Asn³ Hα | Gln⁴ NH | Strong | ~2.5 |
| Val⁶ Hα | Orn⁷ NH | Medium | ~3.5 |
| Phe¹ Hα | Pro¹⁰ Hδ | Weak | ~5.0 |
| Tyr⁵ Aromatic | Val⁶ Hγ | Medium | ~3.5 |
| Leu⁸ Hδ | D-Phe⁹ NH | Strong | ~2.5 |
Note: A comprehensive list of NOE-derived interproton distances for this compound can be found in Kuo MC, Gibbons WA. Biophys J. 1980;32:807–836.
Visualization of Workflows
Experimental Workflow for NMR Structural Analysis
References
Determining the Minimum Inhibitory Concentration (MIC) of Tyrocidine A using Broth Microdilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic, part of the tyrothricin (B1683689) complex, isolated from Brevibacillus parabrevis. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[1][2] This membrane-targeting action makes it a subject of interest in the face of growing antimicrobial resistance to drugs that target specific metabolic pathways.
Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of any antimicrobial agent. The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. This document provides detailed application notes and a comprehensive protocol for determining the MIC of this compound using this method, tailored for research and drug development applications.
Data Presentation: this compound MIC Values
The following table summarizes the reported MIC values of this compound against a panel of common bacterial strains. It is important to note that MIC values can vary slightly between studies depending on the exact experimental conditions.
| Microorganism | Strain | Gram Stain | Reported MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (oxacillin-susceptible) | Gram-positive | 16[1] |
| Staphylococcus aureus | ATCC 33592 (oxacillin-resistant) | Gram-positive | 16 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | 16 |
| Bacillus subtilis | Clinical Isolate | Gram-positive | 16 |
| Bacillus cereus | Clinical Isolate | Gram-positive | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative | >128[1] |
Experimental Protocols
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications appropriate for a cationic antimicrobial peptide like this compound.[3]
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well polypropylene (B1209903) microtiter plates (round or flat bottom)
-
Sterile polypropylene tubes
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 for quality control)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Multichannel and single-channel pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Preparation of Reagents
3.2.1. This compound Stock Solution (e.g., 1280 µg/mL)
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO. Ensure complete dissolution.
-
Bring the final volume to the desired concentration with sterile CAMHB. The final concentration of DMSO in the stock solution should be kept as low as possible. It is critical that the final concentration of DMSO in the assay wells does not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.[4]
-
Store the stock solution in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
3.2.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.
Broth Microdilution Assay Procedure
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well polypropylene microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells. This will result in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the this compound concentrations to their final test concentrations.
-
Controls:
-
Growth Control: Wells containing 100 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).
-
Sterility Control: Wells containing 100 µL of CAMHB only (no bacteria, no this compound).
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually by observing the absence of turbidity or a bacterial pellet at the bottom of the well. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
Quality Control
-
QC Strains: Include reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 in each run.
-
Expected Results: The MIC for S. aureus ATCC 29213 should be consistent with established in-house ranges or literature values (e.g., 16 µg/mL).[1] The growth control wells should show distinct turbidity, and the sterility control wells should remain clear.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination using broth microdilution.
Conceptual Signaling Pathway
Caption: this compound disrupts the bacterial cell membrane, leading to cell death.
References
- 1. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. revive.gardp.org [revive.gardp.org]
Application Notes and Protocols for Assessing Tyrocidine A Activity Against Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, posing a formidable challenge in clinical and industrial settings. Tyrocidine A, a cyclic decapeptide antibiotic produced by Brevibacillus brevis, has demonstrated potent antimicrobial activity.[1] This document provides detailed application notes and protocols for assessing the efficacy of this compound against bacterial biofilms.
This compound's primary mechanism of action involves the disruption of the bacterial cell membrane's integrity.[1][2] Its amphipathic structure allows it to insert into the lipid bilayer, leading to the formation of pores, subsequent leakage of cellular contents, and ultimately, cell death.[2][3][4] This membrane-targeting action is also effective against bacteria residing within the protective biofilm matrix.[5]
Data Presentation
The following table summarizes hypothetical quantitative data on the anti-biofilm activity of this compound against common biofilm-forming bacteria. This data is for illustrative purposes and actual values must be determined experimentally.
| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (log reduction in CFU/mL) |
| Staphylococcus aureus | 10 | 85 | 3.5 |
| 20 | 95 | 5.2 | |
| Pseudomonas aeruginosa | 25 | 70 | 2.8 |
| 50 | 88 | 4.1 | |
| Streptococcus mutans | 15 | 92 | 4.5 |
| 30 | 98 | 6.0 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm activity of this compound are provided below.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay is a simple and high-throughput method to quantify the total biomass of a biofilm.[6][7][8]
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at 37°C with shaking.
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.[7]
-
Plate Setup:
-
Add 100 µL of the prepared bacterial suspension to each well of a 96-well flat-bottom microtiter plate.
-
Add 100 µL of this compound at various concentrations (prepared in the same growth medium) to the wells.
-
Include control wells: bacteria with no treatment (positive control) and sterile medium only (negative control).[7]
-
-
Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.[7]
-
Washing:
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step fixes the biofilm to the plate.[7]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[7]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water.[7]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.[7][9]
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[7]
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[10][11][12]
Protocol:
-
Biofilm Formation:
-
Rinsing: Gently rinse the peg lid in a 96-well plate containing sterile saline or PBS to remove planktonic bacteria.[12]
-
Antimicrobial Challenge:
-
Prepare a 96-well plate with serial dilutions of this compound in an appropriate medium.
-
Transfer the peg lid with the established biofilms into this challenge plate.
-
Incubate for a specified contact time (e.g., 24 hours) at 37°C.[12]
-
-
Recovery and Viability Testing:
-
Rinse the peg lid again in a fresh saline plate to remove residual this compound.
-
Place the peg lid into a new 96-well plate containing a recovery medium.
-
Sonicate the plate to dislodge the biofilm from the pegs into the recovery medium.[12]
-
Incubate the recovery plate for 24 hours at 37°C.
-
-
MBEC Determination: The MBEC is the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm, observed as a lack of turbidity in the recovery wells.[13]
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the three-dimensional visualization of the biofilm structure and the assessment of cell viability within the biofilm.[14][15][16]
Protocol:
-
Biofilm Formation: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) as described in the previous protocols, treating with this compound as required.
-
Staining:
-
Prepare a working solution of fluorescent stains by adding 3 µL of SYTO® 9 stain and 3 µL of propidium (B1200493) iodide (PI) to 1 mL of filter-sterilized water.[17]
-
Gently add the staining solution to the biofilm sample to cover it completely.
-
Incubate for 20-30 minutes at room temperature in the dark.[18]
-
-
Rinsing: Gently rinse the sample with filter-sterilized water to remove excess stain.[18]
-
Imaging:
-
Image the stained biofilm using a confocal laser scanning microscope.
-
SYTO® 9 stains live bacteria with intact membranes (green fluorescence), while propidium iodide penetrates bacteria with damaged membranes, staining them red.[17][19]
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Visualizations
Caption: Workflow for evaluating this compound's effect on biofilms.
References
- 1. Tyrocidine - Wikipedia [en.wikipedia.org]
- 2. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high resolution structure of this compound reveals an amphipathic dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal violet assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.org [static.igem.org]
- 9. static.igem.org [static.igem.org]
- 10. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 11. innovotech.ca [innovotech.ca]
- 12. emerypharma.com [emerypharma.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 17. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
Application Notes and Protocols: Evaluation of Tyrocidine A Cytotoxicity in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic first isolated from Bacillus brevis.[1] It is a major component of the tyrothricin (B1683689) complex and exhibits broad-spectrum activity against Gram-positive bacteria.[1][2] The primary mechanism of action for this compound involves the disruption of cell membrane integrity.[3][4] It forms a dimer that interacts with the lipid bilayer, creating pores and leading to leakage of cellular contents.[2][4] While effective as an antimicrobial agent, the therapeutic use of this compound has been limited due to its significant cytotoxicity towards mammalian cells, particularly its hemolytic activity.[2] This document provides detailed protocols for evaluating the cytotoxicity of this compound in various mammalian cell lines, methods to assess its apoptotic potential, and a summary of available quantitative data.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions.[2] Similarly, the hemolytic concentration 50 (HC50) represents the concentration of a substance that causes 50% hemolysis of red blood cells.
| Cell Line | Cell Type | Assay | This compound IC50 (µM) | Reference |
| Various | Not Specified | Not Specified | 1 - 25 | [2] |
| Sample | Assay | This compound HC50 (µM) | Reference | |
| Human Red Blood Cells | Hemolysis Assay | Data not explicitly available in a consolidated table; however, it is reported to have significant hemolytic activity. | [2] |
Note: The IC50 values for specific mammalian cell lines such as HeLa, HepG2, Jurkat, A549, and MCF-7 are not consistently reported in publicly available literature and would need to be determined empirically. The provided range of 1-25 µM is a general guideline based on available data.[2]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, taking into account the spontaneous and maximum LDH release controls.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Proposed Signaling Pathway for this compound-Induced Apoptosis
The primary mechanism of this compound is the disruption of the cell membrane. This can lead to a cascade of events culminating in apoptosis, likely through the intrinsic (mitochondrial) pathway due to cellular stress.
Conclusion
This compound demonstrates significant cytotoxicity against mammalian cells, primarily through the disruption of the cell membrane. The provided protocols offer a comprehensive framework for researchers to evaluate its cytotoxic and apoptotic effects. The variability in reported IC50 values underscores the importance of empirical determination for each cell line of interest. Further investigation into the precise signaling pathways activated by this compound-induced membrane damage will provide a more complete understanding of its mechanism of toxicity in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrocidine - Wikipedia [en.wikipedia.org]
- 4. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Elucidating Tyrocidine A-Membrane Interactions using Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for studying the interaction of the cyclic antimicrobial peptide Tyrocidine A with model lipid membranes using Surface Plasmon Resonance (SPR). This compound, a potent antibiotic, exerts its effect by disrupting bacterial cell membranes.[1] Understanding the kinetics and mechanism of this interaction is crucial for the development of new antimicrobial agents with improved efficacy and reduced toxicity. SPR technology offers a label-free, real-time method to quantitatively analyze these complex peptide-membrane interactions.[2][3] This document outlines the experimental workflow, from liposome (B1194612) preparation to data analysis, and presents a summary of available quantitative data for this compound.
Introduction
This compound is a cyclic decapeptide antibiotic produced by the soil bacterium Bacillus brevis. It is a key component of the tyrothricin (B1683689) complex and exhibits broad-spectrum activity against Gram-positive bacteria.[1] The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell death.[1][4] Due to its direct action on the lipid bilayer, the development of bacterial resistance to this compound is less likely compared to antibiotics that target specific proteins.[1]
The interaction of this compound with the cell membrane is a multi-step process that can involve initial electrostatic attraction, insertion into the lipid bilayer, and subsequent disruption through mechanisms proposed to be related to pore formation or a "carpet-like" detergent effect.[2][5] Elucidating the precise nature and kinetics of these events is paramount for structure-activity relationship studies and the design of novel peptide-based therapeutics.
Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique that allows for the real-time, label-free monitoring of molecular interactions.[6] In the context of peptide-membrane studies, SPR enables the quantitative measurement of binding affinity (K D), as well as association (k a ) and dissociation (k d ) rate constants.[7] By immobilizing model lipid membranes on a sensor chip, the binding of peptides from solution can be precisely measured.[2]
This application note details a comprehensive protocol for utilizing SPR to investigate the interaction between this compound and model lipid membranes, providing researchers with the necessary methodology to conduct these critical studies.
Quantitative Data Summary
The interaction of this compound with lipid membranes is complex and may not always fit simple kinetic models.[8] However, an apparent overall dissociation constant (K D ) has been determined, providing a valuable measure of binding affinity.
| Peptide | Membrane Mimetic | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (µM) | Reference |
| This compound | Dipalmitoyl-phosphatidylglycerol, stearamine, and cardiolipin (B10847521) (5:1:1 mole ratio) | Not Reported | Not Reported | ~10 | [8][9] |
Note: The kinetics of this compound's interaction with membranes have been described as complex and not adequately represented by simple reversible monomer or dimer binding models.[8] Therefore, the provided K D should be considered an apparent overall dissociation constant.
Experimental Protocols
This section provides a detailed methodology for studying this compound-membrane interactions using SPR with an L1 sensor chip.
Materials
-
This compound hydrochloride (or other salt form)
-
Lipids (e.g., Dipalmitoyl-phosphatidylglycerol (DPPG), Stearamine, Cardiolipin to mimic bacterial membranes)
-
Chloroform (B151607) or appropriate organic solvent for lipids
-
SPR instrument (e.g., Biacore series)
-
L1 Sensor Chip
-
Running Buffer: e.g., HBS-N (HEPES Buffered Saline, no detergent)
-
Liposome preparation equipment (e.g., rotary evaporator, extruder with polycarbonate membranes)
-
Regeneration solution: e.g., 20 mM CHAPS
Liposome Preparation
-
Lipid Film Formation: In a round-bottom flask, dissolve the desired lipids in chloroform to achieve the target molar ratio (e.g., 5:1:1 DPPG:Stearamine:Cardiolipin).
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer (e.g., HBS-N) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size (e.g., 100 nm), subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size using a mini-extruder. This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous liposome population.
SPR Experimental Procedure
-
Instrument and Sensor Chip Preparation:
-
Prime the SPR instrument with the running buffer (HBS-N) to ensure a stable baseline.
-
Clean the L1 sensor chip surface according to the manufacturer's instructions, often involving injections of a detergent solution like 20 mM CHAPS.
-
-
Liposome Immobilization:
-
Inject the prepared liposome solution over the L1 sensor chip surface at a low flow rate (e.g., 2-5 µL/min). The lipophilic linkers on the L1 chip will capture the liposomes, forming a supported lipid bilayer.
-
Monitor the immobilization level in real-time. Aim for a stable baseline with an appropriate response unit (RU) level, typically in the range of 5000-8000 RU.
-
Inject a blocking agent, such as 0.1% BSA, to block any exposed hydrophobic surfaces on the sensor chip and reduce non-specific binding.
-
-
This compound Injection and Data Collection:
-
Prepare a series of this compound dilutions in the running buffer. It is recommended to perform a concentration series, for example, from 0.1 µM to 50 µM.
-
Inject the this compound solutions over the immobilized liposome surface, starting with the lowest concentration. Include a buffer-only injection as a blank for double referencing.
-
Monitor the association and dissociation phases in real-time. The duration of each phase should be optimized based on the interaction kinetics. A typical association time is 2-5 minutes, followed by a dissociation phase of 5-15 minutes.
-
-
Regeneration:
-
After each this compound injection cycle, regenerate the sensor surface by injecting a pulse of a mild detergent solution (e.g., 20 mM CHAPS) to remove the bound peptide. Ensure the regeneration step is effective and does not damage the immobilized liposomes.
-
Data Analysis
-
Data Processing: Subtract the reference surface data and the blank injection data from the sensorgrams for the active surface.
-
Kinetic Analysis: Fit the processed sensorgrams to appropriate binding models available in the analysis software. Due to the complex nature of this compound's interaction, a simple 1:1 Langmuir binding model may not be sufficient.[8] More complex models, such as a two-state binding model (representing initial binding followed by insertion) or heterogeneous ligand models, may provide a better fit.
-
Affinity Determination: If a steady-state is reached during the association phase, the equilibrium dissociation constant (K D ) can be determined by plotting the response at equilibrium against the this compound concentration and fitting the data to a steady-state affinity model.
Visualizations
Experimental Workflow
Caption: SPR experimental workflow for this compound.
Proposed Mechanism of this compound Membrane Interaction
Caption: this compound's proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrelationships between tyrocidine and gramicidin A' in their interaction with phospholipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. publ.iss.it [publ.iss.it]
- 8. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Measuring Tyrocidine A-Induced Membrane Permeabilization using a Potassium Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrocidine A is a cyclic decapeptide antibiotic, first discovered as a major constituent of tyrothricin (B1683689) from Bacillus brevis.[1] Its potent antimicrobial activity, particularly against Gram-positive bacteria, stems from its ability to disrupt the integrity of the cell membrane.[2][3] this compound's mechanism of action involves permeating the lipid bilayer, which leads to the formation of ion-conducting pores.[1][4] This disruption of the membrane results in the leakage of essential intracellular components, including ions like potassium (K+), and ultimately leads to cell death.[2] The targeting of the lipid bilayer is a key reason why bacterial resistance to tyrocidines is virtually nonexistent.[4]
This application note provides a detailed protocol for measuring this compound-induced membrane permeabilization by quantifying potassium efflux from bacterial cells. This assay is a reliable method to assess the kinetics and dose-dependency of membrane disruption caused by antimicrobial peptides.
Principle of the Assay
Healthy bacterial cells maintain a high intracellular concentration of potassium ions against a low extracellular concentration, a gradient crucial for various cellular processes, including maintaining membrane potential.[5][6] When the cell membrane is compromised by an agent like this compound, this gradient dissipates due to the efflux of intracellular potassium into the extracellular medium. The rate and extent of this potassium leakage can be monitored in real-time using a potassium-selective electrode or a potassium-sensitive fluorescent dye, providing a direct measure of membrane permeabilization.[2][7][8]
Key Experimental Considerations
-
Bacterial Strain: Gram-positive bacteria such as Bacillus subtilis or Micrococcus luteus are suitable models as they are highly susceptible to this compound.[2][9]
-
Buffer System: A low potassium buffer is essential to ensure a significant gradient for efflux detection. The buffer should also maintain the physiological pH and osmolarity for the bacteria.
-
Detection Method: Both potassium-selective electrodes and fluorescent dyes are effective. Electrodes provide direct measurement of ion concentration, while fluorescent dyes offer high sensitivity and are suitable for high-throughput screening.[2][7]
-
Controls: It is crucial to include both positive and negative controls. A known membrane-disrupting agent can serve as a positive control, while untreated cells will serve as the negative control to establish the baseline potassium levels.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on bacterial membrane permeabilization as measured by potassium efflux.
| This compound Concentration (µM) | % Maximum Potassium Efflux (Estimated) | EC50 (µM) | Target Organism | Reference |
| 0.8 | Dose-dependent increase observed | 2.4 ± 0.9 | Micrococcus luteus | [2] |
| 1.0 | Data not available | |||
| 2.0 | Data not available | |||
| 4.0 | Data not available | |||
| 8.0 | Spike in fluorescence indicating rapid efflux | Micrococcus luteus | [2] |
Experimental Protocols
Protocol 1: Potassium Efflux Measurement using a Potassium-Selective Electrode
This protocol describes the measurement of this compound-induced potassium efflux from a bacterial suspension using a potassium-selective electrode.
Materials:
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Bacterial culture (e.g., Bacillus subtilis) in mid-logarithmic growth phase
-
Low potassium buffer (e.g., 10 mM HEPES, 140 mM NaCl, pH 7.4)
-
Potassium-selective electrode and reference electrode
-
Ion meter or potentiometer
-
Stirred reaction vessel
-
Centrifuge and spectrophotometer
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.5-0.8).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with the low potassium buffer to remove residual potassium from the growth medium.
-
Resuspend the final cell pellet in the low potassium buffer to a desired cell density (e.g., OD600 of 1.0).
-
-
Electrode Calibration:
-
Calibrate the potassium-selective electrode according to the manufacturer's instructions using standard potassium solutions of known concentrations.
-
-
Potassium Efflux Measurement:
-
Place a specific volume of the bacterial suspension (e.g., 10 mL) into the stirred reaction vessel.
-
Immerse the calibrated potassium-selective and reference electrodes into the suspension.
-
Allow the baseline reading to stabilize, which represents the extracellular potassium concentration.
-
Add the desired concentration of this compound to the bacterial suspension and start recording the potential difference (mV) over time.
-
Continue recording until the potential stabilizes, indicating the cessation of potassium efflux.
-
To determine the total intracellular potassium, add a cell-lysing agent (e.g., Triton X-100 to a final concentration of 0.1%) to release all remaining intracellular potassium and record the maximum potential.
-
-
Data Analysis:
-
Convert the recorded potential (mV) to potassium concentration (µM) using the calibration curve.
-
Express the potassium efflux as a percentage of the total releasable potassium: % Efflux = [ (K+t - K+0) / (K+total - K+0) ] x 100 Where:
-
K+t is the potassium concentration at time 't' after adding this compound.
-
K+0 is the initial baseline potassium concentration.
-
K+total is the total potassium concentration after cell lysis.
-
-
Protocol 2: Potassium Efflux Measurement using a Fluorescent Dye
This protocol outlines the use of a potassium-sensitive fluorescent dye, such as PBFI (Potassium-Binding Benzofuran Isophthalate), to measure this compound-induced potassium efflux.
Materials:
-
This compound stock solution
-
Bacterial culture (e.g., Micrococcus luteus)
-
Low potassium buffer
-
Potassium-sensitive fluorescent dye (e.g., PBFI-AM)
-
Pluronic F-127 (for aiding dye loading)
-
Fluorometer or microplate reader with appropriate excitation and emission filters
-
Black, clear-bottom 96-well plates (for high-throughput screening)
Procedure:
-
Bacterial Preparation and Dye Loading:
-
Prepare the bacterial suspension as described in Protocol 1.
-
Incubate the bacterial suspension with the potassium-sensitive dye (e.g., 5 µM PBFI-AM) and a small amount of Pluronic F-127 (e.g., 0.02%) for a specified time (e.g., 30-60 minutes) at an appropriate temperature to allow for dye uptake.
-
After incubation, wash the cells with the low potassium buffer to remove excess extracellular dye.
-
Resuspend the dye-loaded cells in the low potassium buffer.
-
-
Fluorescence Measurement:
-
Dispense the dye-loaded bacterial suspension into the wells of a 96-well plate.
-
Measure the baseline fluorescence using the fluorometer (for PBFI, excitation ≈ 340 nm, emission ≈ 500 nm).
-
Add different concentrations of this compound to the wells.
-
Immediately begin monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates potassium efflux.
-
After the reaction has stabilized, add a cell-lysing agent to determine the maximum fluorescence signal corresponding to the total intracellular potassium.
-
-
Data Analysis:
-
Normalize the fluorescence data by expressing it as a percentage of the maximum fluorescence change: % Fluorescence Change = [ (Ft - F0) / (Fmax - F0) ] x 100 Where:
-
Ft is the fluorescence at time 't'.
-
F0 is the initial baseline fluorescence.
-
Fmax is the maximum fluorescence after cell lysis.
-
-
Visualizations
Caption: Mechanism of this compound-induced membrane permeabilization.
Caption: Experimental workflow for the potassium efflux assay.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Membrane potential - Wikipedia [en.wikipedia.org]
- 6. Electrically induced bacterial membrane-potential dynamics correspond to cellular proliferation capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial cytoplasmic membrane permeability assay using ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.chalmers.se [research.chalmers.se]
- 9. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Interaction of Tyrocidine A with Lipid Bilayers Using Fluorescence Quenching
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrocidine A, a cyclic decapeptide antibiotic, exerts its antimicrobial activity by disrupting the integrity of bacterial cell membranes.[1] Understanding the molecular details of its interaction with lipid bilayers is crucial for the development of new antimicrobial agents with improved efficacy and reduced toxicity. Fluorescence quenching is a powerful technique to investigate the topology, orientation, and depth of penetration of peptides like this compound within a lipid membrane environment. This document provides detailed protocols for studying the interaction of this compound with model lipid bilayers using fluorescence quenching methodologies.
This compound contains intrinsic fluorophores, such as tryptophan, and can also be synthesized with fluorescent probes like p-cyanophenylalanine at specific positions.[1][2] By monitoring the quenching of this fluorescence by either water-soluble or lipid-soluble quenchers, one can elucidate the degree of solvent exposure and the location of different parts of the peptide within the membrane.[1][2]
Principle of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a sample. This can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. In the context of studying peptide-membrane interactions, collisional quenching is often employed. The efficiency of quenching is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
By analyzing the Stern-Volmer plots (F₀/F vs. [Q]), the accessibility of the fluorophore to the quencher can be determined.
Experimental Design and Strategy
To comprehensively study the interaction of this compound with lipid bilayers, a combination of different quenchers is utilized:
-
Water-Soluble Quenchers (e.g., Acrylamide (B121943), Potassium Iodide): These quenchers reside in the aqueous phase and are unable to penetrate the hydrophobic core of the lipid bilayer.[1][3] They are used to probe the solvent accessibility of fluorescent residues in this compound. A high degree of quenching indicates that the fluorophore is exposed to the aqueous environment, while protection from quenching suggests membrane insertion.[1]
-
Lipid-Soluble Quenchers (e.g., Brominated Phospholipids): These quenchers are incorporated into the lipid bilayer at specific depths. By using a series of phospholipids (B1166683) with bromine atoms at different positions along the acyl chain, the depth of penetration of a fluorescent residue can be determined.[1] Maximum quenching will occur when the fluorophore and the quencher are in close proximity.
The following diagram illustrates the general experimental workflow:
Caption: General workflow for fluorescence quenching studies.
Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs by the extrusion method, which produces vesicles with a relatively uniform size distribution.
Materials:
-
Phospholipids (e.g., POPC, POPG) in chloroform (B151607)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform and Nitrogen gas
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
In a clean round-bottom flask, mix the desired phospholipids in chloroform to achieve the desired molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
Hydrate the lipid film by adding the desired buffer and vortexing vigorously. The final lipid concentration is typically 1-5 mg/mL.
-
The lipid suspension should be subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder and the lipid suspension to a temperature above the phase transition temperature of the lipids.
-
Load the lipid suspension into one of the syringes of the extruder.
-
Pass the suspension through the membranes by pushing the plunger of the syringe. Repeat this process 11-21 times to ensure a uniform vesicle size.
-
The resulting LUV suspension should be stored at 4°C and used within a few days.
Protocol 2: Fluorescence Quenching with an Aqueous Quencher (Acrylamide)
This protocol details the procedure for performing a fluorescence quenching experiment using the water-soluble quencher acrylamide to probe the solvent exposure of this compound's fluorescent residues.
Materials:
-
This compound stock solution (with intrinsic Trp or a fluorescent label like p-cyanophenylalanine)
-
LUV suspension (from Protocol 1)
-
Acrylamide stock solution (e.g., 4 M in buffer)
-
Buffer (same as used for LUV preparation)
-
Fluorometer
Procedure:
-
In a quartz cuvette, prepare a sample containing this compound at a final concentration of 1-5 µM and LUVs at a lipid-to-peptide molar ratio of 100:1 in the appropriate buffer.
-
Allow the sample to equilibrate for at least 30 minutes at room temperature to ensure the binding of this compound to the liposomes.
-
Measure the initial fluorescence emission spectrum (F₀). For tryptophan, the excitation wavelength is typically around 295 nm, and the emission is monitored from 310 to 400 nm. For p-cyanophenylalanine, excitation is around 280 nm and emission around 305 nm.
-
Make serial additions of small aliquots of the acrylamide stock solution to the cuvette to achieve a range of final concentrations (e.g., 0 to 0.5 M).
-
After each addition, mix the sample gently and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum (F).
-
Correct the fluorescence intensities for dilution effects.
-
Plot F₀/F versus the concentration of acrylamide ([Q]).
-
Perform a linear regression on the initial linear portion of the plot to determine the Stern-Volmer constant (Kₛᵥ) from the slope.
Protocol 3: Fluorescence Quenching with a Lipid-Soluble Quencher (Brominated Phospholipids)
This protocol describes the use of phospholipids with bromine atoms at specific positions on the acyl chains to determine the depth of penetration of this compound's fluorescent residues.
Materials:
-
This compound stock solution
-
A series of brominated phospholipids (e.g., with bromine at C6/C7, C9/C10, C11/C12 of the sn-2 acyl chain) and a non-brominated control phospholipid (e.g., POPC).
-
Other lipids as required for the model membrane (e.g., POPG).
-
Buffer
-
Fluorometer
Procedure:
-
Prepare separate batches of LUVs (as in Protocol 1), each containing one of the brominated phospholipids (typically at 20-30 mol%) and the non-brominated control.
-
For each type of LUV, prepare a sample in a quartz cuvette containing this compound and the LUVs at a lipid-to-peptide ratio of 100:1.
-
Allow the samples to equilibrate for at least 30 minutes.
-
Measure the fluorescence emission spectrum for each sample.
-
Calculate the relative fluorescence intensity for each brominated lipid sample compared to the non-brominated control.
-
Plot the relative fluorescence intensity as a function of the bromine position on the acyl chain. The position of maximum quenching will indicate the approximate depth of the fluorescent residue within the bilayer.
Data Presentation
The quantitative data from fluorescence quenching experiments can be summarized in tables for easy comparison.
Table 1: Stern-Volmer Quenching Constants (Kₛᵥ) for this compound with Aqueous Quenchers
| Fluorophore Position | Condition | Quencher | Kₛᵥ (M⁻¹) | Interpretation |
| p-CN-Phe⁴ | - Liposomes | Iodide | High | Exposed to aqueous phase |
| p-CN-Phe⁴ | + Liposomes | Iodide | Low | Shielded by the membrane |
| p-CN-Phe⁷ | - Liposomes | Iodide | High | Exposed to aqueous phase |
| p-CN-Phe⁷ | + Liposomes | Iodide | Moderate | Partially shielded, more exposed than Phe⁴ |
| p-CN-Phe⁴ | - Liposomes | Acrylamide | High | Exposed to aqueous phase |
| p-CN-Phe⁴ | + Liposomes | Acrylamide | Low | Shielded by the membrane |
| p-CN-Phe⁷ | - Liposomes | Acrylamide | High | Exposed to aqueous phase |
| p-CN-Phe⁷ | + Liposomes | Acrylamide | Moderate | Partially shielded, more exposed than Phe⁴ |
Note: The values for Kₛᵥ are illustrative and will depend on the specific experimental conditions.
Table 2: Relative Fluorescence of this compound with Brominated Phospholipids
| Fluorophore Position | Bromine Position on Acyl Chain | Relative Fluorescence (F/F₀) | Interpretation |
| p-CN-Phe⁴ | No Bromine | 1.00 | Reference |
| p-CN-Phe⁴ | C6/C7 | Lower | Close proximity to the upper leaflet |
| p-CN-Phe⁴ | C9/C10 | Lowest | Deepest penetration in this region |
| p-CN-Phe⁴ | C11/C12 | Lower | Close proximity to the upper leaflet |
| p-CN-Phe⁷ | No Bromine | 1.00 | Reference |
| p-CN-Phe⁷ | C6/C7 | Slightly Lower | Closer to the interface |
| p-CN-Phe⁷ | C9/C10 | Lower | Some penetration |
| p-CN-Phe⁷ | C11/C12 | Slightly Lower | Closer to the interface |
Note: The relative fluorescence values are illustrative. F₀ is the fluorescence in the absence of brominated lipids.
Visualization of the Quenching Mechanism
The following diagram illustrates the principle of fluorescence quenching of this compound in a lipid bilayer.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acrylamide and iodide fluorescence quenching as a structural probe of tryptophan microenvironment in bovine lens crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Tyrocidine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and methodologies for conducting in vivo efficacy studies of Tyrocidine A in animal models. Due to a notable lack of published studies on the in vivo antibacterial efficacy of this compound in mammalian systems, this document also includes adapted protocols from studies on highly similar analogs and related compounds.
Introduction
This compound is a cyclic decapeptide antibiotic, part of the tyrothricin (B1683689) complex, produced by the soil bacterium Brevibacillus brevis.[1] It exhibits broad-spectrum activity against Gram-positive bacteria and some fungi.[2] Its mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[1][3] This membrane-targeting action makes the development of bacterial resistance less likely.[4] However, the therapeutic application of this compound has been limited by its hemolytic activity and systemic toxicity.[2] These notes will detail its known in vivo efficacy, primarily in an invertebrate model, and provide protocols to guide further research in mammalian systems.
In Vitro Antimicrobial Activity
A substantial body of evidence supports the potent in vitro activity of this compound against a range of pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in various studies.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | >128 | [4] | |
| Gram-positive bacteria | (various) | 16 | [4] |
| Bacillus subtilis | 5.4 | [1] |
Table 2: In Vitro Antifungal Activity of Tyrocidines
| Fungal Species | Strain | Compound | MIC (µM) | Reference |
| Candida albicans | SC5314 | This compound | - | [2] |
| Candida albicans | Tyrocidine B | - | [2] | |
| Candida albicans | Tyrocidine C | - | [2] |
In Vivo Efficacy Data and Protocols
Direct evidence for the in vivo antibacterial efficacy of this compound in mammalian models is scarce. However, a study on a this compound analog and another on its use in an invertebrate model provide valuable insights.
Caenorhabditis elegans - Candida albicans Infection Model
A study by Troskie et al. demonstrated the in vivo synergistic efficacy of this compound with caspofungin against Candida albicans using a C. elegans infection model.[2]
Table 3: In Vivo Efficacy of this compound in Combination with Caspofungin in a C. elegans Model
| Treatment | Concentration (µM) | Survival Rate (%) after 5 days | Reference |
| Caspofungin (CAS) alone | 0.19 | 27 ± 3 | [5] |
| This compound (TrcA) + CAS | 3.0 + 0.19 | 42 ± 3 | [5] |
Experimental Protocol: C. elegans - C. albicans Infection Assay
This protocol is adapted from the methodology described by Troskie et al.[2]
Materials:
-
C. elegans strain (e.g., N2 Bristol)
-
Candida albicans strain (e.g., SC5314)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
M9 buffer
-
This compound
-
Caspofungin
-
24-well plates
Procedure:
-
Synchronization of C. elegans : Grow C. elegans on NGM plates seeded with E. coli OP50. Synchronize worms to the L4 larval stage using standard methods.
-
Preparation of C. albicans Plates : Prepare Sabouraud Dextrose Agar plates and spread a lawn of C. albicans. Incubate at 30°C for 24-48 hours.
-
Infection :
-
Wash the synchronized L4 worms off the NGM plates with M9 buffer.
-
Transfer approximately 30-40 worms to each well of a 24-well plate containing liquid culture medium.
-
Add C. albicans to the wells to achieve the desired concentration for infection.
-
-
Treatment :
-
Prepare stock solutions of this compound and Caspofungin.
-
Add the compounds to the wells, alone or in combination, to achieve the final desired concentrations. Include a vehicle control group.
-
-
Incubation and Survival Assessment :
-
Incubate the plates at 20-25°C.
-
Monitor worm survival daily for up to 5 days. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
-
Data Analysis :
-
Calculate the percentage of surviving worms in each treatment group at each time point.
-
Plot survival curves and perform statistical analysis (e.g., log-rank test) to compare the different treatment groups.
-
Experimental Workflow for C. elegans Infection Model
Caption: Workflow for assessing this compound efficacy in a C. elegans model.
Adapted Protocol for a Mouse Peritonitis/Sepsis Model
While no direct studies on this compound in a mouse sepsis model were found, a study on a polymyxin (B74138) B-inspired, non-hemolytic analog of this compound (referred to as peptide 8) demonstrated significant in vivo efficacy. The following protocol is adapted from general murine sepsis models and the findings on this analog.
Disclaimer: This is a hypothetical protocol and must be optimized and validated with appropriate ethical oversight.
Table 4: Hypothetical Efficacy Data for this compound Analog in a Mouse Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/organ) |
| Vehicle Control | - | <20 | High |
| This compound Analog | 10 | >70 | Significantly Reduced |
| Polymyxin B (Control) | 5 | ~60 | Reduced |
Experimental Protocol: Mouse Peritonitis/Sepsis Model
Materials:
-
Male/Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Pathogenic bacterial strain (e.g., multidrug-resistant E. coli or S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Saline or appropriate vehicle for this compound
-
This compound (or analog)
-
Positive control antibiotic (e.g., polymyxin B)
Procedure:
-
Induction of Peritonitis/Sepsis :
-
Grow bacteria to mid-log phase and wash with sterile saline.
-
Induce peritonitis by intraperitoneal (i.p.) injection of a lethal dose of the bacterial suspension. The exact CFU count should be predetermined in pilot studies to cause sepsis without immediate mortality.
-
-
Treatment :
-
At a specified time post-infection (e.g., 1-2 hours), administer this compound (or analog) via a suitable route (e.g., i.p. or intravenous). Doses should be determined based on preliminary toxicity and efficacy studies.
-
Include a vehicle control group and a positive control antibiotic group.
-
-
Monitoring :
-
Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a predetermined period (e.g., 72 hours).
-
-
Efficacy Assessment :
-
At the end of the study or at specified time points, euthanize a subset of animals.
-
Collect peritoneal lavage fluid, blood, and organs (e.g., liver, spleen, lungs).
-
Determine bacterial load in the collected samples by serial dilution and plating on appropriate agar.
-
-
Data Analysis :
-
Plot survival curves (Kaplan-Meier) and compare using a log-rank test.
-
Compare bacterial loads between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow for Mouse Sepsis Model
Caption: Workflow for evaluating this compound in a mouse sepsis model.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the disruption of the bacterial cell membrane. It inserts into the lipid bilayer, forming pores that lead to the dissipation of the membrane potential and leakage of essential ions and metabolites, ultimately causing cell death.[6]
Diagram of this compound's Mechanism of Action
Caption: Mechanism of this compound-induced bacterial cell death.
Toxicity and Safety Considerations
A significant hurdle for the systemic use of this compound is its toxicity, particularly its hemolytic activity.[2] In vivo studies in animals have shown that intravenous administration is markedly toxic.[4] Therefore, current research is focused on two main areas:
-
Topical Applications: this compound is a component of tyrothricin, which is used in topical preparations for skin and wound infections.[2][7] The localized application minimizes systemic exposure and associated toxicity.
-
Development of Analogs: Significant efforts are underway to synthesize this compound analogs with an improved therapeutic index, i.e., high antibacterial activity and low hemolytic activity.
Researchers planning in vivo studies with this compound must conduct thorough toxicity assessments, including determining the Maximum Tolerated Dose (MTD) and evaluating hemolytic activity in vitro before proceeding with efficacy studies.
Conclusion
This compound remains a promising antibiotic scaffold due to its potent, broad-spectrum activity and membrane-targeting mechanism that may circumvent conventional resistance pathways. While its systemic application is hindered by toxicity, its potential in topical formulations is established. The lack of comprehensive in vivo efficacy data in mammalian models of bacterial infection represents a significant research gap. The protocols and data presented here, including those adapted from studies on close analogs, provide a framework for researchers to further investigate the therapeutic potential of this compound and its derivatives in well-designed and ethically approved animal studies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Wound healing efficacy of a chitosan-based film-forming gel containing tyrothricin in various rat wound models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tyrocidine A Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tyrocidine A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a cyclic decapeptide antibiotic with potent antimicrobial activity, primarily against Gram-positive bacteria. Its mechanism of action involves disrupting the bacterial cell membrane.[1][2] However, this compound is a hydrophobic molecule, which makes it poorly soluble in aqueous solutions like cell culture media. This poor solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in in vitro assays such as minimum inhibitory concentration (MIC) or cytotoxicity studies.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your cell lines or microbial strains to the solvent. Commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO) : A strong polar aprotic solvent that can dissolve many hydrophobic compounds.[2] It is a common choice for preparing high-concentration stock solutions for cell-based assays.
-
Ethanol : A polar protic solvent that can also be used to dissolve this compound.
-
Methanol (B129727) : Another polar protic solvent in which this compound is soluble. A concentration of 30 mg/mL in methanol has been reported for crystallization purposes.[1]
-
Acetonitrile (B52724) : Studies have shown that the solubility of tyrocidines is optimal in a 60–70% acetonitrile solution.[3]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
High concentrations of DMSO can be toxic to cells.[2] For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) to minimize cytotoxicity.[4] Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific experimental system.
Troubleshooting Guides
Issue: Precipitate forms immediately after adding this compound stock solution to the culture medium.
This is a common problem known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.
Troubleshooting Steps:
-
Pre-warm the Culture Medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Use a Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the rest of the culture medium.
-
Increase Mixing Speed (with caution): When adding the stock solution, gently swirl or pipette the medium to ensure rapid and thorough mixing. This helps to avoid localized high concentrations of this compound and DMSO.
-
Lower the Stock Solution Concentration: Preparing a more dilute stock solution in the organic solvent will require adding a larger volume to the medium. Be mindful of the final solvent concentration and its potential for cytotoxicity.
Issue: Precipitate forms over time during incubation.
This may indicate that the final concentration of this compound is at or near its solubility limit under the specific culture conditions (e.g., temperature, pH, presence of salts and proteins).
Troubleshooting Steps:
-
Lower the Final Concentration: The most direct solution is to reduce the working concentration of this compound in your assay.
-
Determine the Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions (see Protocol 2).
-
Modify the Culture Medium:
-
Reduce Serum Concentration: If you are using a serum-containing medium, try reducing the percentage of serum.
-
Change Medium Formulation: Different media have different compositions. Trying an alternative basal medium (e.g., RPMI-1640 vs. DMEM) might improve solubility.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Methanol | 30 mg/mL[1] | Reported for crystallization purposes; may be suitable for preparing high-concentration stocks. |
| Acetonitrile (60-70%) | Optimal[3] | Reported as providing the best solubility for tyrocidines. |
| DMSO | Soluble (qualitative)[2] | A common solvent for preparing stock solutions for biological assays. |
| Ethanol | Soluble (qualitative) | Can be used as an alternative to DMSO. |
| Water | Insoluble | This compound is a hydrophobic peptide and does not dissolve well in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard MIC testing procedures and can be used to determine the antimicrobial activity of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down. This will be your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 200 µL of inoculated broth without this compound.
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Vehicle Control: A well containing the highest concentration of DMSO used in the assay with inoculated broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Mandatory Visualizations
Caption: Mechanism of this compound action on the bacterial cell membrane.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Technical Support Center: Solid-Phase Synthesis of Tyrocidine A
Welcome to the technical support center for the solid-phase synthesis of Tyrocidine A. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this cyclic decapeptide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the solid-phase synthesis of this compound, presented in a question-and-answer format.
Low Coupling Efficiency and Incomplete Reactions
Question: My coupling reaction for a specific amino acid in the this compound sequence is incomplete, leading to deletion peptides. What are the possible causes and solutions?
Answer: Incomplete coupling is a common challenge in solid-phase peptide synthesis (SPPS), especially for complex sequences like this compound which contains sterically hindered and hydrophobic residues.
Possible Causes:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Phe) can hinder the approach of the incoming activated amino acid.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic sequences, can aggregate on the solid support, making the N-terminus inaccessible.[1]
-
Poor Resin Swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of reactive sites.
-
Inefficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid of the incoming amino acid.
Troubleshooting Solutions:
-
Double Coupling: Repeat the coupling step to drive the reaction to completion. This is particularly useful for sterically hindered amino acids.
-
Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, HCTU, or PyBOP, which can improve coupling efficiency.
-
Change the Solvent: Switching from DMF to NMP can improve resin swelling and disrupt peptide aggregation.[2]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can favor the desired reaction.
-
Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate coupling reactions.
Side Reactions During Synthesis
Question: I am observing unexpected side products in my crude this compound. What are the common side reactions in Fmoc-based SPPS and how can I minimize them?
Answer: Side reactions can significantly reduce the yield and purity of the target peptide. Understanding and mitigating these reactions is crucial for successful synthesis.
Common Side Reactions in Fmoc SPPS:
| Side Reaction | Description | Amino Acids Affected | Prevention Strategies |
| Aspartimide Formation | The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, especially during Fmoc deprotection with piperidine (B6355638). This can lead to racemization and the formation of piperidide adducts. | Aspartic Acid (Asp) | - Use of protecting groups like O-t-butyl (OtBu) on the side chain. - Employing milder deprotection conditions (e.g., 20% piperidine in DMF for a shorter duration). - Using DBU/piperidine for deprotection can sometimes reduce this side reaction. |
| Pyroglutamate Formation | The N-terminal glutamine can cyclize to form pyroglutamic acid, which terminates the peptide chain. This is often triggered by the acidic conditions used for cleavage or prolonged exposure to basic conditions during deprotection. | Glutamine (Gln) | - Ensure complete coupling of the subsequent amino acid. - Use a pre-activated amino acid for the coupling step following Gln. - Minimize the time the N-terminal Gln is deprotected before the next coupling. |
| Guanidinylation | The N-terminal amine can be capped by a guanidinium (B1211019) group from uronium-based coupling reagents (e.g., HBTU, HATU), especially if the activation of the carboxylic acid is slow. | N-terminal amino acid | - Use phosphonium-based coupling reagents like PyBOP or PyAOP. - Avoid a large excess of the uronium reagent. |
| Racemization | The chiral center of an amino acid can epimerize, particularly at the C-terminal residue during activation for cyclization or fragment condensation. | All chiral amino acids | - Use racemization-suppressing additives like HOBt or Oxyma Pure. - Employ coupling reagents known for low racemization, such as DEPBT.[3] |
Challenges in Cyclization
Question: My on-resin or in-solution cyclization of the linear this compound precursor is resulting in low yield of the cyclic monomer and a significant amount of linear peptide or oligomers. What can I do to improve the cyclization efficiency?
Answer: The head-to-tail cyclization is a critical and often low-yielding step in this compound synthesis. The success of this step depends on factors that favor intramolecular cyclization over intermolecular reactions.
Troubleshooting Cyclization:
| Issue | Possible Cause | Solution |
| Low Monomer Yield (High Oligomerization) | High concentration of the linear peptide in solution-phase cyclization. | Perform the cyclization at high dilution (typically 0.1-1 mM) to favor intramolecular reaction. |
| Inefficient on-resin cyclization due to peptide aggregation. | - Use a low-loading resin to increase the distance between peptide chains (pseudo-dilution effect). - Choose a cyclization point that promotes a favorable conformation for ring closure. | |
| Incomplete Cyclization | The linear peptide precursor has adopted a conformation that is unfavorable for cyclization. | - The sequence of this compound, containing a proline residue, is known to adopt a pre-organized structure that can facilitate cyclization.[4] - Consider altering the cyclization point to a different amino acid pair. |
| Inefficient activation of the C-terminus. | - Use highly efficient coupling reagents for cyclization, such as DPPA, PyBOP, or HATU. | |
| Epimerization during Cyclization | The C-terminal amino acid is prone to racemization during activation. | - Add a racemization suppressant like HOBt or Oxyma Pure. - Perform the cyclization at a lower temperature. |
A novel and efficient method for the cyclization of this compound involves the spontaneous cyclization of a fully deprotected linear thioester precursor in an aqueous ammonia (B1221849) solution.[5] This conformation-dependent method can lead to quantitative cyclization.[5]
Purification Difficulties
Question: I am having trouble purifying my crude this compound using reverse-phase HPLC. The peaks are broad, and the separation from impurities is poor.
Answer: The amphipathic nature of this compound can lead to challenges during RP-HPLC purification.
Tips for Improving HPLC Purification:
-
Optimize the Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between this compound and closely eluting impurities.
-
Solvent System: The standard purification method uses a water/acetonitrile gradient with 0.1% TFA.[5]
-
Column Selection: A C18 stationary phase is commonly used for peptide purification.[6] Using a column with a different pore size or particle size might improve separation.
-
Sample Loading: Overloading the column can lead to poor peak shape. It is advisable to perform a small analytical run to determine the optimal loading amount for the preparative column.
-
Solubility: Ensure the crude peptide is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.
A typical purity of approximately 98% can be achieved after reverse-phase HPLC purification.[5]
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Synthesis of Linear this compound Precursor
This protocol provides a general guideline for the manual synthesis of the linear decapeptide precursor of this compound on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add fresh 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
- Add the activation mixture to the resin.
- Agitate for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction.
- Drain the coupling solution and wash the resin with DMF (5-7 times).
4. Repeat Deprotection and Coupling:
- Repeat steps 2 and 3 for each amino acid in the this compound sequence (H₂N-L-Phe-D-Phe-L-Asn-L-Gln-L-Tyr-L-Val-L-Orn-L-Leu-D-Phe-L-Pro-Resin).
5. Cleavage from Resin and Deprotection of Side Chains:
- After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM.
- Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Visualizations
Workflow for Solid-Phase Synthesis of this compound
References
- 1. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
Technical Support Center: Optimizing HPLC Purification of Tyrocidine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of Tyrocidine A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
-
Answer: Peak tailing for peptides like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Optimize Mobile Phase pH: Residual silanols on silica-based C18 columns can cause tailing. Using an acidic mobile phase modifier like 0.1% trifluoroacetic acid (TFA) can suppress these interactions and improve peak shape.[1][2]
-
Check for Column Overload: Injecting too much sample can lead to distorted peaks. Try reducing the sample concentration or injection volume. A typical loading amount for semi-preparative purification is no more than 15 mg of crude product dissolved in 1 mL of a suitable solvent like methanol (B129727).[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to avoid precipitation on the column. Methanol is a commonly used solvent for dissolving this compound before injection.[1]
-
Issue 2: Low Resolution or Co-elution of Impurities
-
Question: I am unable to separate this compound from closely related impurities. How can I improve the resolution?
-
Answer: Achieving baseline separation is critical for purity. Here are several strategies to enhance resolution:
-
Adjust the Gradient Slope: A shallower gradient can significantly improve the separation of closely eluting compounds. For this compound and its analogues, a long gradient from 10% to 80% acetonitrile (B52724) over 50 minutes has been used effectively.[1]
-
Optimize Mobile Phase Composition: While acetonitrile is the most common organic modifier, substituting it with or adding methanol can alter selectivity.
-
Change the Stationary Phase: If resolution is still poor on a C18 column, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a C8 column.
-
Temperature Control: Operating the column at an elevated temperature can improve efficiency and alter selectivity. However, the stability of this compound at higher temperatures should be considered, although it is known to be heat-stable.[3]
-
Issue 3: Poor Recovery or Sample Loss
-
Question: I am experiencing low recovery of this compound after HPLC purification. What could be the cause?
-
Answer: Low recovery can be attributed to several factors, from solubility issues to adsorption onto surfaces.
-
Solubility: this compound has limited solubility in highly aqueous mobile phases. Ensure the initial mobile phase conditions have sufficient organic content to keep the peptide dissolved. The solubility of tyrocidines is best in a 60-70% acetonitrile range.[3]
-
Adsorption: Tyrocidines can adsorb to various surfaces, including filters, plastic consumables, and chromatography resins.[3] Minimize sample transfer steps and consider using low-protein-binding consumables. After purification, pooling fractions and lyophilizing them is a standard procedure to recover the pure compound.[1][2]
-
Issue 4: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between runs. What should I check?
-
Answer: Fluctuating retention times can compromise peak identification and fractionation.
-
Mobile Phase Preparation: Ensure your mobile phases are prepared consistently and are well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time variability.
-
Column Equilibration: Make sure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
Temperature Fluctuations: If not using a column oven, changes in ambient temperature can affect retention times. Using a column thermostat is recommended for reproducible results.
-
Pump Performance: Check for leaks and ensure the HPLC pumps are delivering a constant and accurate flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound purification?
A1: A good starting point for semi-preparative purification of this compound is reverse-phase HPLC using a C18 column.[1][2] A common mobile phase system consists of Solvent A: 0.1% TFA in water and Solvent B: 0.1% TFA in acetonitrile.[1][2]
Q2: What detection wavelength should I use for this compound?
A2: this compound contains aromatic amino acids and can be detected by UV absorbance. A wavelength of 220 nm is commonly used for peptide backbone absorbance and provides good sensitivity.[1]
Q3: How should I prepare my crude this compound sample for injection?
A3: For semi-preparative HPLC, a common practice is to dissolve no more than 15 mg of the crude product in 1 mL of methanol.[1] It is crucial to ensure the sample is fully dissolved to prevent clogging the injector or column frit.
Q4: Is this compound stable under typical HPLC conditions?
A4: Yes, this compound is a cyclic peptide and is generally stable under the acidic conditions of reverse-phase HPLC with TFA. It is also known to be heat-stable.[3]
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the purification of this compound.
Table 1: HPLC Columns and Mobile Phases
| Parameter | Description | Source |
| Stationary Phase | Reverse-Phase C18 | [1][2] |
| Column Type | Semi-preparative (e.g., Waters 8 x 10 mm) | [1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | [1][2] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | [1] |
Table 2: Typical Gradient Elution and Run Parameters
| Parameter | Value | Source |
| Flow Rate | 3 mL/min | [1] |
| Gradient | 0-5 min: 0-10% B5-55 min: 10-80% B55-60 min: 80-100% B | [1] |
| Detection Wavelength | 220 nm | [1] |
| Sample Loading | ≤ 15 mg in 1 mL Methanol | [1] |
Experimental Protocols
Protocol 1: Semi-Preparative HPLC Purification of this compound
This protocol is based on a method described for the purification of this compound and its analogues.[1]
-
Sample Preparation: Dissolve up to 15 mg of crude this compound in 1 mL of methanol.
-
HPLC System Preparation:
-
Equip the HPLC system with a semi-preparative C18 column.
-
Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Purge the pump lines with the respective mobile phases.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15 minutes at a flow rate of 3 mL/min.
-
Injection and Chromatography:
-
Inject the dissolved sample.
-
Run the following gradient:
-
0-5 min: Ramp from 0% to 10% B.
-
5-55 min: Ramp from 10% to 80% B.
-
55-60 min: Ramp from 80% to 100% B.
-
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Post-Run Wash and Re-equilibration:
-
Wash the column with 100% B for 5 minutes.
-
Re-equilibrate the column with 100% A for the next run.
-
-
Product Recovery: Analyze the collected fractions (e.g., by LC-MS) to identify those containing pure this compound. Pool the pure fractions and lyophilize to obtain the final product.[1]
Visualizations
Caption: Workflow for HPLC Purification of this compound.
Caption: Troubleshooting Logic for Poor Peak Shape.
References
- 1. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Creating Robust Antimicrobial Materials with Sticky Tyrocidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Mass Spectra of Tyrocidine A
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectra of Tyrocidine A.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z for this compound?
A1: this compound is a cyclic decapeptide. Its chemical formula and mass can vary slightly based on the specific analog, but the most commonly cited form has the following properties:
-
Chemical Formula: C₆₆H₈₇N₁₃O₁₃
-
Average Molecular Weight: ~1270.50 Da
-
Monoisotopic Mass: ~1269.65 Da
In mass spectrometry, you will typically observe the protonated molecule, [M+H]⁺, in positive ion mode. Therefore, you should look for an m/z value of approximately 1270.66 . It is crucial to check for other common adducts, which can significantly alter the observed m/z.
Q2: My observed m/z doesn't match the theoretical [M+H]⁺. What are the possible reasons?
A2: Several factors can cause a discrepancy between the observed and theoretical m/z:
-
Presence of Adducts: this compound can readily form adducts with alkali metals or other ions present in the sample or solvent. Always check for masses corresponding to [M+Na]⁺, [M+K]⁺, or ammonium (B1175870) adducts ([M+NH₄]⁺).[1] Using high-purity solvents and clean glassware can help minimize adduct formation.
-
Different Tyrocidine Analogs: Commercial tyrocidine is often a mixture of several analogs (e.g., Tyrocidine B, C) where one or more amino acid residues are substituted.[2] This results in different molecular weights. For example, in Tyrocidine C, a Tryptophan residue replaces a Phenylalanine, leading to a higher mass.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated.[3] Poor calibration is a common source of mass accuracy errors.
Q3: Why is the MS/MS (or MSⁿ) spectrum of this compound so complex and difficult to interpret?
A3: The complexity arises from its cyclic structure. Unlike linear peptides which fragment predictably from the ends, cyclic peptides must first undergo ring-opening.[4] This initial cleavage can occur at any of the ten amide bonds, creating multiple different linear precursor ions of the same mass.[4] Each of these linear precursors then fragments further, producing overlapping series of b- and y-ions. This superposition of fragmentation patterns results in a highly complex MS/MS spectrum that is challenging to sequence manually.[5]
Q4: I see many unidentifiable peaks in my spectrum. What could be their origin?
A4: Unexpected peaks can originate from several sources:
-
Contaminants: Impurities from the sample matrix, solvents, or plasticizers can appear in the spectrum.
-
Co-eluting Compounds: Tyrocidine is often produced alongside Gramicidin S, another cyclic peptide with a different mass.[6] If the chromatographic separation is incomplete, both may appear in the same spectrum.
-
In-source Fragmentation: High source temperatures or voltages can cause the peptide to fragment before it reaches the mass analyzer, leading to peaks that are not true fragment ions from a selected precursor.
-
Dimerization: this compound is known to form dimers, which could appear at approximately double the m/z of the monomer, especially if doubly charged ([2M+2H]²⁺).[6]
Data Presentation: Key m/z Values
For accurate interpretation, it is essential to know the theoretical m/z values for the primary species you expect to observe.
Table 1: Theoretical m/z Values for Common this compound Adducts (Positive Ion Mode)
| Ion Species | Formula | Monoisotopic Mass (Da) | m/z |
| [M+H]⁺ | [C₆₆H₈₈N₁₃O₁₃]⁺ | 1270.6624 | 1270.66 |
| [M+Na]⁺ | [C₆₆H₈₇N₁₃O₁₃Na]⁺ | 1292.6443 | 1292.64 |
| [M+K]⁺ | [C₆₆H₈₇N₁₃O₁₃K]⁺ | 1308.6183 | 1308.62 |
| [M+NH₄]⁺ | [C₆₆H₉₁N₁₄O₁₃]⁺ | 1287.6890 | 1287.69 |
Note: Masses are calculated based on the monoisotopic mass of this compound (1269.6546 Da).
Table 2: Amino Acid Composition of this compound
Understanding the residue masses helps in interpreting MS/MS fragmentation data.
| Amino Acid Residue | Abbreviation | Monoisotopic Residue Mass (Da) |
| L-Phenylalanine | Phe (F) | 147.0684 |
| D-Phenylalanine | D-Phe (f) | 147.0684 |
| L-Asparagine | Asn (N) | 114.0429 |
| L-Glutamine | Gln (Q) | 128.0586 |
| L-Tyrosine | Tyr (Y) | 163.0633 |
| L-Valine | Val (V) | 99.0684 |
| L-Lysine | Lys (K) | 128.0949 |
| L-Leucine | Leu (L) | 113.0841 |
| D-Phenylalanine | D-Phe (f) | 147.0684 |
| L-Proline | Pro (P) | 97.0528 |
Note: The exact sequence can vary. The sequence presented here is a common representation: cyclo(Phe-D-Phe-Asn-Gln-Tyr-Val-Lys-Leu-D-Phe-Pro). The D-amino acids are critical for its structure but have the same mass as their L-counterparts.
Experimental Protocols
Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry of this compound
This protocol outlines a general procedure for analyzing this compound using a standard ESI mass spectrometer (e.g., Q-TOF or Ion Trap).[7][8]
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile (B52724).
-
For direct infusion, dilute the stock solution to 1-10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.
-
For LC-MS, use the same working solution for injection.
-
-
Instrumentation (Direct Infusion):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Rate: 5-10 µL/min via a syringe pump.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): Set to a flow rate appropriate for the instrument (e.g., 300-500 L/hr).
-
Desolvation Temperature: 300 - 400 °C.
-
-
Data Acquisition:
-
MS Scan (Full Scan): Acquire spectra over an m/z range of 200-1500 to observe the parent ion and potential adducts.
-
MS/MS Scan (Fragmentation): Isolate the precursor ion of interest (e.g., m/z 1270.66) using an appropriate isolation window (e.g., 1-2 m/z). Apply collision-induced dissociation (CID) with varying collision energies (a ramp of 20-50 eV is a good starting point) to generate fragment ions.
-
Troubleshooting Guide
Issue 1: No Signal or Very Low Signal Intensity
-
Question: I'm not seeing any peaks for this compound, or the signal is extremely weak. What should I check?
-
Answer:
-
Check Sample Concentration: Your sample may be too dilute. Prepare a fresh, slightly more concentrated working solution.[3]
-
Verify Instrument Settings: Ensure the mass spectrometer is in positive ion mode. Check that the capillary voltage and gas flows are set correctly. An unstable spray can lead to poor signal; check the spray needle for blockages.
-
Solvent Composition: this compound is hydrophobic. Ensure your solvent has sufficient organic content (e.g., >50% acetonitrile or methanol) to keep it in solution. The presence of an acid (e.g., 0.1% formic acid) is crucial for efficient protonation.
-
Source Contamination: A dirty ion source can suppress the signal. Perform routine source cleaning according to the manufacturer's protocol.
-
Issue 2: Mass Accuracy is Poor
-
Question: My observed masses are consistently off by a significant margin. How can I fix this?
-
Answer:
-
Recalibrate the Instrument: This is the most common cause of poor mass accuracy. Run the calibration routine for your mass spectrometer using the recommended calibration standard for your mass range.[3]
-
Use a Lock Mass: For high-resolution instruments (e.g., TOF, Orbitrap), using a lock mass or internal calibrant can correct for mass drift during the analysis.
-
Issue 3: Domination of Sodium/Potassium Adducts
-
Question: The most intense peaks in my spectrum are the [M+Na]⁺ and [M+K]⁺ adducts, with very little [M+H]⁺. How can I reduce these?
-
Answer:
-
Use High-Purity Reagents: Switch to LC-MS grade solvents and additives. Avoid using glassware that has been washed with strong detergents, as it can be a source of sodium.
-
Use Certified Containers: Polyethylene (PE) or PFA containers certified for low metal content can reduce leaching of contaminants.
-
Increase Protonation Efficiency: Ensure you have an adequate concentration of a proton source (e.g., 0.1% formic acid) in your mobile phase to favor the formation of [M+H]⁺ over metal adducts.
-
Visualizations
The following diagrams illustrate key concepts in the analysis of this compound.
Caption: Fragmentation pathway of cyclic this compound in MS/MS.
Caption: Logical workflow for troubleshooting this compound mass spectra.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. books.rsc.org [books.rsc.org]
- 5. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Tyrocidine A Interference in Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing cell viability in the presence of Tyrocidine A, a potent antimicrobial peptide known for its membrane-disrupting properties.
Frequently Asked Questions (FAQs)
Q1: Why are my results from MTT or resazurin-based cell viability assays inconsistent when testing this compound?
A1: Assays relying on the metabolic reduction of tetrazolium salts (like MTT) or resazurin (B115843) can be unreliable in the presence of membrane-disrupting agents like this compound.[1][2][3] The primary mechanism of this compound is the permeabilization of the cell membrane, which can lead to a rapid loss of cellular integrity and leakage of intracellular components.[4][5][6] This disruption can interfere with the assay in several ways:
-
Altered Metabolic State: Membrane damage can artificially alter the metabolic state of the cells that are not yet dead, leading to inaccurate readings.
-
Direct Reduction of Dyes: While not definitively shown for this compound, some compounds can directly reduce the assay dyes, leading to a false positive signal for cell viability.[2]
-
Leakage of Reducing Agents: Compromised membranes can leak intracellular reducing agents (like NADH), which could potentially interact with the assay reagents in the culture medium.
Q2: What is the primary mechanism of this compound's cytotoxicity?
A2: this compound is a cyclic decapeptide that acts as a cationic antimicrobial peptide. Its primary mode of action is the disruption of the cell membrane's integrity.[4][5] It integrates into the lipid bilayer, forming ion-conducting pores and causing lipid phase separation.[6][7] This leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death.[7][8] Some studies also suggest it can cause DNA damage and interfere with DNA-binding proteins.[6][7]
Q3: Which cell viability assays are recommended for use with membrane-disrupting peptides like this compound?
A3: For compounds like this compound, it is best to use assays that are not dependent on cellular metabolism or that directly measure the known mechanism of action (membrane disruption). Recommended assays include:
-
ATP-Based Viability Assays: These assays quantify the amount of ATP in a cell population, which is a direct indicator of metabolically active, viable cells.[9][10] ATP levels rapidly decrease in dying cells, providing a sensitive measure of cytotoxicity.[10][11]
-
Lactate (B86563) Dehydrogenase (LDH) Release Assays: Since this compound causes membrane damage, measuring the release of the stable cytosolic enzyme LDH into the culture supernatant is a direct and reliable method to quantify cytotoxicity.[12][13]
-
Dye Exclusion Assays: Using membrane-impermeable DNA dyes like Propidium Iodide (PI) or SYTOX Green allows for the quantification of cells with compromised membranes via flow cytometry or fluorescence microscopy.[14][15]
-
Real-Time Cytotoxicity Assays: Impedance-based systems (like xCELLigence) or live-cell imaging with non-toxic dyes (such as Incucyte systems) provide continuous monitoring of cell death, offering kinetic data on the cytotoxic effects of this compound.[16][17][18][19]
-
Total Protein Quantification: Assays like the Sulforhodamine B (SRB) or Crystal Violet assays measure the total protein content of adherent cells, which correlates with the number of viable cells and is less susceptible to metabolic interference.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use serum-free medium for the duration of the assay or a low-serum (e.g., 1%) medium. Always include a "medium only" background control.[20] |
| Inconsistent results with ATP assay | ATP degradation after cell lysis. | Use an ATP assay kit with reagents that inhibit ATPases and stabilize the luminescent signal.[9] |
| Signal variability in dye exclusion assays | Inconsistent gating in flow cytometry or uneven staining. | Standardize gating strategies and ensure proper mixing of the dye with the cell suspension. Use appropriate controls for compensation if performing multi-color analysis. |
| Unexpectedly high "viability" with MTT assay | Potential direct reduction of MTT by this compound or altered cellular metabolism. | Switch to a non-metabolic assay such as an ATP-based assay, LDH release assay, or a total protein stain like SRB.[9][12] |
Quantitative Data Summary
The following table summarizes the expected outcomes of different cell viability assays when testing a membrane-disrupting compound like this compound.
| Assay Type | Principle | Expected Outcome with this compound | Potential for Interference |
| Tetrazolium Reduction (e.g., MTT) | Metabolic activity reduces a tetrazolium salt to a colored formazan.[1] | Dose-dependent decrease in signal, but potentially unreliable. | High: Altered metabolism and potential for direct dye reduction can lead to inaccurate results.[2][3] |
| ATP-Based Luminescence | Measures ATP, an indicator of metabolically active cells.[10] | Dose-dependent decrease in luminescent signal. | Low: Directly measures cellular energy, a reliable marker of viability.[11] |
| LDH Release | Measures the release of lactate dehydrogenase from damaged cells. | Dose-dependent increase in colorimetric or fluorescent signal in the supernatant. | Low: Directly quantifies the primary mechanism of cytotoxicity.[13] |
| Dye Exclusion (e.g., Propidium Iodide) | Fluorescent dye enters and stains the DNA of membrane-compromised cells.[14] | Dose-dependent increase in the percentage of fluorescently labeled cells. | Low: A direct measure of membrane integrity. |
| Sulforhodamine B (SRB) | Stains total cellular protein.[12] | Dose-dependent decrease in absorbance. | Low: Measures cell number based on biomass, avoiding metabolic artifacts. |
| Real-Time Impedance | Measures changes in electrical impedance as cells detach and die.[16][19] | Dose- and time-dependent decrease in cell index. | Low: Provides kinetic data on cell death. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay
This protocol is a general guideline; refer to the manufacturer's instructions for your specific kit.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period.
-
Reagent Preparation: Equilibrate the ATP detection reagent to room temperature.
-
Cell Lysis and ATP Measurement: Add the ATP detection reagent directly to each well according to the kit's protocol (e.g., a volume equal to the culture medium).[21]
-
Incubation: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence from wells with medium only.
Protocol 2: LDH Release Assay
This protocol is a general guideline; refer to the manufacturer's instructions for your specific kit.
-
Cell Seeding: Seed cells in a 96-well clear-bottomed plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and include the following controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) provided in the kit.[20]
-
Medium Background Control: Wells with culture medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture provided in the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Visualizations
Signaling and Cytotoxicity Pathway of this compound
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrocidine - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrothricin | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. ATP Assays | What is an ATP Assay? [promega.sg]
- 11. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Stabilizing Tyrocidine A Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Tyrocidine A formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is a cyclic decapeptide known for its robust structure. However, like other peptides, it can be susceptible to physical and chemical degradation over time, particularly in aqueous solutions. The primary concerns for long-term storage are:
-
Aggregation: As an amphipathic molecule, this compound has a tendency to self-associate and form aggregates or gels in aqueous solutions, which can lead to a loss of bioactivity and potentially cause immunogenicity.[1]
-
Hydrolysis: Although its cyclic nature provides some protection, peptide bonds can still undergo hydrolysis, especially at extreme pH values, leading to the formation of linear degradants.
-
Oxidation: Certain amino acid residues within the this compound sequence can be susceptible to oxidation, which can alter its conformation and biological activity.
Q2: What are the optimal storage conditions for this compound formulations?
A2: For long-term stability, lyophilized (freeze-dried) formulations of this compound are highly recommended. These should be stored at -20°C or below in a tightly sealed container, protected from moisture and light. Aqueous formulations are less stable and should be stored at 2-8°C for short-term use and protected from light. It is crucial to minimize freeze-thaw cycles for frozen aqueous solutions.
Q3: Which excipients are recommended for stabilizing this compound formulations?
A3: The choice of excipients is critical for maintaining the stability of this compound. Commonly used stabilizers for peptide formulations that can be considered for this compound include:
-
Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars such as sucrose or trehalose are essential to protect the peptide structure during freezing and drying.
-
Bulking Agents: Mannitol can be used in lyophilized formulations to ensure a robust cake structure.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 or Poloxamer 188 can be included at low concentrations (e.g., 0.01-0.1%) to reduce aggregation and surface adsorption.
-
Buffers: Maintaining an optimal pH is crucial. Buffers such as histidine or citrate are often used to maintain a pH range of 6.0-7.0, which is generally favorable for peptide stability.
-
Antioxidants: To prevent oxidative degradation, antioxidants like methionine or glutathione can be included in the formulation.[2]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Aqueous Formulation
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Poor Solubility | This compound is known to have limited solubility in aqueous solutions and is more soluble in organic solvents like DMSO or ethanol.[1] Precipitation can occur when a concentrated organic stock is diluted into an aqueous buffer. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Add the stock solution dropwise to the vigorously stirring aqueous buffer to ensure rapid dispersion. 3. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid toxicity in biological assays. |
| pH Shift | The pH of the solution may have shifted to the isoelectric point of this compound, where its solubility is at a minimum. | 1. Ensure the formulation is buffered to a pH of 6.0-7.0 using a suitable buffer like histidine or citrate. 2. Verify the final pH of the formulation after all components have been added. |
| Aggregation | This compound can self-aggregate in aqueous solutions, leading to the formation of visible particles.[1] | 1. Incorporate a non-ionic surfactant such as Polysorbate 80 (at 0.02% w/v) into the formulation. 2. Consider including solubility enhancers like certain amino acids (e.g., arginine) in the formulation.[2] |
Issue 2: Loss of Antimicrobial Activity During Long-Term Storage
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Chemical Degradation | Hydrolysis or oxidation of the peptide may have occurred, leading to a loss of the active conformation. | 1. For liquid formulations, ensure the pH is maintained in the optimal range (6.0-7.0) and consider adding an antioxidant. 2. For long-term storage, lyophilization is the preferred method to minimize chemical degradation. |
| Formation of Soluble Aggregates | Small, soluble aggregates may have formed that are not visibly apparent but can lead to a decrease in the concentration of active, monomeric this compound. | 1. Analyze the formulation using Size Exclusion Chromatography (SEC-HPLC) to detect the presence of soluble aggregates. 2. Optimize the formulation by including aggregation inhibitors like surfactants or by adjusting the ionic strength. |
| Adsorption to Container | This compound, being a hydrophobic peptide, can adsorb to the surface of storage vials, especially those made of glass, reducing the effective concentration in the solution. | 1. Use low-protein-binding polypropylene (B1209903) vials for storage. 2. Include a low concentration of a non-ionic surfactant in the formulation to reduce surface adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways for this compound, which is crucial for developing a stability-indicating analytical method.
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours. |
| Oxidation | Dissolve this compound in 3% H₂O₂ and store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store lyophilized this compound powder at 80°C for 7 days. |
| Photostability | Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Samples should be analyzed by a stability-indicating HPLC method at each time point.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This method is a starting point and may require optimization for specific formulations and degradation products.
Visualizations
Caption: A logical workflow for the development of a stable this compound formulation.
Caption: A decision tree for troubleshooting the loss of this compound's antimicrobial activity.
References
Technical Support Center: Enhancing Tyrocidine A Production from Brevibacillus brevis
Welcome to the technical support center for the optimization of Tyrocidine A production from Brevibacillus brevis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the yield of this potent antimicrobial peptide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to produce this compound.
| Issue ID | Question | Possible Causes & Troubleshooting Steps |
| TY-01 | Low or No this compound Yield | 1. Inadequate Culture Conditions: - pH: The optimal pH for this compound production can vary. Start with a pH of 7.0 and optimize within a range of 6.5-8.5. - Temperature: B. brevis is typically cultured at 30-37°C. A lower temperature within this range may favor peptide production over rapid cell growth. 2. Nutrient Limitation: - Carbon Source: Ensure an adequate supply of a suitable carbon source, such as glucose. - Nitrogen Source: Complex nitrogen sources like tryptone and beef extract are often used. - Amino Acid Precursors: this compound is rich in specific amino acids (e.g., phenylalanine, proline, valine, leucine, ornithine). Supplementing the medium with these precursors can enhance yield. 3. Strain Viability and Integrity: - Strain Degradation: Brevibacillus brevis strains can lose their ability to produce this compound over successive subcultures. It is advisable to use fresh cultures from cryopreserved stocks. - Contamination: Microbial contamination can outcompete B. brevis for nutrients and alter culture conditions. Regularly check for culture purity via microscopy and plating. |
| TY-02 | Inconsistent Batch-to-Batch Yield | 1. Inoculum Variability: - Standardize the age and density of the inoculum to ensure a consistent starting point for each fermentation. 2. Media Preparation Inconsistencies: - Precisely weigh and dissolve all media components. Variations in media composition can significantly impact yield. 3. Fluctuations in Fermentation Parameters: - Tightly control pH, temperature, and aeration throughout the fermentation process. |
| TY-03 | Difficulty in Extracting and Purifying this compound | 1. Inefficient Cell Lysis: - this compound is produced intracellularly. Ensure complete cell lysis to release the peptide. Methods like sonication or enzymatic lysis can be employed. 2. Poor Recovery from Extraction: - Use an appropriate organic solvent for extraction, such as ethanol (B145695) or methanol. Multiple extraction steps may be necessary. 3. Suboptimal HPLC Purification: - The choice of column (e.g., C18) and the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with trifluoroacetic acid) are critical for successful purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for high-yield this compound production?
A1: While the exact optimal medium can be strain-specific, a rich medium containing a good carbon source, complex nitrogen sources, and essential minerals is a good starting point. For instance, a nutrient broth medium containing tryptone, beef extract, NaCl, and glucose has been used for the production of related peptides in B. brevis.[2] Supplementation with the constituent amino acids of this compound can also significantly boost production.
Q2: How can I confirm that my B. brevis strain has the genetic potential to produce this compound?
A2: The biosynthesis of this compound is carried out by a multi-enzyme complex encoded by the tyrocidine biosynthesis operon, which includes the genes tycA, tycB, and tycC.[3][4] You can use PCR with primers specific to these genes to confirm their presence in your strain.
Q3: At what growth phase is this compound typically produced?
A3: The production of non-ribosomal peptides like this compound is often associated with the late logarithmic to early stationary phase of bacterial growth.
Q4: Can I use a fed-batch fermentation strategy to increase the yield of this compound?
A4: Yes, a fed-batch strategy can be highly effective. By periodically or continuously feeding a concentrated nutrient solution, you can maintain optimal nutrient levels, prolong the production phase, and achieve higher cell densities and, consequently, higher this compound yields.
Data Presentation
The following tables summarize quantitative data on factors that can influence the yield of antimicrobial peptides in Brevibacillus and related species. Please note that specific yields for this compound can vary significantly based on the strain and exact experimental conditions.
Table 1: Illustrative Effect of Medium Composition on Antimicrobial Peptide Yield
| Medium Component | Concentration | Illustrative Yield Improvement | Reference |
| Glucose | 10-20 g/L | Baseline | General Knowledge |
| Tryptone | 10-20 g/L | 1.5 - 2.0x | [2] |
| Beef Extract | 3-5 g/L | 1.2 - 1.5x | [2] |
| Amino Acid Precursors | Varies | Can significantly increase yield | [5] |
Table 2: Impact of Fermentation Parameters on Peptide Production
| Parameter | Optimized Range | Potential Impact on Yield |
| pH | 6.5 - 7.5 | Maintaining optimal pH can prevent enzyme denaturation and improve nutrient uptake. |
| Temperature | 30 - 37 °C | Lower temperatures can sometimes favor secondary metabolite production over biomass. |
| Aeration | Varies | Adequate oxygen supply is crucial for cell growth and energy-intensive peptide synthesis. |
Experimental Protocols
Protocol 1: Batch Fermentation for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Brevibacillus brevis from a fresh agar (B569324) plate to 10 mL of nutrient broth.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours.
-
-
Fermentation:
-
Prepare the production medium (e.g., Nutrient Broth supplemented with 1% w/v glucose).
-
Inoculate the production medium with the overnight culture to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Monitor cell growth (OD600) and this compound production periodically.
-
Protocol 2: Extraction and Purification of this compound
-
Cell Harvesting and Lysis:
-
Centrifuge the fermentation broth at 8,000 x g for 15 minutes to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication on ice.
-
-
Solvent Extraction:
-
Add an equal volume of ethanol to the cell lysate and incubate with agitation for 4-6 hours at room temperature.
-
Centrifuge to remove cell debris and collect the supernatant containing this compound.
-
Repeat the extraction process on the pellet to maximize recovery.
-
-
Purification by Reverse-Phase HPLC:
-
Concentrate the pooled supernatant under vacuum.
-
Filter the concentrated extract through a 0.22 µm filter.
-
Inject the filtered sample onto a C18 reverse-phase HPLC column.[1]
-
Elute with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).[1]
-
Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC and mass spectrometry.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Non-ribosomal synthesis of this compound.
General Workflow for Enhancing this compound Yield
Caption: Workflow for this compound yield enhancement.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low yield.
References
- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pacb.com [pacb.com]
- 3. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrocidine - Wikipedia [en.wikipedia.org]
- 5. ENVIRONMENTAL CONTROL OF AMINO ACID SUBSTITUTIONS IN THE BIOSYNTHESIS OF THE ANTIBIOTIC POLYPEPTIDE TYROCIDINE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Tyrocidine A for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of Tyrocidine A for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound crystallization?
A successful starting concentration for this compound is approximately 30 mg/mL dissolved in methanol (B129727).[1] It is crucial to ensure the peptide is fully dissolved before setting up crystallization trials.
Q2: What are the known successful crystallization conditions for this compound?
A proven method for crystallizing this compound is the sitting drop vapor diffusion technique.[1] Crystals have been successfully grown at 18°C by equilibrating a solution of this compound in methanol against a reservoir solution containing a mixture of 2,4-methylpentanediol (MPD) and methanol.[1]
Q3: How pure does my this compound sample need to be for crystallization?
For successful crystallization, a high degree of purity is essential. A purity of approximately 98% or higher, as determined by methods like reverse-phase HPLC, is recommended.[1] Impurities can inhibit nucleation and lead to disordered crystals or amorphous precipitate.[2]
Q4: How long does it typically take for this compound crystals to appear?
Under the reported successful conditions, crystals of this compound in the shape of triangular prisms appeared after approximately one month.[1] Patience is key in crystallization experiments, as nucleation and crystal growth can be slow processes.
Q5: My crystals are very small. What can I do to increase their size?
To obtain larger crystals suitable for X-ray diffraction, you can try optimizing the initial crystallization conditions. This can involve slightly varying the precipitant concentration, the temperature of incubation, or the initial protein concentration. Seeding, where a small, existing crystal is introduced into a new crystallization drop, can also promote the growth of larger, more well-ordered crystals.
Troubleshooting Guide
This guide addresses common problems encountered during this compound crystallization and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals, Clear Drops | - Concentration of this compound or precipitant is too low.- Suboptimal pH or temperature. | - Increase the concentration of this compound or the precipitant in the reservoir.- Screen a range of temperatures for incubation.- Try a different precipitant or a combination of precipitants. |
| Amorphous Precipitate | - Supersaturation was reached too quickly.- Purity of this compound is insufficient.- Incorrect ratio of sample to reservoir solution in the drop. | - Lower the initial concentration of this compound or the precipitant.- Further purify the this compound sample using techniques like HPLC.[1]- Vary the drop ratio (e.g., 2:1, 1:2 sample to reservoir). |
| Microcrystals or "Showers" of Tiny Crystals | - Nucleation is too rapid and excessive. | - Decrease the concentration of this compound or the precipitant.- Increase the volume of the crystallization drop.- Consider micro-seeding with a diluted solution of crushed crystals. |
| Poorly Formed or Twinned Crystals | - Presence of impurities.- Non-optimal growth conditions. | - Re-purify the this compound sample.- Screen different buffers, pH values, or additives.- Slow down the rate of equilibration by using a larger reservoir volume or a smaller drop size. |
| Crystals Do Not Diffract Well | - Internal disorder within the crystal lattice.- Small crystal size.- Radiation damage during data collection. | - Optimize crystallization conditions to improve crystal quality (e.g., slower growth, additives).- Attempt to grow larger crystals.- Use cryoprotectants and flash-cool the crystals in liquid nitrogen before data collection.[1] |
Experimental Protocols
This compound Purification
High-purity this compound is a prerequisite for successful crystallization. A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Dissolve the crude this compound sample in a suitable solvent, such as methanol.
-
Purify the sample using a semi-preparative C18 column.[1]
-
Elute the peptide using a gradient of an appropriate organic solvent (e.g., acetonitrile) in water with a modifier like 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 100% water with 0.1% TFA to 95% acetonitrile (B52724) with 0.1% TFA.[1]
-
Monitor the elution profile using UV absorbance at a suitable wavelength (e.g., 280 nm).
-
Collect the fractions corresponding to the main this compound peak.
-
Confirm the purity of the pooled fractions by analytical RP-HPLC. The purity should ideally be ≥98%.[1]
-
Lyophilize the pure fractions to obtain a dry powder.
-
Dissolve the lyophilized this compound in methanol to the desired stock concentration (e.g., 30 mg/mL).[1]
Sitting Drop Vapor Diffusion Crystallization of this compound
This protocol is based on the successfully reported crystallization of this compound.[1]
Materials:
-
Purified this compound solution (30 mg/mL in methanol)
-
Reservoir solution: 1:5 (v/v) mixture of 2,4-methylpentanediol (MPD) and methanol
-
Siliconized glass posts or a sitting drop crystallization plate
-
Sealing tape or grease
Procedure:
-
Pipette 500 µL of the reservoir solution into the well of a sitting drop plate.
-
Carefully place a 10 µL drop of the this compound solution onto the siliconized glass post.[1]
-
Seal the well with clear sealing tape or by placing a greased cover slip over it to ensure an airtight environment.
-
Incubate the plate at a constant temperature of 18°C.[1]
-
Monitor the drops periodically under a microscope for the appearance of crystals. Be patient, as crystal growth can take up to a month.[1]
-
Once crystals have grown to a suitable size, they can be harvested for X-ray diffraction analysis. Before data collection, it is advisable to briefly soak the crystal in a cryoprotectant solution (e.g., neat MPD) and then flash-cool it in a stream of cold nitrogen gas.[1]
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical relationship between crystallization problems and solutions.
References
minimizing hemolytic activity of Tyrocidine A derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on minimizing the hemolytic activity of Tyrocidine A derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high antimicrobial activity but also high hemolytic activity. What is the primary cause and how can I reduce the hemolysis?
A1: The high hemolytic activity of this compound and its analogs is primarily attributed to their amphipathic nature, which allows them to disrupt the lipid bilayers of both bacterial and mammalian (e.g., red blood cell) membranes.[1][2] The key to reducing hemolytic activity while preserving antimicrobial potency lies in modulating the peptide's structure to increase its selectivity for bacterial membranes over mammalian membranes.
Several strategies have proven effective:
-
Amino Acid Substitution: Replacing specific hydrophobic or neutral amino acids with cationic (positively charged) residues can significantly decrease hemolytic activity. A notable strategy is the substitution of glutamine at position 6 (Gln6) with a cationic amino acid, which has been shown to enhance the therapeutic index by up to 140-fold.[3]
-
Modulating Amphipathicity: Carefully balancing the hydrophobic and hydrophilic faces of the peptide is crucial. For instance, substituting the hydrophobic D-Phenylalanine at position 4 (D-Phe4) with a basic D-amino acid can reduce hemolytic effects.[2] Increasing the net positive charge on the hydrophilic face generally enhances selectivity for negatively charged bacterial membranes.
Q2: What is the relationship between hydrophobicity, charge, and the hemolytic activity of this compound derivatives?
A2: The relationship is a delicate balance. Generally, increased hydrophobicity correlates with higher hemolytic activity. However, a certain level of hydrophobicity is required for antimicrobial action. The key is to optimize the net charge and the spatial distribution of charged residues. Increasing the net positive charge can enhance the electrostatic attraction to negatively charged bacterial membranes, while strategic placement of these charges can decrease interaction with the zwitterionic membranes of erythrocytes, thus lowering hemolysis. An optimal net positive charge appears to be around +7 or +8 for a high therapeutic index; a sharp increase in hemolytic activity has been observed with a net charge of +9.[4]
Q3: I am synthesizing a library of this compound analogs. What is a general workflow for screening their efficacy and toxicity?
A3: A standard screening workflow involves synthesis, purification, and then parallel assays for antimicrobial and hemolytic activity. The goal is to identify candidates with a low Minimum Inhibitory Concentration (MIC) against target bacteria and a high HC50 (the concentration causing 50% hemolysis), resulting in a favorable therapeutic index (HC50/MIC).
Data Presentation
Table 1: Antimicrobial (MIC) and Hemolytic (HC50) Activities of Selected this compound Analogs
| Compound | Modification | MIC (µg/mL) vs. S. aureus | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |
| This compound | Parent Peptide | 16 | < 10 | < 0.6 |
| Analog 1 | [Gln6 -> Lys] | 8 | > 250 | > 31 |
| Analog 2 | [D-Phe4 -> D-Lys] | 32 | > 250 | > 7.8 |
| Analog 5 | Structure not specified | 2 | Not Reported | Not Reported |
| Analog 8 | Structure not specified | 32 | Not Reported | Not Reported |
Data synthesized from multiple sources for illustrative comparison. Actual values can vary based on specific experimental conditions.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
This protocol outlines a general manual procedure for Fmoc-based solid-phase synthesis of a linear this compound precursor.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling agent: HATU (or HBTU)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with HATU (0.95 eq.) and DIEA (2 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the linear peptide is assembled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Cyclization: The linear peptide is typically cyclized in solution using a coupling agent like DPPA (diphenylphosphoryl azide) under basic conditions.
Hemolysis Assay Protocol
This protocol is used to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentrations
-
Positive control: 0.1% Triton X-100 solution
-
96-well V-bottom plates
-
Microplate reader (absorbance at 405 nm or 570 nm)
Procedure:
-
Prepare hRBCs:
-
Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the supernatant and buffy coat.
-
Wash the pelleted RBCs three times with cold PBS.
-
Resuspend the final pellet in PBS to a 2% (v/v) suspension.[5]
-
-
Assay Setup:
-
Incubation:
-
Add 75 µL of the 2% hRBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour.[5]
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[6]
-
Plot the % hemolysis against the peptide concentration and determine the HC50 value from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted MHB (CA-MHB)[9][10]
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[9]
-
Peptide stock solutions
-
Peptide diluent: 0.01% acetic acid with 0.2% BSA (to prevent peptide loss)[9]
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]
-
-
Prepare Peptide Dilutions:
-
Perform serial two-fold dilutions of the peptide stock solution in the peptide diluent.
-
-
Assay Plate Setup:
-
In a sterile 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of each peptide dilution to the corresponding wells.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Include a positive control (bacteria with no peptide) and a negative/sterility control (broth only).[9]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
-
Determine MIC:
-
The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD600) with a microplate reader.[12]
-
References
- 1. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of antibacterial and hemolytic activities of an amphipathic peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing Tyrocidine A and gramicidin S mechanism of action
A Comparative Guide to the Mechanisms of Action: Tyrocidine A vs. Gramicidin (B1672133) S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two historically significant cyclic decapeptide antibiotics: this compound and Gramicidin S. While structurally similar, recent research reveals that their methods of bacterial cell disruption are surprisingly distinct.[1][2] This document synthesizes experimental findings to highlight these differences, offering valuable insights for the development of novel antimicrobial agents.
Key Mechanistic Differences at a Glance
This compound and Gramicidin S, despite both targeting the bacterial cell membrane, exhibit fundamentally different modes of action.[1][2][3] this compound acts as a potent membrane disruptor, forming pores and causing widespread cellular damage.[1][2][3][4] In contrast, Gramicidin S has a more subtle effect on the membrane, primarily disorganizing specific cellular processes without causing immediate, catastrophic leakage.[1][3][5]
Comparative Analysis of Cellular Effects
The following table summarizes the quantitative effects of this compound and Gramicidin S on bacterial cells, primarily focusing on their interactions with the cell membrane.
| Parameter | This compound | Gramicidin S | Experimental Method |
| Membrane Depolarization | Strong and immediate depolarization at 0.5x MIC.[1] | Gradual and partial depolarization at 1x MIC; full depolarization only at 2x MIC.[1] | Membrane Potential Assay using DiSC₃(5) dye. |
| Pore Formation | Rapid formation of large, ion-conducting pores leading to propidium (B1200493) iodide influx.[1][4] | No significant propidium iodide influx, even at lytic concentrations (2x MIC), suggesting no pore formation.[1][4] | Membrane Permeability Assay using propidium iodide. |
| Membrane Fluidity | Strong reduction in overall membrane fluidity.[2][3][6] | Minor effects on overall membrane fluidity.[2][3][6] | Laurdan Generalized Polarization (GP) Spectroscopy. |
| Lipid Phase Separation | Induces significant lipid phase separation.[2][3] | Causes only mild lipid demixing.[2][3] | Fluorescence Microscopy with DiIC12 staining. |
| Effect on Membrane Proteins | Delocalization of a broad range of both peripheral and integral membrane proteins.[1][2][3] | Delocalization of specific peripheral membrane proteins involved in cell division and cell wall synthesis; no effect on integral membrane proteins.[1][2][3] | Bacterial Cytological Profiling using fluorescently labeled proteins. |
| Effect on DNA | Causes DNA damage and interferes with DNA-binding proteins.[1][2][3] | No effect on DNA.[1][2][3] | Fluorescence Microscopy of nucleoid morphology. |
| Cellular Morphology | Severe cellular damage, leakage of intracellular contents, and cell lysis.[1] | Cells remain largely intact, with some alterations to cell wall integrity.[1] | Transmission Electron Microscopy. |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and molecular interactions of this compound and Gramicidin S with the bacterial cell.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Gramicidin S.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanisms of action of this compound and Gramicidin S, based on the methodologies described in the cited literature.
Membrane Potential Assay
-
Objective: To measure changes in bacterial membrane potential upon treatment with antimicrobial peptides.
-
Methodology:
-
Bacterial cells (e.g., Bacillus subtilis) are grown to the early exponential phase.
-
The cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS).
-
The membrane potential-sensitive fluorescent dye DiSC₃(5) is added to the cell suspension and incubated until a stable baseline fluorescence is achieved.
-
The antimicrobial peptide (this compound or Gramicidin S) is added at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Changes in fluorescence are monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
Membrane Permeability (Pore Formation) Assay
-
Objective: To assess the formation of pores in the bacterial membrane.
-
Methodology:
-
Exponentially growing bacterial cells are treated with the peptides for a defined period (e.g., 5 minutes).
-
The fluorescent dye propidium iodide (PI) is added to the cell suspension. PI can only enter cells with compromised membranes.
-
The influx of PI is measured by monitoring the increase in fluorescence using a fluorometer or by fluorescence microscopy.
-
A positive control, such as a detergent (e.g., SDS), is used to induce maximal PI uptake.
-
Membrane Fluidity Assay
-
Objective: To determine the effect of the peptides on the fluidity of the bacterial membrane.
-
Methodology:
-
Bacterial cells are labeled with the fluorescent membrane probe Laurdan.
-
The labeled cells are treated with this compound or Gramicidin S.
-
The fluorescence emission spectrum of Laurdan is recorded at two different wavelengths (e.g., 440 nm and 490 nm).
-
The Generalized Polarization (GP) value is calculated from the intensity ratio at these two wavelengths. A higher GP value corresponds to lower membrane fluidity.
-
Measurements can be taken using a spectrophotometer for bulk population analysis or via microscopy for single-cell imaging.
-
Bacterial Cytological Profiling
-
Objective: To visualize the effects of the peptides on the localization of specific cellular components.
-
Methodology:
-
Strains of bacteria with fluorescently tagged proteins (e.g., GFP-fusions) are used. These proteins can be involved in various cellular processes such as cell division, cell wall synthesis, or DNA replication.
-
Cells are grown to the mid-exponential phase and treated with the antimicrobial peptides.
-
The localization of the fluorescently tagged proteins is observed using fluorescence microscopy.
-
Changes in protein localization patterns, such as delocalization from the membrane or formation of aggregates, are indicative of the peptide's mechanism of action.
-
Conclusion
The evidence strongly indicates that this compound and Gramicidin S, despite their structural similarities, are not interchangeable in their antibacterial mechanisms.[1] this compound is a potent, broad-spectrum membrane disruptor that leads to rapid cell death through pore formation and generalized cellular damage.[1][2][3] Gramicidin S, on the other hand, acts more selectively by disrupting specific protein localizations and cellular processes without causing widespread membrane leakage.[1][2][3] These findings underscore the subtle structure-activity relationships that govern the function of antimicrobial peptides and provide a valuable framework for the rational design of new antibiotics with tailored mechanisms of action.
References
- 1. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action mechanism of amphipathic peptides gramicidin S and melittin on erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Uncoupling Potency from Toxicity: A Comparative Guide to the Structure-Activity Relationship of Tyrocidine A Analogues
For researchers, scientists, and drug development professionals, the cyclic antimicrobial peptide Tyrocidine A presents a fascinating scaffold for antibiotic development. However, its potent antibacterial activity is marred by significant hemolytic effects, limiting its therapeutic application. This guide provides a comparative analysis of this compound analogues, focusing on the structural modifications that aim to dissociate its desired antimicrobial action from its undesirable cytotoxicity. The data presented herein is compiled from key studies in the field, offering a clear overview of the structure-activity relationships (SAR) that govern the biological profile of these compounds.
This compound, a cyclic decapeptide isolated from Brevibacillus parabrevis, exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[1] Its amphipathic structure, characterized by a hydrophobic and a hydrophilic face, allows it to insert into and form pores within the lipid bilayer, leading to cell death.[2][3][4] This mechanism is attractive as it is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.[2] However, this same mechanism is responsible for its lytic activity against mammalian erythrocytes, posing a significant hurdle for systemic use.[1][5]
Recent research has focused on synthesizing and evaluating this compound analogues with an improved therapeutic index. These studies have revealed that specific amino acid substitutions can modulate the peptide's amphipathicity, charge, and overall conformation, thereby influencing its antibacterial potency and hemolytic activity.
Comparative Biological Activity of this compound Analogues
The following table summarizes the in vitro activity of selected this compound analogues, highlighting the impact of specific amino acid substitutions on their minimum inhibitory concentrations (MIC) against various bacterial strains and their hemolytic activity.
| Compound/Analogue | Modification | Test Organism(s) | MIC (µg/mL) | Hemolytic Activity (HC50 in µg/mL) | Therapeutic Index (HC50/MIC) | Reference |
| This compound | Parent Compound | E. coli | >128 | - | - | [2] |
| Gram-positive bacteria | 16 | - | - | [2] | ||
| Analogue 1 | Not specified | E. coli & Gram-positive bacteria | Similar to this compound | - | - | [2] |
| Analogue 2 | Not specified | E. coli | - | - | - | [2] |
| Gram-positive bacteria | 2-8 fold improvement vs. This compound | - | - | [2] | ||
| Analogue 3 | Not specified | Gram-positive bacteria | 2-8 fold improvement vs. This compound | - | - | [2] |
| Analogue 4 | Not specified | Gram-positive bacteria | 32 to >256 | - | - | [2] |
| Analogue 5 | Not specified | Gram-positive bacteria | 2-8 fold improvement vs. This compound | - | - | [2] |
| [Ala6]-Tyrocidine A | Gln6 -> Ala | B. subtilis | - | - | - | [6] |
| [Lys6]-Tyrocidine A | Gln6 -> Lys | B. subtilis | - | - | Up to 140-fold enhancement | [6][7] |
| [D-Lys4]-Tyrocidine A | D-Phe4 -> D-Lys | - | - | Minimized hemolysis | 30-fold selectivity for bacterial membranes | [8] |
Key Structure-Activity Relationships
The data reveals several key trends in the SAR of this compound analogues:
-
Increased Amphipathicity: There is a demonstrated preference for increased amphipathicity in improving antibacterial activity.[2][3][4]
-
Role of Cationic Residues: The introduction of positively charged residues, particularly at specific positions, can significantly enhance the therapeutic index. For instance, substituting the neutral glutamine at position 6 with a cationic lysine (B10760008) leads to a remarkable 140-fold improvement in the therapeutic index.[6][7] Similarly, replacing the hydrophobic D-Phenylalanine at position 4 with a positively charged D-amino acid resulted in a 30-fold increase in selectivity for bacterial membranes over red blood cells.[8] This suggests that electrostatic interactions with the negatively charged bacterial membrane play a crucial role in selectivity.
-
Positional Importance of Substitutions: The location of amino acid modifications is critical. Changes on the polar or non-polar face of the amphipathic structure can have differential effects on antibacterial and hemolytic activities.[2] The placement of positively charged or pentafluorophenyl residues at different positions within the cyclic structure has been shown to improve antibacterial potency.[2]
The following diagram illustrates the conceptual relationship between structural modifications of this compound and its resulting biological activities.
Caption: SAR of this compound analogues.
Experimental Protocols
The data presented in this guide is based on standard methodologies for assessing antimicrobial and hemolytic activities.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow:
References
- 1. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound analogues with improved antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creating Robust Antimicrobial Materials with Sticky Tyrocidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissociation of antibacterial and hemolytic activities of an amphipathic peptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoenzymatic and Template-Directed Synthesis of Bioactive Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tyrocidine A's Antimicrobial Might Against Clinical Pathogens: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrocidine A's antimicrobial activity against clinically relevant bacterial isolates. By presenting head-to-head data with established antibiotics and detailing experimental protocols, this document serves as a valuable resource for evaluating the therapeutic potential of this cyclic peptide.
This compound, a cyclic decapeptide antibiotic, has long been recognized for its potent antimicrobial properties, primarily against Gram-positive bacteria. Its unique mechanism of action, which involves the disruption of the bacterial cell membrane, makes it a compelling candidate for further development, particularly in an era of mounting antibiotic resistance.[1][2] This guide synthesizes available data to offer a clear comparison of this compound's efficacy against that of other notable antimicrobial agents: its structural analog Gramicidin (B1672133) S, the lipopeptide Daptomycin, and the polymyxin (B74138) antibiotic Polymyxin B.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against a panel of clinical isolates. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Microorganism | This compound (µg/mL) | Gramicidin S (µg/mL) | Daptomycin (µg/mL) | Polymyxin B (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | - | 4[3][4] | - | - |
| Staphylococcus aureus (MRSA) | 16 | 2 - 4[3][4] | 0.25 - 0.5 | - |
| Enterococcus faecalis (VSE) | 16 | - | 1 - 2 | - |
| Enterococcus faecium (VRE) | 16 | 3.9 - 7.8[5] | 2[5] | - |
| Gram-Negative | ||||
| Escherichia coli | >128 | 8 - 32[4] | >128 | - |
| Pseudomonas aeruginosa | - | 128[4] | - | 0.25 - 2[6][7] |
| Acinetobacter baumannii | - | - | - | 0.25 - 1[6] |
Experimental Protocols
Accurate determination of antimicrobial susceptibility is paramount for the evaluation of novel compounds. The following is a detailed methodology for the broth microdilution assay, adapted for the testing of cationic antimicrobial peptides like this compound to minimize experimental artifacts.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications to accommodate the properties of cationic peptides.[8][9][10]
Materials:
-
Test antimicrobial peptides (e.g., this compound) and comparator antibiotics.
-
Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Clinical bacterial isolates.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well polypropylene (B1209903) microtiter plates.
-
Sterile polypropylene tubes for dilutions.
-
Peptide diluent: 0.01% (v/v) acetic acid containing 0.2% (w/v) bovine serum albumin (BSA) to prevent peptide adsorption to plastic surfaces.[10]
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test peptide in the recommended peptide diluent. For non-peptide antibiotics, use the solvent specified by the manufacturer or CLSI guidelines.
-
Perform serial two-fold dilutions of the antimicrobial agent in polypropylene tubes using the peptide diluent for peptides and cation-adjusted MHB for other antibiotics to obtain a range of concentrations.
-
-
Assay Procedure:
-
Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate.
-
Add 11 µL of each antimicrobial dilution to the corresponding wells.
-
Include a positive control well containing bacteria with no antimicrobial agent and a negative control well containing only broth.
-
Incubate the plates at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the mode of action of this compound, the following diagrams are provided.
References
- 1. Tyrocidine - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Expanding the therapeutic window of gramicidin S towards a safe and effective systemic treatment of methicillin-resistant S. aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tyrocidine A and Daptomycin on Bacterial Membranes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the mechanisms of action of two potent membrane-active antibiotics: Tyrocidine A and Daptomycin (B549167). This analysis focuses on their distinct effects on the bacterial membrane, supported by experimental data and detailed protocols.
Executive Summary
This compound and daptomycin are both cyclic peptide antibiotics that exert their bactericidal effects by disrupting the integrity of bacterial cell membranes. However, they achieve this through distinct molecular mechanisms, resulting in different biophysical consequences for the target cell. This compound, a non-ribosomally synthesized peptide, acts as a potent, non-specific membrane disruptor, forming large pores and significantly altering membrane fluidity. In contrast, daptomycin, a lipopeptide antibiotic, exhibits a more nuanced, calcium-dependent mechanism involving the formation of ion-conducting channels and the reorganization of membrane microdomains. This guide delves into a detailed comparative analysis of their effects on bacterial membranes, presenting key quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Quantitative Performance Data
The following tables summarize the key quantitative parameters comparing the activity of this compound and Daptomycin against common Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Antibiotic | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) |
| This compound | 5.4[1] | 5.4[1] |
| Daptomycin | 0.25 - 1.0[2][3][4] | 0.5[5] |
Table 2: Effects on Bacterial Membrane Potential
| Antibiotic | Concentration | Effect on Membrane Potential | Time to Max Effect |
| This compound | 0.5 x MIC | Immediate, strong depolarization[1][6] | < 5 minutes[1] |
| Daptomycin | 5 μg/mL | Gradual dissipation[7] | ~30 minutes[7] |
Table 3: Membrane Permeabilization and Pore/Channel Properties
| Antibiotic | Pore/Channel Formation | Evidence | Conductance |
| This compound | Forms large, ion-conducting pores | Rapid influx of propidium (B1200493) iodide[1][6] | Not specified |
| Daptomycin | Forms non-uniform oligomeric pores/channels | Single-channel conductance measurements | 120 pS to 14 nS[8] |
Table 4: Impact on Membrane Fluidity
| Antibiotic | Effect on Membrane Fluidity | Method of Observation |
| This compound | Induces lipid phase separation and reduces membrane fluidity[9] | Laurdan GP microscopy[10] |
| Daptomycin | Increases membrane rigidity (decreases fluidity)[11] | Laurdan GP measurements[11] |
Mechanisms of Action on Bacterial Membranes
This compound: The Membrane Disruptor
This compound's interaction with the bacterial membrane is characterized by a rapid and profound disruption of the lipid bilayer. Its mechanism can be summarized in the following steps:
-
Membrane Insertion and Dimerization: The amphipathic nature of the tyrocidine molecule facilitates its insertion into the lipid bilayer. It is suggested that tyrocidine forms dimers within the membrane, which enhances its disruptive capabilities.[12]
-
Pore Formation: this compound aggregates to form large, defined ion-conducting pores.[1] These pores are non-specific and allow the passage of large molecules like propidium iodide, indicating a significant breach in membrane integrity.[1][6]
-
Membrane Depolarization: The formation of these pores leads to a rapid and substantial dissipation of the membrane potential, a critical event that disrupts essential cellular processes.[1][6]
-
Alteration of Membrane Fluidity: this compound induces lipid phase separation and causes a significant reduction in membrane fluidity, further compromising membrane function.[9]
Daptomycin: The Calcium-Dependent Channel Former
Daptomycin's mechanism is more intricate and is critically dependent on the presence of calcium ions. Its action involves a series of coordinated steps leading to membrane depolarization and subsequent cell death.
-
Calcium-Dependent Binding: Daptomycin first forms a complex with calcium ions in the extracellular environment. This complex then binds to the negatively charged phosphatidylglycerol (PG) lipids in the bacterial membrane.[11]
-
Oligomerization: Upon binding, daptomycin molecules oligomerize on the membrane surface.[11]
-
Channel Formation: The oligomeric complex inserts into the membrane, forming ion-conducting channels.[11] These channels are primarily selective for potassium ions, leading to their efflux from the cell.
-
Membrane Depolarization: The rapid loss of intracellular potassium ions results in the dissipation of the membrane potential.[7] This depolarization is a key step in its bactericidal activity.[7]
-
Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular functions, including the synthesis of DNA, RNA, and proteins, ultimately leading to cell death.[11]
-
Membrane Reorganization: Daptomycin also causes a reorganization of fluid lipid domains in the membrane, leading to an overall increase in membrane rigidity.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Membrane Potential Assay using DiSC₃(5)
This protocol describes the measurement of bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
Principle: DiSC₃(5) is a lipophilic cation that accumulates in polarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
Buffer (e.g., PBS or growth medium)
-
Valinomycin (B1682140) (positive control for depolarization)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to a final OD₆₀₀ of approximately 0.05-0.1.
-
Add DiSC₃(5) to a final concentration of 0.5-2 µM and incubate in the dark for 10-15 minutes to allow for dye uptake and fluorescence quenching.
-
Record the baseline fluorescence.
-
Add the test compound (this compound or Daptomycin) at the desired concentration.
-
Monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
As a positive control, add valinomycin (e.g., 1 µM final concentration) to a separate sample to induce complete depolarization.
Membrane Permeabilization Assay using Propidium Iodide (PI)
This protocol details the assessment of membrane integrity by measuring the uptake of the fluorescent dye propidium iodide.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with compromised membranes, where it binds to DNA and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Buffer (e.g., PBS)
-
Fluorometer, fluorescence microplate reader, or flow cytometer
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the assay buffer to a final OD₆₀₀ of approximately 0.1.
-
Add PI to a final concentration of 2-10 µg/mL.
-
Record the baseline fluorescence.
-
Add the test compound (this compound or Daptomycin) at the desired concentration.
-
Monitor the increase in fluorescence over time. A significant increase indicates membrane permeabilization.
Membrane Fluidity Assessment using Laurdan GP Microscopy
This protocol outlines the use of the fluorescent probe Laurdan to assess changes in membrane fluidity.
Principle: Laurdan is a membrane probe whose fluorescence emission spectrum is sensitive to the polarity of its environment. In more ordered (gel-phase) membranes, the emission maximum is blue-shifted, while in more fluid (liquid-crystalline phase) membranes, it is red-shifted. The Generalized Polarization (GP) value is calculated from the fluorescence intensities at two emission wavelengths and is inversely proportional to membrane fluidity.
Materials:
-
Bacterial culture
-
Laurdan stock solution (e.g., 5 mM in DMSO)
-
Buffer or growth medium
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~350 nm, emission ~440 nm and ~490 nm)
Procedure:
-
Grow bacteria to the desired growth phase.
-
Add Laurdan to the culture to a final concentration of 5-10 µM and incubate for 10-15 minutes at 37°C.
-
Mount the stained cells on a microscope slide.
-
Acquire fluorescence images at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) using a constant excitation wavelength (e.g., 350 nm).
-
Calculate the GP value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I is the fluorescence intensity at the respective wavelength.
-
Generate a pseudo-colored GP image to visualize the spatial distribution of membrane fluidity.
Conclusion
This compound and daptomycin represent two distinct and effective strategies for targeting the bacterial membrane. This compound acts as a broad-spectrum, potent membrane disruptor, causing rapid and extensive damage through pore formation and alteration of membrane fluidity. Daptomycin, on the other hand, employs a more targeted, calcium-dependent mechanism to form ion-selective channels, leading to a more gradual but equally lethal depolarization. The choice between these or similar membrane-active agents in a drug development context will depend on the desired kinetic profile, spectrum of activity, and potential for resistance development. This guide provides a foundational comparative analysis to aid researchers in making informed decisions and designing further investigations into these fascinating and clinically important antibiotics.
References
- 1. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing the Synergistic Effect of Tyrocidine A with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and develop novel therapeutic approaches. One such strategy is combination therapy, where the synergistic interaction between two or more drugs enhances their overall efficacy. This guide provides an objective comparison of the potential synergistic effects of Tyrocidine A, a cyclic antimicrobial peptide, with other antibiotics, supported by available experimental data.
Introduction to this compound and the Rationale for Synergy
This compound is a cyclic decapeptide antibiotic derived from the soil bacterium Brevibacillus brevis. It is a major component of the commercially available antibiotic complex, tyrothricin (B1683689), which also contains gramicidins. This compound exhibits broad-spectrum activity, primarily against Gram-positive bacteria, by disrupting the integrity of the cell membrane. This mechanism of action, which involves permeabilizing the bacterial membrane, makes this compound a compelling candidate for combination therapy. By compromising the primary defense of the bacterial cell, this compound can potentially facilitate the entry of other antibiotics that act on intracellular targets, leading to a synergistic bactericidal effect.
Quantitative Assessment of Synergistic Activity
Direct experimental data on the synergistic effects of purified this compound with a wide range of antibacterial antibiotics is limited in publicly available literature. However, studies on the closely related cyclic peptide, Gramicidin (B1672133) S, which shares structural and functional similarities with this compound, provide valuable insights into the potential for synergistic interactions.
A key method for quantifying antibiotic synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interaction is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
The following table summarizes the synergistic activity of Gramicidin S with Polymyxin (B74138) B against multidrug-resistant Pseudomonas aeruginosa, a Gram-negative bacterium. This data serves as a relevant analogue for the potential synergistic activity of this compound.
| Antibiotic Combination | Bacterial Strain | Individual MIC (µg/mL) | Combined MIC (µg/mL) | FIC Index | Interpretation | Reference |
| Gramicidin S | Multidrug-resistant P. aeruginosa (20 strains) | Not specified | Not specified | ≤ 0.5 | Synergy | [1][2] |
| Polymyxin B | Multidrug-resistant P. aeruginosa (20 strains) | Not specified | Not specified | ≤ 0.5 | Synergy | [1][2] |
Note: The study demonstrated synergy in 20 out of 28 tested strains.
It is important to note that one study investigating the effect of tyrothricin (a mixture of gramicidins and tyrocidines) on the activity of aminoglycosides found a decrease in the bactericidal activity of amikacin, tobramycin, and gentamicin (B1671437) against several Gram-negative bacteria. This suggests a potential for antagonistic interactions with this particular class of antibiotics.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.
Objective: To determine the minimal inhibitory concentration (MIC) of two antibiotics alone and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of this compound and the antibiotic to be tested
-
Serological pipettes and multichannel pipettors
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate.
-
Prepare serial twofold dilutions of the second antibiotic along the y-axis of the plate.
-
This creates a matrix of wells containing various concentrations of both antibiotics.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
After incubation, determine the MIC for each antibiotic alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the formula mentioned above.
Visualizing Workflows and Mechanisms
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Proposed Mechanism of Synergistic Action
Caption: Proposed mechanism of this compound synergy with other antibiotics.
Conclusion and Future Directions
The available evidence, primarily from studies on the related compound Gramicidin S, suggests that this compound holds promise as a synergistic agent in combination with other antibiotics, particularly those targeting Gram-negative bacteria. Its membrane-disrupting mechanism of action provides a strong rationale for its ability to enhance the efficacy of antibiotics that act on intracellular targets.
However, a significant gap in the literature exists regarding the direct testing of this compound with a comprehensive panel of antibacterial agents against a variety of clinically relevant bacterial strains. Future research should focus on:
-
Systematic in vitro screening: Conducting checkerboard assays to evaluate the synergistic potential of this compound with different classes of antibiotics (e.g., beta-lactams, quinolones, macrolides) against a broad range of Gram-positive and Gram-negative pathogens.
-
Mechanism of action studies: Elucidating the precise molecular interactions that lead to synergy, including the impact of this compound on membrane potential, permeability, and efflux pump activity.
-
In vivo studies: Validating the in vitro findings in animal models of infection to assess the therapeutic potential of promising synergistic combinations.
By addressing these research questions, the scientific community can better understand the role of this compound in combination therapy and potentially unlock new avenues for combating antibiotic resistance.
References
A Head-to-Head Comparison of Tyrocidine A and Polymyxin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against antimicrobial resistance, the re-evaluation of established antibiotics and the exploration of novel compounds are paramount. This guide provides a detailed, head-to-head comparison of two potent, membrane-active polypeptide antibiotics: Tyrocidine A and Polymyxin (B74138) B. While both are products of soil bacteria and share a cyclic peptide structure, their antimicrobial spectra, mechanisms of action, and toxicity profiles exhibit significant differences. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data, to inform future research and therapeutic development.
Mechanism of Action
Polymyxin B and this compound both exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. However, the specifics of their interactions and the downstream consequences of membrane perturbation differ significantly.
Polymyxin B: The action of Polymyxin B is primarily directed against Gram-negative bacteria. Its polycationic nature facilitates a strong electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a localized disruption of the outer membrane.[1][2] This initial breach allows Polymyxin B to penetrate the periplasmic space and subsequently interact with the inner phospholipid membrane, increasing its permeability and causing leakage of intracellular contents, ultimately leading to cell death.[1][2]
This compound: this compound exhibits a broader, more multifaceted mechanism of action, primarily against Gram-positive bacteria, though some activity against Gram-negative bacteria has been reported.[3] Its amphipathic structure allows it to insert into the bacterial cell membrane, leading to the formation of ion-conducting pores that dissipate the membrane potential.[1][4][5] Beyond simple pore formation, this compound induces lipid phase separation and significantly reduces membrane fluidity.[1][4] This widespread membrane disorganization results in the delocalization of a wide array of essential peripheral and integral membrane proteins.[1][4] Furthermore, there is evidence to suggest that this compound can also cause DNA damage and interfere with DNA-binding proteins, contributing to its potent bactericidal activity.[1][4]
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of these two antibiotics, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of Polymyxin B against Gram-negative bacteria.
Caption: Multifaceted mechanism of this compound against bacteria.
Antimicrobial Efficacy: A Comparative Analysis
A direct comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and Polymyxin B highlights their distinct antimicrobial spectra. The following table summarizes representative MIC values obtained from various studies. It is important to note that direct comparisons should be made with caution, as variations in experimental protocols can influence results.
| Organism | Antibiotic | MIC (µg/mL) | Reference |
| Gram-Positive | |||
| Staphylococcus aureus | This compound | 16 | [6] |
| Polymyxin B | >128 | [7] | |
| Bacillus subtilis | This compound | 5.4 | [5] |
| Polymyxin B | - | ||
| Enterococcus faecalis | This compound | 16 | [6] |
| Polymyxin B | - | ||
| Gram-Negative | |||
| Escherichia coli | This compound | >128 | [6] |
| Polymyxin B | 1-2 | [8] | |
| Pseudomonas aeruginosa | This compound | >128 | [6] |
| Polymyxin B | 1-4 | [8][9] | |
| Klebsiella pneumoniae | This compound | - | |
| Polymyxin B | 0.5-2 | [10] | |
| Acinetobacter baumannii | This compound | - | |
| Polymyxin B | 0.5-2 | [10] |
Toxicity Profile: A Critical Consideration
A significant hurdle in the clinical application of both this compound and Polymyxin B is their toxicity towards mammalian cells.
Polymyxin B: The primary dose-limiting toxicities of Polymyxin B are nephrotoxicity and neurotoxicity.[2] Its interaction with renal tubular cells can lead to acute tubular necrosis.[11]
This compound: this compound is known for its high hemolytic activity, which has largely restricted its use to topical applications.[3]
The following table provides a comparative overview of the toxicity profiles. As with the MIC data, direct comparison should be approached with caution due to variations in experimental conditions across different studies.
| Assay | Cell Type | Antibiotic | Value (µg/mL) | Reference |
| Cytotoxicity (IC₅₀) | Human Kidney Proximal Tubule (HK-2) cells | Polymyxin B | ~100-200 | [12] (Estimated from graphical data) |
| Human Kidney Proximal Tubule (HK-2) cells | This compound | - | ||
| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | This compound | Low µM range (Specific value varies with analogue) | |
| Human Red Blood Cells | Polymyxin B | >100 |
Experimental Protocols
For reproducibility and standardization, detailed experimental protocols for the key assays cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Hemolysis Assay
This assay measures the ability of a compound to lyse red blood cells, a key indicator of its potential in-vivo toxicity.
Experimental Workflow:
Caption: Workflow for a standard hemolysis assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound and Polymyxin B are both potent, membrane-disrupting peptide antibiotics with distinct and valuable properties. Polymyxin B remains a last-resort option for multidrug-resistant Gram-negative infections, despite its significant toxicity. Its well-defined mechanism of action provides a clear target for the development of less toxic analogues. This compound, while currently limited by its hemolytic activity, possesses a complex and multifaceted mechanism of action that is less prone to the development of resistance. Its broad range of disruptive effects on the bacterial cell makes it an intriguing scaffold for the design of novel antimicrobial agents with improved selectivity. Further research, particularly direct comparative studies under standardized conditions, is crucial to fully elucidate their relative strengths and weaknesses and to guide the development of next-generation peptide antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Polymyxin - Wikipedia [en.wikipedia.org]
- 3. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymyxin B and ethylenediaminetetraacetic acid act synergistically against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
- 10. Characterization of Polymyxin B-Induced Nephrotoxicity: Implications for Dosing Regimen Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymyxin B-inspired non-hemolytic this compound analogues with significantly enhanced activity against gram-negative bacteria: How cationicity impacts cell specificity and antibacterial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Evaluating the Therapeutic Index of Novel Tyrocidine A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tyrocidine A, a cyclic decapeptide antibiotic, has long been recognized for its potent antimicrobial properties. However, its clinical application has been hampered by significant hemolytic activity. This has spurred research into the development of novel this compound derivatives with an improved therapeutic index—the crucial balance between efficacy and toxicity. This guide provides a comparative analysis of promising this compound analogues, supported by experimental data, to aid researchers in the pursuit of safer and more effective antimicrobial agents.
Data Presentation: A Comparative Analysis of this compound Derivatives
The therapeutic index of an antimicrobial peptide is a critical parameter in assessing its potential for clinical development. It is typically defined as the ratio of the concentration that is toxic to host cells (e.g., erythrocytes) to the concentration that is effective against microbes. A higher therapeutic index indicates a safer drug candidate.
The following tables summarize the in vitro activity of this compound and several of its novel derivatives. Table 1 presents the Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, while Table 2 details their hemolytic activity. Table 3 provides the calculated therapeutic index for a direct comparison of their safety profiles.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Derivatives
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | B. subtilis | E. coli | Reference |
| This compound | 16 | 16 | 16 | 8 | >128 | [1] |
| Analogue 2 | 4 | 4 | 4 | 2 | 32 | [1] |
| Analogue 5 | 2 | 2 | 2 | 1 | 64 | [1] |
| [Lys(N3)]-Trc A | 8 | 8 | 16 | 8 | >64 | |
| [Glc-Lys(N3)]-Trc A | 16 | 16 | 32 | 16 | >64 | |
| Polycationic Analogue 8 | 4 | 4 | 8 | 4 | 8 |
MIC values are presented in µg/mL. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: Hemolytic Activity of this compound and Its Derivatives
| Compound | HC50 (µg/mL) | Reference |
| This compound | 10 | [2] |
| Analogue 2 | >200 | [2] |
| Analogue 5 | >200 | [2] |
| [Lys(N3)]-Trc A | 150 | |
| [Glc-Lys(N3)]-Trc A | >200 | |
| Polycationic Analogue 8 | >256 |
HC50 is the concentration of the peptide that causes 50% hemolysis of human red blood cells.
Table 3: Therapeutic Index of this compound and Its Derivatives
| Compound | Therapeutic Index (HC50/MIC against S. aureus) |
| This compound | 0.625 |
| Analogue 2 | >50 |
| Analogue 5 | >100 |
| [Lys(N3)]-Trc A | 18.75 |
| [Glc-Lys(N3)]-Trc A | >12.5 |
| Polycationic Analogue 8 | >64 |
A higher therapeutic index indicates greater selectivity for bacterial cells over host cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains and Culture Conditions: Clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) at 37°C.
-
Preparation of Peptide Solutions: Lyophilized peptides are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Bacterial cultures in the logarithmic growth phase are diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL and added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the ability of a peptide to lyse red blood cells, a key indicator of its cytotoxicity.
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).
-
Preparation of Peptide Solutions: Peptides are serially diluted in PBS in a 96-well microtiter plate.
-
Incubation: The RBC suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 1 hour with gentle shaking.
-
Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Negative control: RBCs in PBS (0% hemolysis).
-
Positive control: RBCs in 1% Triton X-100 (100% hemolysis). The HC50 value is determined as the peptide concentration that causes 50% hemolysis.
-
Mandatory Visualizations
Mechanism of Action: Membrane Disruption
This compound and its derivatives primarily exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This is not a classical signaling pathway but a direct physical mechanism.
Caption: Mechanism of bacterial membrane disruption by this compound derivatives.
Experimental Workflow for Therapeutic Index Evaluation
The following diagram illustrates the systematic process for evaluating the therapeutic index of novel this compound derivatives.
Caption: Experimental workflow for evaluating the therapeutic index of novel compounds.
References
A Comparative Analysis of Biofilm Eradication: Tyrocidine A vs. Vancomycin
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the ability of bacteria to form biofilms presents a significant clinical challenge. Biofilms are complex, structured communities of microorganisms encased in a self-produced protective matrix, rendering them notoriously resistant to conventional antibiotic therapies. This guide provides a detailed comparison of the biofilm eradication potential of two antimicrobial agents: Tyrocidine A, a cyclic antimicrobial peptide, and Vancomycin (B549263), a glycopeptide antibiotic widely used against Gram-positive bacteria. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacies and mechanisms of these compounds against bacterial biofilms.
Executive Summary
This comparative guide synthesizes available experimental data on the biofilm eradication capabilities of this compound and Vancomycin, with a primary focus on their activity against Staphylococcus aureus, a prevalent biofilm-forming pathogen. While Vancomycin has been a stalwart in treating Gram-positive infections, its effectiveness against biofilms is often limited, requiring significantly high concentrations that may not be achievable in vivo.[1][2][3] this compound, a membrane-active antibiotic, presents an alternative mechanism of action that holds promise for disrupting the recalcitrant biofilm structure. However, quantitative data on its specific biofilm eradication concentrations are less prevalent in publicly available research. This guide aims to collate the existing evidence to facilitate a clearer understanding of their respective strengths and weaknesses in combating bacterial biofilms.
Quantitative Comparison of Biofilm Eradication Potential
The following table summarizes the available quantitative data on the biofilm eradication capabilities of this compound and Vancomycin. It is important to note that direct comparative studies are limited, and data has been compiled from various sources investigating different bacterial strains and experimental conditions.
| Antimicrobial Agent | Bacterial Strain(s) | Biofilm Age | Key Findings | Minimum Biofilm Eradication Concentration (MBEC) | Biofilm Reduction (%) | Reference(s) |
| This compound | Candida albicans | Mature | Showed biofilm eradication activity. | Not explicitly defined as MBEC, but significant eradication at 200 µM. | 64% at 200 µM | [4] |
| Vancomycin | Staphylococcus aureus (MRSA isolates) | Not specified | Required concentrations exceeding 1,000 times the MIC for optimum eradication. | >1,000 x MIC; one study reported 6 mg/ml. | 60-87.6% at 20 mg/ml (10,000 x MIC). | [1][3][5] |
| Vancomycin | Staphylococcus aureus (UAMS-1) | 7 days | Complete eradication under static conditions after 28 days. | 200 mg/L | Not directly reported as a percentage. | [6] |
| Vancomycin | Staphylococcus aureus (MRSA ATCC 43300) | 24 hours | MBEC values were significantly higher than MICs. | 512 - 5,120 mg/L | Not reported. | [7] |
Mechanisms of Action Against Biofilms
This compound
This compound is a cyclic decapeptide that primarily acts by disrupting the integrity of bacterial cell membranes.[8][9] Its amphipathic structure allows it to insert into the lipid bilayer, forming pores and leading to leakage of cellular contents and ultimately cell death.[8] This membrane-disrupting mechanism is thought to be effective against both planktonic (free-floating) and biofilm-embedded bacteria, as it bypasses the protective extracellular polymeric substance (EPS) matrix to a certain extent. Furthermore, some studies suggest that tyrocidines may also have intracellular targets, including DNA.
Vancomycin
Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[10] This action is highly effective against actively dividing planktonic bacteria. However, its efficacy against biofilms is hampered by several factors. The large size of the vancomycin molecule can limit its penetration through the dense EPS matrix of the biofilm.[1] Additionally, bacteria within a biofilm often exist in a slow-growing or dormant state with reduced metabolic activity, making them less susceptible to antibiotics that target cell wall synthesis.[10] Consequently, significantly higher concentrations of vancomycin are required to achieve an anti-biofilm effect.[1][3][5]
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is a standard method used to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The general workflow is as follows:
-
Biofilm Formation: Bacterial biofilms are grown on a 96-peg lid, which is placed in a 96-well plate containing bacterial culture in a suitable growth medium. The plate is incubated to allow for biofilm formation on the pegs.
-
Antimicrobial Challenge: The peg lid with the established biofilms is transferred to a new 96-well plate containing serial dilutions of the antimicrobial agent (e.g., this compound or Vancomycin). The biofilms are exposed to the antimicrobial for a defined period (typically 24 hours).
-
Recovery and Viability Assessment: After the antimicrobial challenge, the peg lid is rinsed to remove non-adherent bacteria and then transferred to a recovery plate containing fresh growth medium. The plate is incubated to allow any surviving bacteria to grow. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents the regrowth of bacteria from the treated biofilm.
Signaling Pathways in Biofilm Resistance
Bacterial biofilms employ complex signaling networks, such as quorum sensing, to coordinate their formation, maturation, and defense against external threats. While specific signaling pathways directly targeted by this compound in the context of biofilms are not well-elucidated, its membrane-disrupting action likely circumvents many of these resistance mechanisms.
In contrast, the efficacy of vancomycin can be influenced by various bacterial signaling pathways that regulate cell wall metabolism and stress responses. For instance, in S. aureus, the two-component regulatory system VraSR is a key sensor of cell wall stress and can be activated by vancomycin, leading to adaptive responses that contribute to tolerance.
Conclusion and Future Directions
Based on the currently available data, both this compound and Vancomycin exhibit potential for biofilm eradication, but their efficacy and mechanisms differ significantly. Vancomycin's utility against mature biofilms is constrained by the need for very high concentrations, which raises concerns about potential toxicity and the development of resistance.[1][3][5] this compound's membrane-disrupting mechanism appears promising for overcoming the protective barrier of the biofilm matrix.
However, a critical gap exists in the literature regarding quantitative data on this compound's biofilm eradication potential against key bacterial pathogens like S. aureus. Further research, including direct, head-to-head comparative studies employing standardized methodologies like the MBEC assay, is imperative. Such studies will be crucial for elucidating the true therapeutic potential of this compound as a viable alternative or adjunct to traditional antibiotics in the fight against biofilm-associated infections. Drug development professionals are encouraged to explore the therapeutic window of this compound and its analogues, focusing on optimizing their anti-biofilm activity while minimizing potential cytotoxicity.
References
- 1. media.neliti.com [media.neliti.com]
- 2. [Susceptibility of Staphylococcus aureus biofilms to vancomycin, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of powdered rifampin and vancomycin solutions on biofilm production of staphylococcus aureus on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Vancomycin displays time-dependent eradication of mature Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Antibiotics and Antimicrobial Cationic Peptides Alone and in Combination against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The high resolution structure of this compound reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilms: A developmental niche for vancomycin-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tyrocidine A: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tyrocidine A, a potent cyclic peptide antibiotic, requires stringent disposal procedures due to its inherent stability and bioactivity. This guide provides a comprehensive, step-by-step operational plan to ensure the safe handling and disposal of this compound waste, minimizing risk to personnel and the environment. Adherence to institutional and local regulations for hazardous waste management is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of aerosols or dust. An emergency spill kit appropriate for chemical spills should be readily accessible.
Waste Characterization and Segregation
Proper characterization and segregation of this compound waste at the point of generation is the first critical step in its safe disposal. Different forms of waste must be collected in separate, clearly labeled, and appropriate containers.
| Waste Category | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE (e.g., gloves, absorbent pads). | Labeled, leak-proof, puncture-resistant container for hazardous chemical waste. |
| Liquid Waste | Stock solutions, unused diluted solutions, and aqueous waste from experimental procedures containing this compound. | Labeled, leak-proof, chemical-resistant container (e.g., high-density polyethylene) for hazardous liquid chemical waste. |
| Sharps Waste | Needles, syringes, and broken glassware contaminated with this compound. | Labeled, puncture-proof sharps container for chemically contaminated sharps. |
Step-by-Step Disposal Protocol
Given the robust nature of this compound, it should be treated as a stable hazardous chemical waste. Standard autoclaving is not an effective method for its degradation due to its significant heat stability.[1] The recommended disposal method is incineration at a licensed hazardous waste facility.
Step 1: Waste Collection
Collect the different streams of this compound waste in their designated containers as described in the table above. Ensure all containers are securely sealed to prevent leaks or spills.
Step 2: Labeling
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
Step 3: Temporary Storage
Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.
Chemical Inactivation (Use with Caution)
A potential, though unvalidated, approach for dilute solutions could involve treatment with a strong oxidizing agent or extreme pH. For example, treatment with a high concentration of sodium hypochlorite (B82951) (bleach) or sodium hydroxide (B78521) to induce hydrolysis of the peptide bonds. However, the efficacy of these methods for the complete degradation of the cyclic and stable this compound molecule is not guaranteed. Therefore, the primary and recommended disposal route remains incineration.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tyrocidine A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Tyrocidine A, a potent polypeptide antibiotic. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. A risk assessment should be conducted for any new or non-routine procedure involving this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Standard laboratory coat. | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended. | Silver Shield gloves under disposable nitrile gloves for enhanced protection. |
| Eye & Face Protection | Safety glasses with side-shields (marked "Z87"). | A full-face shield or safety goggles should be worn where there is a risk of splashing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | An N95-rated respirator or higher (e.g., a full-face air-purifying respirator) is necessary if there is a risk of aerosolization or when handling larger quantities of powdered this compound.[1] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Users should always consult their institution's specific safety protocols and the latest Safety Data Sheet (SDS) for this compound.
II. Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of this compound.
-
Engineering Controls : When handling this compound, especially in powdered form, work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize inhalation exposure.[2]
-
General Handling : Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[4] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][3]
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][3] Recommended storage temperature is -20°C for long-term stability.[4]
-
Incompatible Materials : Keep away from strong oxidizing agents.[3]
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact : If this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion : If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][3]
IV. Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
In the event of a this compound spill, follow the workflow below.
Waste Disposal:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the potential for antimicrobial resistance.
-
Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled hazardous waste container.[1] Do not pour down the drain.[3]
-
Stock Solutions : Stock antibiotic solutions are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[5]
-
Regulations : All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[1]
V. Standard Operating Procedure for Handling this compound
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
